molecular formula C28H44N7O19P3S B1241666 2,3-didehydropimeloyl-CoA

2,3-didehydropimeloyl-CoA

Cat. No.: B1241666
M. Wt: 907.7 g/mol
InChI Key: JLSPXYVUFSDGNY-RGWPIYMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-didehydropimeloyl-CoA is the S-(2,3-didehydropimeloyl) derivative of coenzyme A. It is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It is functionally related to a hept-2-enedioic acid and a pimeloyl-CoA. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C28H44N7O19P3S

Molecular Weight

907.7 g/mol

IUPAC Name

(E)-7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxohept-5-enoic acid

InChI

InChI=1S/C28H44N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h5,7,14-16,21-23,27,40-41H,3-4,6,8-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/b7-5+/t16-,21-,22-,23+,27-/m1/s1

InChI Key

JLSPXYVUFSDGNY-RGWPIYMPSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/CCCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CCCCC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Role of Dehydro-intermediates in the Pimeloyl-CoA/ACP Branch of the Biotin Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the enzymatic steps and intermediates involved in the synthesis of the pimeloyl moiety, a critical precursor for biotin (B1667282), with a special focus on the identity and role of dehydro-intermediates.

Introduction to the Biotin Synthesis Pathway

Biotin (Vitamin B7) is an essential cofactor for a variety of carboxylation, decarboxylation, and transcarboxylation reactions crucial for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2] While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. The biosynthetic pathway of biotin is a well-established target for the development of novel antimicrobial agents and herbicides, as it is essential for these organisms and absent in higher vertebrates.[1][3]

The synthesis of the biotin molecule can be broadly divided into two main stages: the formation of the pimeloyl moiety (a seven-carbon dicarboxylic acid) and the subsequent assembly of the fused heterocyclic rings.[4] In many bacteria, including the model organism Escherichia coli, the pathway culminates in the insertion of a sulfur atom into dethiobiotin (B101835) to form biotin, a reaction catalyzed by the radical S-adenosylmethionine (SAM) enzyme, biotin synthase (BioB).[5] The direct precursor for the ring assembly is pimeloyl-CoA or, more commonly in E. coli, pimeloyl-acyl carrier protein (ACP).[6][7]

A key, and historically enigmatic, part of this pathway is the synthesis of the pimeloyl moiety itself. In E. coli, this is achieved by coopting the fatty acid synthesis (FAS II) machinery, a process involving the key enzymes BioC and BioH.[6][8] This guide will delve into the specifics of this modified fatty acid synthesis pathway, with a particular focus on the transient dehydro-intermediates that are formed, including the likely identity of the user-referenced "2,3-didehydropimeloyl-CoA".

The Pimeloyl-ACP Synthesis Pathway: A Modified Fatty Acid Synthesis Cycle

In E. coli, the synthesis of pimeloyl-ACP does not start from free pimelic acid but rather hijacks the type II fatty acid synthesis pathway. This elegant biological strategy involves "disguising" a dedicated biotin precursor to allow its entry and processing by the FAS II enzymes.[9][10] The key enzymes specific to this branch of the biotin pathway are BioC and BioH.

The Role of BioC: Initiating the Pathway

The committed step in this pathway is the methylation of the ω-carboxyl group of a malonyl-thioester, typically malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC .[6][9] This methylation results in the formation of malonyl-ACP methyl ester. This modification is crucial as it neutralizes the negative charge of the free carboxyl group, allowing the molecule to be recognized and utilized as a primer by the fatty acid synthesis machinery, which normally uses acetyl-CoA.[6][10]

Elongation via the Fatty Acid Synthesis (FAS II) Machinery

Once malonyl-ACP methyl ester is formed, it enters the canonical fatty acid synthesis cycle for two rounds of elongation. Each cycle consists of four enzymatic reactions:

  • Condensation: The malonyl-ACP methyl ester is condensed with a molecule of malonyl-ACP by a β-ketoacyl-ACP synthase (FabH). This reaction extends the carbon chain by two carbons and releases CO2.[6]

  • Reduction: The resulting 3-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (FabG) using NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-ACP is then dehydrated by a 3-hydroxyacyl-ACP dehydratase (FabZ) to form a trans-2,3-enoyl-ACP, which is a dehydro-intermediate .

  • Reduction: Finally, the enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) using NADH or NADPH to yield a saturated acyl-ACP, now elongated by two carbons.

After the first round of elongation, the C3 malonyl-ACP methyl ester is converted to a C5 intermediate, glutaryl-ACP methyl ester.[6] This C5 intermediate then undergoes a second round of FAS II elongation to produce the C7 pimeloyl-ACP methyl ester.[6][8]

The Role of Dehydro-intermediates

During each of the two elongation cycles, a dehydro-intermediate is formed in the dehydration step. In the first cycle, this would be a derivative of glutaryl-ACP methyl ester, and in the second cycle, it would be a dehydro-derivative of pimeloyl-ACP methyl ester. The term "this compound" likely refers to the enoyl-ACP intermediate formed during the second elongation cycle, specifically trans-2,3-dehydropimeloyl-ACP methyl ester. It is important to note that in the E. coli pathway, the acyl chain is attached to ACP, not Coenzyme A, at this stage.

The Role of BioH: Terminating Elongation

The final step specific to the synthesis of the pimeloyl moiety is the removal of the methyl group from pimeloyl-ACP methyl ester. This reaction is catalyzed by the esterase BioH .[9][11] The hydrolysis of the methyl ester to a free carboxyl group is a critical "undisguising" step. It prevents the pimeloyl-ACP from undergoing further rounds of elongation by the FAS II machinery and makes the pimeloyl-ACP available as a substrate for the next enzyme in the biotin synthesis pathway, 8-amino-7-oxononanoate (B1240340) synthase (BioF).[10][11]

Signaling Pathways and Experimental Workflows

Pimeloyl-ACP Synthesis Pathway in E. coli

Pimeloyl_ACP_Synthesis Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC SAM SAM SAM->BioC SAH SAH BioC->SAH Malonyl_ACP_ME Malonyl-ACP methyl ester BioC->Malonyl_ACP_ME FAS_I Fatty Acid Synthase (FAS II) (1st Elongation) Malonyl_ACP_ME->FAS_I Glutaryl_ACP_ME Glutaryl-ACP methyl ester FAS_I->Glutaryl_ACP_ME Dehydro_Intermediate1 trans-2,3-dehydroglutaryl- ACP methyl ester FAS_I->Dehydro_Intermediate1 Dehydration step FAS_II Fatty Acid Synthase (FAS II) (2nd Elongation) Glutaryl_ACP_ME->FAS_II Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS_II->Pimeloyl_ACP_ME Dehydro_Intermediate2 trans-2,3-dehydropimeloyl- ACP methyl ester FAS_II->Dehydro_Intermediate2 Dehydration step BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP BioF To BioF and Biotin Ring Assembly Pimeloyl_ACP->BioF

Caption: The synthesis of pimeloyl-ACP in E. coli via a modified fatty acid synthesis pathway.

Experimental Workflow for In Vitro Reconstitution

In_Vitro_Workflow start Start: Assemble Reaction Components components Malonyl-CoA, ACP, BioC, SAM, NADPH, FAS II enzymes (e.g., cell-free extract), BioH, L-alanine, ATP start->components incubation Incubate at 37°C components->incubation quenching Quench Reaction (e.g., heat or acid) incubation->quenching analysis Analysis of Products quenching->analysis hplc HPLC analysis->hplc ms Mass Spectrometry analysis->ms bioassay Bioassay with Biotin Auxotroph analysis->bioassay end End: Quantify Biotin or Intermediates hplc->end ms->end bioassay->end

Caption: A generalized workflow for the in vitro reconstitution and analysis of the pimeloyl-ACP synthesis pathway.

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the pimeloyl-ACP branch of biotin synthesis are not as extensively reported as for the enzymes of the later ring-forming stages. This is partly due to the transient nature of the intermediates and the complexity of the multi-enzyme system. However, data for homologous enzymes from the canonical fatty acid synthesis pathway and for the enzymes of the later biotin synthesis steps are available and provide a basis for understanding the pathway's efficiency.

EnzymeOrganismSubstrate(s)KmkcatReference
BioF (KAPA Synthase) Arabidopsis thalianaPimeloyl-CoA2.5 ± 0.3 µM1.8 s-1[3]
L-Alanine100 ± 10 µM[3]
BioF (KAPA Synthase) Mycobacterium tuberculosisPimeloyl-CoA12 ± 1 µM0.045 s-1(Mann, S. et al., 2011)
L-Alanine200 ± 20 µM(Mann, S. et al., 2011)
BioB (Biotin Synthase) Escherichia coliDethiobiotin~2 µM-[12]

Experimental Protocols

In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay reconstitutes the synthesis of DTB from malonyl-CoA, coupling the pimeloyl-ACP synthesis pathway to the first three enzymes of the biotin ring assembly pathway (BioF, BioA, BioD).

Materials:

  • Cell-free extract from an appropriate E. coli strain (e.g., a strain overexpressing the necessary enzymes or a wild-type strain)

  • Malonyl-CoA

  • Acyl Carrier Protein (ACP)

  • BioC (purified, if necessary)

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • L-alanine

  • ATP

  • Potassium bicarbonate (KHCO3)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Pyridoxal-5'-phosphate (PLP)

  • Glucose-6-phosphate (for NADPH regeneration, optional)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl2, DTT, PLP, ACP, BioC, L-alanine, KHCO3, NADPH, ATP, glucose-6-phosphate, and SAM.[6]

  • Add the cell-free extract containing the FAS II enzymes, BioH, BioF, BioA, and BioD.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

  • Terminate the reaction by heating at 100°C for 5-10 minutes.

  • Centrifuge the reaction mixture to pellet precipitated proteins.

  • Analyze the supernatant for the presence of DTB using HPLC, mass spectrometry, or a microbiological assay with a biotin auxotrophic strain of E. coli that can utilize DTB for growth.[6]

BioH Esterase Activity Assay

This assay measures the hydrolysis of the methyl ester from a substrate mimic.

Materials:

  • Purified BioH enzyme

  • p-Nitrophenyl acetate (B1210297) (or a more specific substrate like pimeloyl-ACP methyl ester if available)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the substrate in the assay buffer.

  • Add a known amount of purified BioH enzyme to initiate the reaction.

  • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine kinetic parameters (Km and kcat) by varying the substrate concentration.

Biotin Synthase (BioB) Activity Assay

This assay measures the final step of biotin synthesis, the conversion of dethiobiotin to biotin.

Materials:

  • Purified BioB enzyme

  • Dethiobiotin (DTB)

  • S-adenosyl-L-methionine (SAM)

  • A reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)

  • Sodium dithionite (B78146) (for creating anaerobic conditions)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing DTT and Fe(NH4)2(SO4)2)

  • Anaerobic chamber or glove box

Procedure:

  • All steps must be performed under strict anaerobic conditions.

  • Prepare the reaction mixture in the anaerobic chamber, containing the assay buffer, DTB, SAM, and the reducing system.[12]

  • Initiate the reaction by adding purified BioB.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Terminate the reaction at various time points by adding an acid (e.g., trifluoroacetic acid).

  • Analyze the formation of biotin by HPLC, mass spectrometry, or a microbiological assay using a biotin-requiring strain of Lactobacillus plantarum.[13]

Conclusion and Future Directions

The synthesis of the pimeloyl moiety of biotin in organisms like E. coli is a fascinating example of metabolic pathway evolution, where existing cellular machinery is adapted for a new purpose. The involvement of dehydro-intermediates, such as the enoyl-ACPs formed during the modified fatty acid synthesis cycles, is a fundamental aspect of this process. While the term "this compound" is not standard nomenclature, it logically refers to these transient species.

For researchers in drug development, a thorough understanding of this pathway is critical. The enzymes BioC and BioH represent potential targets for novel antimicrobial agents, as they are essential for biotin synthesis in many pathogens but have distinct mechanisms from the later, more extensively studied enzymes of the pathway. Future research should focus on:

  • The detailed kinetic characterization of BioC and BioH with their native substrates.

  • The structural elucidation of these enzymes to aid in the rational design of inhibitors.

  • The investigation of the regulation of this pathway to understand how bacteria control the flux of metabolites into biotin synthesis.

By further dissecting the intricacies of pimeloyl-ACP synthesis, the scientific community can pave the way for new therapeutic strategies targeting this essential metabolic pathway.

References

The Elusive Role of 2,3-Didehydropimeloyl-CoA in Escherichia coli Metabolism: A Technical Review of Pimeloyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the metabolic significance of pimeloyl-CoA and its derivatives within Escherichia coli, with a specific focus on the inquiry into the role of 2,3-didehydropimeloyl-CoA. Despite a comprehensive review of current scientific literature, there is no direct evidence to support the existence or a defined metabolic function for this compound in E. coli. The primary metabolic fate of the pimeloyl moiety is as a crucial precursor in the biosynthesis of biotin (B1667282), where it exists as pimeloyl-acyl carrier protein (ACP). This document provides a detailed overview of the established pimeloyl-ACP synthesis pathway, its enzymatic machinery, and its integration with fatty acid metabolism. Furthermore, it explores related acyl-CoA metabolic pathways to provide a broader context for the behavior of dicarboxylic acyl-CoAs in E. coli.

Introduction: The Central Role of Pimeloyl Moiety in Biotin Synthesis

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While mammals are incapable of de novo biotin synthesis, many bacteria, including Escherichia coli, possess the enzymatic machinery to produce this vital cofactor. The biosynthesis of the characteristic bicyclic ring structure of biotin utilizes pimelic acid, a seven-carbon dicarboxylic acid, as a key building block. In E. coli, the activated form of this precursor is not pimeloyl-CoA in the initial stages, but rather pimeloyl-acyl carrier protein (pimeloyl-ACP).

The query into the metabolic role of this compound, an unsaturated derivative of pimeloyl-CoA, has prompted a thorough investigation of pimelate (B1236862) metabolism. This guide will first detail the well-characterized pathway of pimeloyl-ACP synthesis in E. coli and then address the apparent absence of this compound in the known metabolic landscape of this bacterium.

The Established Pathway: Pimeloyl-ACP Biosynthesis in E. coli

In E. coli, the synthesis of pimeloyl-ACP is intricately linked to the fatty acid synthesis (FAS) pathway. It does not proceed through a free pimeloyl-CoA intermediate that is subsequently desaturated. Instead, a specialized set of enzymes diverts a portion of the malonyl-ACP pool from FAS to initiate biotin synthesis. The key enzymes in this pathway are encoded by the bioC and bioH genes.

The biosynthetic route is as follows:

  • Methylation of Malonyl-ACP: The pathway is initiated by the BioC enzyme, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. BioC catalyzes the methylation of the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester. This modification is crucial as it "disguises" the polar carboxyl group, allowing the molecule to be recognized and processed by the subsequent enzymes of the FAS system.

  • Elongation via Fatty Acid Synthesis: The malonyl-ACP methyl ester then enters two rounds of the fatty acid elongation cycle. In each cycle, the acyl chain is extended by two carbons through the action of the FAS enzymes, including β-ketoacyl-ACP synthase (FabH), β-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI).

  • Formation of Pimeloyl-ACP Methyl Ester: After two elongation cycles, a seven-carbon acyl-ACP methyl ester, pimeloyl-ACP methyl ester, is generated.

  • Demethylation by BioH: The final step in the formation of the pimeloyl moiety is the removal of the methyl group from pimeloyl-ACP methyl ester. This hydrolysis reaction is catalyzed by the BioH enzyme, a carboxylesterase, yielding pimeloyl-ACP and methanol.

  • Entry into Biotin Ring Synthesis: Pimeloyl-ACP then serves as the substrate for BioF (8-amino-7-oxononanoate synthase), which catalyzes the condensation of pimeloyl-ACP with L-alanine, committing the pimeloyl moiety to the biotin ring assembly pathway.

Biotin_Biosynthesis_Initiation Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP Methyl Ester Malonyl_ACP->Malonyl_ACP_ME Malonyl_ACP->Malonyl_ACP_ME SAM BioC Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Malonyl_ACP_ME->Pimeloyl_ACP_ME 2x Malonyl-ACP 4x NADPH FAS Enzymes Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP Pimeloyl_ACP_ME->Pimeloyl_ACP H₂O BioH Biotin_Ring Biotin Ring Synthesis Pimeloyl_ACP->Biotin_Ring Pimeloyl_ACP->Biotin_Ring L-Alanine BioF BioC_label BioC (Methyltransferase) FAS_label Fatty Acid Synthesis (2 cycles) BioH_label BioH (Esterase) BioF_label BioF

Figure 1. Initiation of Biotin Synthesis in E. coli.

The Question of this compound

A thorough review of the scientific literature, including metabolic databases and primary research articles, reveals no direct evidence for the presence or metabolic role of this compound in E. coli. The established biotin synthesis pathway does not involve a desaturation step of a pimeloyl-CoA or pimeloyl-ACP intermediate.

While E. coli possesses acyl-CoA dehydrogenases, such as FadE, which are involved in the β-oxidation of fatty acids, their activity is primarily directed towards monocarboxylic acyl-CoAs. These enzymes catalyze the formation of a trans-2,3-enoyl-CoA. There is no documentation to suggest that these or any other dehydrogenases in E. coli act on pimeloyl-CoA to produce a 2,3-didehydro derivative.

Furthermore, the known degradation pathways for biotin in bacteria involve the catabolism of the valeric acid side chain via β-oxidation, but this process has not been extensively characterized in *E

An In-depth Technical Guide on the Discovery and Characterization of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Didehydropimeloyl-CoA is a key intermediate in the anaerobic degradation of pimelate (B1236862), a seven-carbon dicarboxylic acid. Its discovery was integral to elucidating the metabolic pathways of certain aromatic and aliphatic compounds in denitrifying bacteria. This technical guide provides a comprehensive overview of the discovery, characterization, and relevant experimental protocols associated with this compound, drawing from the foundational research in the field. The information is presented to be a valuable resource for researchers in biochemistry, microbiology, and drug development.

Discovery and Metabolic Significance

The discovery of this compound is rooted in the study of anaerobic metabolism. In 1994, Gallus and Schink first reported its role as an intermediate in the anaerobic degradation of pimelate by newly isolated denitrifying bacteria.[1] Their work demonstrated that pimelate is activated to pimeloyl-CoA, which is then oxidized to this compound by the enzyme pimeloyl-CoA dehydrogenase.[1][2][3] This reaction is a critical step in a β-oxidation-like pathway that ultimately breaks down pimelate into smaller molecules that can enter central metabolism.[1]

The significance of this discovery extends to the broader understanding of anaerobic benzoate (B1203000) degradation, where pimelate is a key intermediate.[1][4][5] The elucidation of the pimelate degradation pathway, including the identification of this compound, provided a more complete picture of how bacteria metabolize aromatic compounds in the absence of oxygen.

Metabolic Pathway of Pimelate Degradation

Pimelate_Degradation Pimelate Pimelate Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA Pimeloyl-CoA synthetase DDHP_CoA This compound Pimeloyl_CoA->DDHP_CoA Pimeloyl-CoA dehydrogenase Next_Intermediate Further β-oxidation Intermediates DDHP_CoA->Next_Intermediate Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Next_Intermediate->Central_Metabolism

Caption: Overview of the initial steps in the anaerobic degradation of pimelate.

Characterization of this compound

Detailed physicochemical and spectroscopic data for isolated this compound are not extensively reported in the literature. However, its identity is inferred from the activity of pimeloyl-CoA dehydrogenase and the subsequent products of the metabolic pathway. Characterization would typically involve the following techniques:

  • Chromatography: High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of acyl-CoA esters. A reverse-phase C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is commonly used.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be employed to determine the molecular weight of the compound, confirming its elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, confirming the position of the double bond and the overall structure of the molecule.

While specific data for this compound is scarce, the table below outlines the expected and reported properties for the related and better-characterized pimeloyl-CoA.

PropertyPimeloyl-CoA (Expected/Reported)This compound (Predicted)
Molecular Formula C28H46N7O18P3SC28H44N7O18P3S
Molecular Weight 909.68 g/mol 907.66 g/mol
Key NMR Signals (1H) Protons on carbons α and β to the thioester would appear as multiplets in the 2.0-2.5 ppm range.Protons on the C2-C3 double bond would appear as downfield multiplets (6-7 ppm).
UV-Vis Absorbance Max absorbance around 260 nm due to the adenine (B156593) moiety of Coenzyme A.In addition to the 260 nm peak, a new absorbance maximum is expected around 263-310 nm due to the α,β-unsaturated thioester bond.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These protocols are based on established methods for similar enzymes and compounds, as the original detailed protocols from the discovery are not fully available.

Enzymatic Synthesis of Pimeloyl-CoA

The substrate for the synthesis of this compound, pimeloyl-CoA, can be synthesized enzymatically using pimeloyl-CoA synthetase.

Workflow for Pimeloyl-CoA Synthesis

Pimeloyl_CoA_Synthesis Materials Pimelic Acid Coenzyme A ATP, MgCl2 Pimeloyl-CoA Synthetase Reaction Incubation at Optimal Temperature and pH Materials->Reaction Purification Purification by Reverse-Phase HPLC Reaction->Purification Characterization Characterization by UV-Vis, MS, NMR Purification->Characterization Product Pimeloyl-CoA Characterization->Product

Caption: Workflow for the enzymatic synthesis and purification of pimeloyl-CoA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM Pimelic acid

    • Purified pimeloyl-CoA synthetase (e.g., from Pseudomonas mendocina)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by HPLC, observing the formation of the pimeloyl-CoA peak and the consumption of Coenzyme A.

  • Purification: Purify the pimeloyl-CoA from the reaction mixture using preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilization: Lyophilize the fractions containing pure pimeloyl-CoA to obtain a stable powder.

Enzymatic Synthesis and Detection of this compound

This protocol describes the synthesis of this compound from pimeloyl-CoA using pimeloyl-CoA dehydrogenase and its detection.

Protocol:

  • Enzyme Source: Use a cell-free extract of a denitrifying bacterium grown on pimelate or benzoate, or a purified pimeloyl-CoA dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 0.5 mM Pimeloyl-CoA

    • 1 mM NAD+ (or an artificial electron acceptor like potassium ferricyanide)

    • Cell-free extract or purified enzyme

  • Incubation: Incubate the reaction at 30°C.

  • Detection: Monitor the formation of this compound spectrophotometrically by observing the increase in absorbance at a wavelength between 263 nm and 310 nm, which is characteristic of the α,β-unsaturated thioester bond. Alternatively, the reduction of NAD+ can be monitored at 340 nm.

  • Confirmation: The product can be further confirmed by HPLC-MS analysis.

Assay of Pimeloyl-CoA Dehydrogenase Activity

The activity of pimeloyl-CoA dehydrogenase can be assayed by monitoring the reduction of an electron acceptor.

Protocol:

  • Reaction Mixture: Prepare a cuvette with a reaction mixture containing:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 0.1 mM Pimeloyl-CoA

    • 1.5 mM Potassium ferricyanide (B76249) (as the electron acceptor)

    • Cell-free extract or purified enzyme

  • Spectrophotometric Measurement: Start the reaction by adding the enzyme and immediately monitor the decrease in absorbance at 420 nm, which corresponds to the reduction of ferricyanide.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of potassium ferricyanide (ε = 1.04 mM⁻¹ cm⁻¹ at 420 nm). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricyanide per minute under the assay conditions.

Conclusion

This compound is a crucial, albeit not extensively characterized, intermediate in the anaerobic degradation of pimelate and benzoate. Its discovery was a significant step in understanding anaerobic metabolic pathways. While detailed physicochemical data on the pure compound are limited, its existence and role are well-supported by enzymatic studies. The experimental protocols provided in this guide, based on established methodologies for similar compounds, offer a framework for researchers to further investigate this molecule and the enzymes involved in its metabolism. Further research, including the complete spectroscopic characterization of this compound and detailed kinetic analysis of pimeloyl-CoA dehydrogenase, will be valuable for a more comprehensive understanding of these important biochemical pathways.

References

The Enzymatic Dehydrogenation of Pimeloyl-CoA: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of pimeloyl-coenzyme A (pimeloyl-CoA) to its unsaturated derivative is a critical reaction in specific metabolic contexts, notably in the anaerobic degradation of aromatic compounds. This technical guide provides an in-depth exploration of this dehydrogenation reaction, focusing on the core enzymatic process, quantitative data, experimental methodologies, and relevant metabolic pathways. The primary enzyme responsible for this conversion is pimeloyl-CoA dehydrogenase (EC 1.3.1.62). It is important to note that while the product is systematically named 6-carboxyhex-2-enoyl-CoA, it is also referred to as 2,3-didehydropimeloyl-CoA in some databases[1]. This guide will use the systematic name for clarity.

Core Enzymatic Reaction

The central reaction discussed is the dehydrogenation of pimeloyl-CoA to form 6-carboxyhex-2-enoyl-CoA. This reaction introduces a double bond between the C2 (α) and C3 (β) positions of the pimeloyl-CoA molecule.

Reaction:

Pimeloyl-CoA + NAD⁺ → 6-Carboxyhex-2-enoyl-CoA + NADH + H⁺[2][3][4]

This enzymatic step is catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62) , an oxidoreductase that utilizes NAD⁺ as an electron acceptor. This enzyme is a key component of the anaerobic benzoate (B1203000) degradation pathway in certain bacteria[2][4][5].

Quantitative Data

Currently, specific kinetic parameters such as Km and kcat for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) with pimeloyl-CoA as a substrate are not extensively documented in publicly available literature. However, for the preceding step in some bacterial biotin (B1667282) synthesis pathways, the synthesis of pimeloyl-CoA by pimeloyl-CoA synthetase (BioW), some kinetic data is available and presented here for context.

Table 1: Kinetic Parameters for Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus [5]

LigandTechniqueParameterValue
ATPIsothermal Titration Calorimetry (ITC)Kd13 ± 3 µM
CoAIsothermal Titration Calorimetry (ITC)Kd14 ± 2.5 µM

Metabolic Pathway Context

The dehydrogenation of pimeloyl-CoA is a crucial step in the anaerobic degradation of benzoate. In this pathway, aromatic compounds are broken down into central metabolites. Pimeloyl-CoA is a key intermediate in this process, and its subsequent dehydrogenation initiates a series of reactions analogous to β-oxidation.

Below is a diagram illustrating the position of the pimeloyl-CoA dehydrogenation step within the broader context of anaerobic benzoate degradation.

Pimeloyl_CoA_Dehydrogenation_Pathway cluster_benzoate_degradation Anaerobic Benzoate Degradation Benzoate Benzoate Benzoyl-CoA Benzoyl-CoA Benzoate->Benzoyl-CoA CoA Ligation Pimeloyl-CoA Pimeloyl-CoA Benzoyl-CoA->Pimeloyl-CoA Ring Reduction & Cleavage 6-Carboxyhex-2-enoyl-CoA 6-Carboxyhex-2-enoyl-CoA Pimeloyl-CoA->6-Carboxyhex-2-enoyl-CoA Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62) Downstream_Metabolites Further Degradation (β-oxidation-like steps) 6-Carboxyhex-2-enoyl-CoA->Downstream_Metabolites

Pimeloyl-CoA dehydrogenation in anaerobic benzoate breakdown.

Pimeloyl-CoA is also a precursor in the biosynthesis of biotin (Vitamin B7) in some bacteria, such as Bacillus subtilis. However, in the well-characterized biotin synthesis pathways, a dehydrogenation step of pimeloyl-CoA is not the immediate subsequent reaction. Instead, pimeloyl-CoA (or pimeloyl-ACP in E. coli) undergoes condensation with alanine[6]. The potential for promiscuous activity of other acyl-CoA dehydrogenases on pimeloyl-CoA in different organisms remains an area for further investigation.

Experimental Protocols

General Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is a generalized method that can be adapted for pimeloyl-CoA dehydrogenase.

Principle:

The activity of pimeloyl-CoA dehydrogenase can be monitored by measuring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • NAD⁺ solution (e.g., 10 mM)

  • Pimeloyl-CoA (substrate) solution (e.g., 1 mM)

  • Purified or partially purified pimeloyl-CoA dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a known amount of pimeloyl-CoA dehydrogenase.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Workflow Diagram:

Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer + NAD+) Equilibrate Equilibrate to Temperature Prepare_Mixture->Equilibrate Add_Enzyme Add Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor A340 Increase Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Activity Monitor_Absorbance->Calculate_Activity

Generalized workflow for a spectrophotometric dehydrogenase assay.

Structural Insights

A specific 3D crystal structure for pimeloyl-CoA dehydrogenase (EC 1.3.1.62) is not currently available in the Protein Data Bank (PDB). However, the structures of other bacterial acyl-CoA dehydrogenases can provide valuable insights into its likely fold and active site architecture. For example, the structure of butyryl-CoA dehydrogenase from Megasphaera elsdenii reveals the typical homotetrameric arrangement and the FAD-binding and substrate-binding sites characteristic of the acyl-CoA dehydrogenase family.

Conclusion

The enzymatic conversion of pimeloyl-CoA to 6-carboxyhex-2-enoyl-CoA, catalyzed by pimeloyl-CoA dehydrogenase (EC 1.3.1.62), is a key step in the anaerobic degradation of benzoate. While specific kinetic and structural data for this enzyme are limited, established methodologies for assaying acyl-CoA dehydrogenases can be readily adapted to further characterize its function. Understanding the intricacies of this enzymatic reaction is crucial for researchers in metabolic engineering, bioremediation, and drug development, particularly those targeting bacterial metabolic pathways. Further investigation into the potential promiscuous activity of other acyl-CoA dehydrogenases on pimeloyl-CoA may reveal additional roles for this intermediate in other biological contexts.

References

The Metabolic Crossroads of Biotin and Lysine: A Technical Guide to the Putative Intermediate 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Didehydropimeloyl-CoA is a hypothetical metabolic intermediate that, while not extensively documented, is posited to play a role in the intricate metabolic pathways of biotin (B1667282) biosynthesis and lysine (B10760008) degradation. Its structure suggests it is a product of the desaturation of pimeloyl-CoA, a known precursor in the synthesis of biotin. This guide provides a comprehensive overview of the theoretical formation, potential metabolic fate, and methodologies for the study of this compound. Drawing parallels from well-characterized analogous pathways, this document offers a foundational resource for researchers aiming to investigate this elusive molecule.

The biosynthesis of biotin in many organisms hijacks the fatty acid synthesis machinery to produce pimeloyl-ACP, which is then converted to pimeloyl-CoA.[1] Pimeloyl-CoA stands as a key precursor for the assembly of the biotin ring structure.[2] Conversely, pimeloyl-CoA is also implicated in the degradation pathways of lysine in some organisms. The introduction of a double bond between the second and third carbons of the pimeloyl moiety to form this compound would be a classic step in a β-oxidation-like pathway, catalyzed by an acyl-CoA dehydrogenase.

Hypothetical Metabolic Role and Significance

The formation of this compound is proposed to be catalyzed by an acyl-CoA dehydrogenase (ACAD), a family of flavoenzymes that introduce a trans double bond between the α and β carbons of an acyl-CoA thioester.[3] While a specific pimeloyl-CoA dehydrogenase has been identified, its product is 6-carboxyhex-2-enoyl-CoA, not the 2,3-didehydro species.[4] However, studies have shown that medium-chain acyl-CoA dehydrogenase (MCAD) exhibits activity towards dicarboxylic acyl-CoAs, suggesting that an enzyme with similar substrate specificity could act on pimeloyl-CoA to form this compound.[5][6]

The potential metabolic significance of this compound is twofold:

  • Intermediate in a Modified β-Oxidation Pathway: It could be an intermediate in a pathway for the complete oxidation of pimelic acid or as a step in the modification of the pimeloyl moiety before its incorporation into the biotin structure.

  • Regulatory Molecule: The presence and concentration of this intermediate could potentially act as a regulatory signal, influencing the flux between biotin synthesis and lysine degradation.

Quantitative Data on Analogous Enzyme Activities

Direct kinetic data for the formation of this compound is not available. However, the activity of medium-chain acyl-CoA dehydrogenase (MCAD) on dicarboxylyl-CoAs provides a valuable proxy for estimating the potential enzymatic parameters.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Human MCADDodecanedioyl-CoA (DC12-CoA)Data not available~25[5]
Human MCADAdipoyl-CoA (C6)Data not availableActive[5]
(2S)-methylsuccinyl-CoA dehydrogenase(2S)-methylsuccinyl-CoA1.5 ± 0.210.8 ± 0.2 (U/mg)[7][8]
(2S)-methylsuccinyl-CoA dehydrogenaseSuccinyl-CoALow activity0.05 (U/mg)[7][8]

Note: The activity of MCAD with dicarboxylyl-CoAs was demonstrated, but specific kinetic constants were not reported in the cited literature. The activity of (2S)-methylsuccinyl-CoA dehydrogenase on a dicarboxylic acid CoA ester is provided for further comparison.

Experimental Protocols

Synthesis of Pimeloyl-CoA

Objective: To chemically synthesize pimeloyl-CoA for use as a substrate in enzyme assays.

Methodology: A reliable method for the synthesis of pimeloyl-CoA involves the reaction of the N-hydroxysuccinimide ester of pimelic acid with coenzyme A in an alkaline solution.[9][10]

Protocol:

  • Preparation of Pimelic Acid N-hydroxysuccinimide Ester:

    • Dissolve pimelic acid and N-hydroxysuccinimide in an appropriate organic solvent (e.g., dimethylformamide).

    • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography.

    • Once complete, filter to remove the dicyclohexylurea byproduct and purify the ester by recrystallization or chromatography.

  • Synthesis of Pimeloyl-CoA:

    • Dissolve the pimelic acid N-hydroxysuccinimide ester in a suitable solvent.

    • Prepare a solution of Coenzyme A lithium salt in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

    • Add the ester solution dropwise to the Coenzyme A solution while stirring vigorously.

    • Maintain the pH of the reaction mixture by adding a dilute solution of sodium hydroxide.

    • Monitor the reaction for the disappearance of free Coenzyme A using Ellman's reagent (DTNB).

    • Purify the resulting pimeloyl-CoA by column chromatography (e.g., on DEAE-cellulose or via HPLC).

    • Confirm the identity and purity of the product by mass spectrometry and NMR.[10]

Spectrophotometric Assay for Putative Pimeloyl-CoA Dehydrogenase Activity

Objective: To measure the activity of a putative acyl-CoA dehydrogenase that converts pimeloyl-CoA to this compound.

Methodology: This assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.[11] An alternative is to use the natural electron acceptor, electron transfer flavoprotein (ETF), and monitor the decrease in its fluorescence upon reduction.[12]

Protocol (using Ferricenium Hexafluorophosphate):

  • Reaction Mixture (Final Volume: 1 mL):

    • 100 mM Potassium phosphate (B84403) buffer, pH 7.5

    • 0.5 mM Pimeloyl-CoA (substrate)

    • 100 µM Ferricenium hexafluorophosphate (electron acceptor)

    • Enzyme preparation (e.g., mitochondrial extract, purified recombinant enzyme)

  • Procedure:

    • Pre-incubate the reaction mixture (without the substrate) at 37°C for 5 minutes.

    • Initiate the reaction by adding pimeloyl-CoA.

    • Monitor the reduction of ferricenium hexafluorophosphate by measuring the decrease in absorbance at 300 nm in a spectrophotometer.

    • Calculate the enzyme activity based on the molar extinction coefficient of ferricenium hexafluorophosphate.

    • A control reaction without pimeloyl-CoA should be run to account for any substrate-independent reduction of the electron acceptor.

Analytical Detection of this compound by LC-MS/MS

Objective: To identify and quantify this compound in biological samples or from in vitro enzyme assays.

Methodology: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the analysis of acyl-CoA species.[13][14][15][16]

Protocol:

  • Sample Preparation:

    • For biological samples (cells or tissues), quench metabolism rapidly (e.g., with liquid nitrogen).

    • Extract acyl-CoAs using a suitable method, such as protein precipitation with cold acetonitrile (B52724) or a liquid-liquid extraction.

    • Centrifuge to remove precipitated proteins and evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a reversed-phase C18 column suitable for the separation of polar molecules.

      • Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the loss of the adenosine (B11128) diphosphate (B83284) moiety).

      • A full scan can be used for initial identification.

Signaling Pathways and Workflows

The following diagrams illustrate the hypothetical metabolic context of this compound and a typical experimental workflow for its investigation.

Metabolic_Pathway cluster_biotin Biotin Synthesis cluster_lysine Lysine Degradation Pimeloyl_CoA Pimeloyl-CoA Didehydropimeloyl_CoA This compound (Hypothetical) Pimeloyl_CoA->Didehydropimeloyl_CoA Putative ACAD Biotin_Precursors Downstream Biotin Precursors Didehydropimeloyl_CoA->Biotin_Precursors Further Metabolism Lysine Lysine Pimelate Pimelate Lysine->Pimelate Multiple Steps Pimelate->Pimeloyl_CoA BioW

Caption: Hypothetical metabolic pathway involving this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzyme Activity Measurement cluster_analysis Data Analysis Chem_Synth Chemical Synthesis of Pimeloyl-CoA Enzyme_Assay Spectrophotometric Enzyme Assay Chem_Synth->Enzyme_Assay LCMS_Detection LC-MS/MS Detection of This compound Enzyme_Assay->LCMS_Detection Data_Analysis Kinetic Parameter Determination LCMS_Detection->Data_Analysis

Caption: Experimental workflow for the study of this compound formation.

Conclusion

While this compound remains a putative metabolite, its existence is plausible within the established principles of metabolic chemistry. The investigation of its formation and role promises to provide deeper insights into the regulation and interplay of biotin biosynthesis and lysine degradation. The methodologies outlined in this guide, adapted from the study of analogous pathways, provide a robust framework for researchers to explore this uncharted area of metabolism. Such studies could uncover novel enzymatic functions and regulatory mechanisms, potentially opening new avenues for therapeutic intervention in metabolic disorders.

References

The Enigmatic Intermediate: A Technical Guide to the Predicted Biochemical Properties of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: While 2,3-didehydropimeloyl-CoA is not a widely characterized metabolite in mainstream biochemical pathways, its structure suggests it is an unsaturated derivative of pimeloyl-CoA. Pimeloyl-CoA is a known intermediate in the biosynthesis of biotin (B1667282) in some bacteria and is involved in the degradation of certain dicarboxylic acids.[1][2][3] The formation of a 2,3-didehydro bond is a canonical step in α,β-dehydrogenation reactions, central to metabolic processes like β-oxidation. This guide will, therefore, extrapolate the likely biochemical properties, enzymatic interactions, and metabolic context of this compound by examining analogous, well-studied acyl-CoA dehydrogenation reactions. We will focus on enzymes that act on structurally similar substrates, such as glutaryl-CoA dehydrogenase and medium-chain acyl-CoA dehydrogenase, to provide a robust, data-driven technical overview.

Predicted Core Biochemical Properties

This compound is predicted to be an intermediate in the catabolism of pimelic acid, a seven-carbon dicarboxylic acid.[4][5] Its formation would be catalyzed by an acyl-CoA dehydrogenase, an enzyme family that introduces a double bond between the α (C2) and β (C3) carbons of an acyl-CoA thioester.[6] This reaction is a critical step in the β-oxidation pathway, which systematically shortens fatty acid chains to produce acetyl-CoA.[3]

The enzyme responsible for the dehydrogenation of pimeloyl-CoA would likely be a flavoprotein, utilizing FAD as a cofactor to accept reducing equivalents.[7][8][9] The product, this compound, would then be a substrate for an enoyl-CoA hydratase, which would add a water molecule across the double bond as the next step in the oxidative degradation pathway.

Quantitative Data from Analogous Enzyme Systems

In the absence of direct kinetic data for an enzyme acting on pimeloyl-CoA to produce this compound, we present data for glutaryl-CoA dehydrogenase (GCDH). GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA, a five-carbon dicarboxylic acyl-CoA, to crotonyl-CoA.[7][10] This enzyme provides a relevant model for the dehydrogenation of a dicarboxylic acyl-CoA.

Table 1: Kinetic Parameters for Human Glutaryl-CoA Dehydrogenase (GCDH)

ParameterValueSubstrateConditionsReference
Km4.7 µMGlutaryl-CoApH 6.5[10]

Metabolic Pathways Involving Acyl-CoA Dehydrogenation

Pimeloyl-CoA is a known precursor in the biotin synthesis pathway in organisms like E. coli.[1][2][11] While this pathway does not involve a dehydrogenation step to form this compound, it establishes the metabolic relevance of pimeloyl-CoA. The degradation of pimelate (B1236862) in some denitrifying bacteria proceeds through a β-oxidation-like pathway, which would involve the formation of this compound.[3]

Below are diagrams illustrating a relevant known pathway for pimeloyl-CoA and a generalized pathway for the type of reaction that would produce its 2,3-didehydro derivative.

Biotin_Synthesis_Pathway Pimelate Pimelate BioW BioW (Acyl-CoA Synthetase) Pimelate->BioW Pimeloyl_CoA Pimeloyl-CoA KAPA 8-amino-7-oxononanoate (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminononanoate (DAPA) KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB BioW->Pimeloyl_CoA

Biotin synthesis pathway from pimelate.

Beta_Oxidation_Analog Pimelyl_CoA Pimelyl-CoA ACAD Acyl-CoA Dehydrogenase Pimelyl_CoA->ACAD Dehydro_Pimelyl_CoA This compound ECH Enoyl-CoA Hydratase Dehydro_Pimelyl_CoA->ECH Hydroxy_Pimelyl_CoA 3-Hydroxypimelyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_Pimelyl_CoA->HADH Keto_Pimelyl_CoA 3-Ketopimelyl-CoA Thiolase Thiolase Keto_Pimelyl_CoA->Thiolase Glutaryl_CoA Glutaryl-CoA Acetyl_CoA Acetyl-CoA ACAD->Dehydro_Pimelyl_CoA ECH->Hydroxy_Pimelyl_CoA HADH->Keto_Pimelyl_CoA Thiolase->Glutaryl_CoA Thiolase->Acetyl_CoA

Hypothetical β-oxidation of pimelyl-CoA.

Experimental Protocols

To study the formation and processing of this compound, one would employ assays designed for acyl-CoA dehydrogenases (ACADs).

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based)

This assay measures the activity of ACADs by using ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor. The reduction of the ferricenium ion can be monitored spectrophotometrically.[12]

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 1 mM EDTA.

  • Substrate: Pimeloyl-CoA solution.

  • Electron Acceptor: Ferricenium hexafluorophosphate solution in acetonitrile.

  • Enzyme: Purified or partially purified acyl-CoA dehydrogenase suspected of acting on pimeloyl-CoA.

  • Spectrophotometer capable of reading at 300 nm.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and the pimeloyl-CoA substrate at the desired concentration.

  • Add the ferricenium solution to the reaction mixture.

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • The rate of reaction is calculated using the molar extinction coefficient of the ferricenium ion.

Protocol 2: ETF Fluorescence Reduction Assay

This is a classic assay for ACAD activity that uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[13] The reduction of the FAD cofactor in ETF by the ACAD causes a decrease in its intrinsic fluorescence.

Materials:

  • Anaerobic Cuvette.

  • Assay Buffer: 50 mM HEPES, pH 7.6.

  • Substrate: Pimeloyl-CoA solution.

  • Electron Acceptor: Purified porcine or recombinant ETF.

  • Enzyme: Purified ACAD.

  • Fluorometer (Excitation ~380 nm, Emission ~520 nm, though optimal wavelengths may vary).

Procedure:

  • Make the Assay Buffer and substrate solution anaerobic by bubbling with nitrogen or argon gas.

  • In an anaerobic cuvette, combine the anaerobic buffer, ETF, and the ACAD enzyme.

  • Record a baseline fluorescence reading.

  • Initiate the reaction by adding the anaerobic pimeloyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.

General workflow for enzyme kinetic analysis.

Conclusion

Although direct experimental data on this compound is scarce, its biochemical properties can be reliably inferred from the well-established principles of acyl-CoA metabolism. It is likely an ephemeral intermediate in the β-oxidation of pimelic acid, generated by an FAD-dependent acyl-CoA dehydrogenase. The study of this and other novel metabolites can be approached using established experimental protocols for analogous enzyme systems, such as those for glutaryl-CoA and medium-chain acyl-CoA dehydrogenases. This framework provides a solid foundation for researchers and drug development professionals to investigate the potential roles of such intermediates in health and disease.

References

Regulation of 2,3-Didehydropimeloyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of biotin (B1667282), an essential cofactor for all domains of life, is a complex and highly regulated metabolic pathway. A key, yet often overlooked, intermediate in this pathway is 2,3-didehydropimeloyl-CoA, the synthesis of which represents a critical control point. This technical guide provides an in-depth exploration of the regulatory mechanisms governing the formation of this compound and its precursor, pimeloyl-CoA. Understanding these regulatory networks is paramount for the development of novel antimicrobial agents and for metabolic engineering applications aimed at enhancing biotin production. This document details the enzymatic pathways, transcriptional and allosteric control mechanisms, quantitative data on enzyme kinetics, and comprehensive experimental protocols relevant to the study of this vital metabolic junction.

Pathways for the Synthesis of Pimeloyl-CoA and this compound

The synthesis of this compound is intrinsically linked to the production of its immediate precursor, pimeloyl-CoA. Bacteria have evolved three distinct pathways for the synthesis of pimeloyl-CoA, the entry point to the conserved late stages of biotin biosynthesis. The subsequent conversion to this compound is catalyzed by pimeloyl-CoA dehydrogenase.

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and other gram-negative bacteria, the synthesis of pimeloyl-ACP (an acyl carrier protein thioester functionally equivalent to the CoA thioester in the subsequent step) ingeniously hijacks the fatty acid synthesis (FAS II) pathway.[1] This pathway involves two key enzymes, BioC and BioH.

  • BioC (Malonyl-ACP Methyltransferase): BioC initiates the process by methylating the free carboxyl group of malonyl-ACP, a key intermediate in fatty acid synthesis.[2] This modification effectively "disguises" the malonyl-ACP, allowing it to be utilized by the FAS II machinery.

  • FAS II Elongation: The methylated malonyl-ACP enters the FAS II cycle for two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester.[1]

  • BioH (Pimeloyl-ACP Methyl Esterase): The final step is the removal of the methyl group by the esterase BioH, yielding pimeloyl-ACP, which can then be converted to pimeloyl-CoA.[3]

The BioW Pathway

Found in organisms like Bacillus subtilis, this pathway utilizes free pimelic acid as a starting substrate.

  • BioW (Pimeloyl-CoA Synthetase): This enzyme directly activates pimelic acid by ligating it to Coenzyme A in an ATP-dependent manner, forming pimeloyl-CoA.[4][5] BioW exhibits high substrate specificity for pimelate.[4][5]

The BioZ Pathway

A more recently discovered pathway in α-proteobacteria involves the enzyme BioZ.

  • BioZ (3-ketoacyl-ACP synthase III-like enzyme): BioZ catalyzes the condensation of glutaryl-CoA (or glutaryl-ACP) with malonyl-ACP to produce 5'-keto-pimeloyl-ACP.[6][7][8] This intermediate then enters the FAS II pathway for reduction, dehydration, and a second reduction to yield pimeloyl-ACP.[6][7][8]

Formation of this compound

Pimeloyl-CoA is subsequently dehydrogenated to form this compound. This reaction is catalyzed by pimeloyl-CoA dehydrogenase . While the specific enzyme responsible for this step in all organisms is not fully elucidated, it is a critical transformation leading to the later steps of biotin ring formation.

Regulation of the Synthetic Pathways

The synthesis of this compound is tightly controlled at both the transcriptional and post-translational levels to ensure an adequate supply of biotin while preventing wasteful overproduction.

Transcriptional Regulation

In E. coli, the genes for biotin biosynthesis (bioA, B, F, C, D) are organized into a divergent operon that is negatively regulated by the bifunctional protein BirA .[3][6][9]

  • Dual Function of BirA: BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor.[3][6][9]

  • Corepressor Activity of Biotinoyl-5'-AMP: The true corepressor of the bio operon is not biotin itself, but rather biotinoyl-5'-AMP , the activated intermediate in the biotinylation reaction catalyzed by BirA.[6][10][11]

  • Mechanism of Repression: When biotin is abundant, BirA synthesizes biotinoyl-5'-AMP. This complex then dimerizes and binds to the bio operator, blocking transcription of the biotin synthesis genes, including bioC.[2][6] When biotin levels are low, the biotinoyl-5'-AMP is consumed in biotinylating apo-enzymes, preventing the formation of the repressor complex and allowing transcription to proceed.[2]

The transcriptional regulation of the bioW and bioZ genes is less well understood. However, in many bacteria, the genes for biotin synthesis are regulated by transcriptional repressors that bind biotin or a biotin derivative.[12][13] For instance, in Corynebacterium glutamicum, the regulator BioQ has been shown to control the expression of biotin synthesis and transport genes.[13] It is likely that similar regulatory mechanisms are in place to control the expression of bioW and bioZ in response to cellular biotin levels.

Allosteric Regulation

While direct allosteric regulation of the enzymes involved in pimeloyl-CoA synthesis has not been extensively documented, feedback inhibition is a common regulatory mechanism in metabolic pathways. It is plausible that downstream products of the biotin synthesis pathway, or biotin itself, could allosterically inhibit the activity of BioC, BioH, BioW, or BioZ.

Furthermore, enzymes in related pathways are known to be allosterically regulated. For example, pyruvate (B1213749) carboxylase, a biotin-dependent enzyme, is allosterically activated by acetyl-CoA.[14][15][16][17] This highlights the potential for metabolic intermediates to modulate the activity of enzymes in and around the biotin synthesis pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of pimeloyl-CoA.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase (BioW) from Aquifex aeolicus [4][5]

SubstrateKm (µM)kcat (s-1)
Pimelate10.7 ± 0.960.745 ± 0.023

Table 2: Kinetic Parameters of BioZ and a Chimeric FabH-BioZ Enzyme [9]

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
AtBioZGlutaryl-CoA190 ± 30-54.7
FabH-Chimera3Glutaryl-CoA1300 ± 200-11.15

Table 3: Dissociation Constants (Kd) for BioW Substrate Binding [5]

LigandKd (µM)
ATP13 ± 3
CoA14 ± 2.5

Experimental Protocols

General Considerations for Enzyme Assays

Enzyme activity assays are crucial for characterizing the function of enzymes like BioC, BioH, BioW, and BioZ. General principles for these assays include maintaining optimal pH, temperature, and substrate concentrations. The reaction progress can be monitored by measuring the appearance of a product or the disappearance of a substrate over time.

Pimeloyl-CoA Synthetase (BioW) Activity Assay

This protocol is based on the methods described for the characterization of Aquifex aeolicus BioW.[4][5]

Principle: The activity of BioW is determined by measuring the rate of AMP production using High-Performance Liquid Chromatography (HPLC).

Reagents:

  • Assay Buffer: 20 mM Na-HEPES (pH 7.0), 100 mM NaCl, 2 mM MgCl₂, 0.2 mM DTT.

  • Substrates: Pimelic acid, ATP, Coenzyme A.

  • Enzyme: Purified BioW.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, pimelic acid, and Coenzyme A at desired concentrations.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for A. aeolicus BioW).

  • Initiate the reaction by adding a known concentration of ATP and purified BioW enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding acid).

  • Analyze the quenched samples by reverse-phase HPLC to separate and quantify the amount of AMP produced.

  • Calculate the initial reaction velocity from the linear phase of AMP production over time.

  • Determine kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping the others saturated and fitting the data to the Michaelis-Menten equation.

BioZ Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from a coupled assay used to characterize BioZ activity.[9]

Principle: The condensation reaction catalyzed by BioZ produces an intermediate that is subsequently reduced by a dehydrogenase (e.g., FabG) in the presence of NADPH. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

  • Substrates: Glutaryl-CoA, Malonyl-ACP.

  • Coupling Enzyme and Cofactor: Purified FabG, NADPH.

  • Enzyme: Purified BioZ.

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, glutaryl-CoA, malonyl-ACP, NADPH, and a saturating amount of the coupling enzyme (FabG).

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding a small volume of purified BioZ enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the initial rate of reaction from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Kinetic parameters can be determined by varying the concentrations of glutaryl-CoA or malonyl-ACP.

Analysis of Pimeloyl-CoA and its Derivatives by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the detection and quantification of acyl-CoA species.[14][18][19][20][21]

Sample Preparation:

  • Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., chloroform/methanol or acidic acetonitrile).

  • Incorporate an internal standard (e.g., a stable isotope-labeled acyl-CoA) to account for extraction losses and matrix effects.

  • Dry the extract and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phases (e.g., an aqueous buffer with an organic modifier like acetonitrile).

  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target acyl-CoA and monitoring a specific product ion generated by collision-induced dissociation.

  • Quantify the analytes by comparing their peak areas to those of the internal standard and a calibration curve generated with authentic standards.

Visualizations

Signaling Pathways and Logical Relationships

Biotin_Synthesis_Regulation cluster_Ecoli_Pathway E. coli Pathway (BioC/BioH) cluster_Bacillus_Pathway Bacillus Pathway (BioW) cluster_AlphaProteo_Pathway α-proteobacteria Pathway (BioZ) cluster_Regulation Transcriptional Regulation (E. coli) Malonyl-ACP Malonyl-ACP BioC BioC Malonyl-ACP->BioC Feedback Inhibition? Malonyl-ACP->BioC Malonyl-ACP_Methyl_Ester Malonyl-ACP_Methyl_Ester BioC->Malonyl-ACP_Methyl_Ester FAS_II FAS II (2 cycles) Malonyl-ACP_Methyl_Ester->FAS_II Pimeloyl-ACP_Methyl_Ester Pimeloyl-ACP_Methyl_Ester FAS_II->Pimeloyl-ACP_Methyl_Ester BioH BioH Pimeloyl-ACP_Methyl_Ester->BioH Pimeloyl-ACP Pimeloyl-ACP BioH->Pimeloyl-ACP Pimeloyl-CoA_Dehydrogenase Pimeloyl-CoA Dehydrogenase Pimeloyl-ACP->Pimeloyl-CoA_Dehydrogenase CoA Transferase Pimelic_Acid Pimelic_Acid BioW BioW Pimelic_Acid->BioW Pimeloyl-CoA_BioW Pimeloyl-CoA BioW->Pimeloyl-CoA_BioW Pimeloyl-CoA_BioW->Pimeloyl-CoA_Dehydrogenase Glutaryl-CoA Glutaryl-CoA BioZ BioZ Glutaryl-CoA->BioZ Malonyl-ACP_BioZ Malonyl-ACP Malonyl-ACP_BioZ->BioZ 5-keto-pimeloyl-ACP 5-keto-pimeloyl-ACP BioZ->5-keto-pimeloyl-ACP FAS_II_BioZ FAS II 5-keto-pimeloyl-ACP->FAS_II_BioZ Pimeloyl-ACP_BioZ Pimeloyl-ACP FAS_II_BioZ->Pimeloyl-ACP_BioZ Pimeloyl-ACP_BioZ->Pimeloyl-CoA_Dehydrogenase CoA Transferase This compound This compound Pimeloyl-CoA_Dehydrogenase->this compound BirA BirA Biotinoyl-5'-AMP Biotinoyl-5'-AMP BirA->Biotinoyl-5'-AMP bio_operon bio Operon (bioA,B,F,C,D) BirA->bio_operon Repression Biotinoyl-5'-AMP->BirA Biotin Biotin Biotin->BirA

Figure 1: Overview of the major pathways for pimeloyl-CoA synthesis and its subsequent conversion, along with the transcriptional regulation of the E. coli bio operon.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_Cloning Gene Cloning and Expression cluster_Purification Protein Purification cluster_Assay Enzyme Activity Assay Gene_of_Interest Target Gene (e.g., bioW, bioZ) Recombinant_Plasmid Recombinant_Plasmid Gene_of_Interest->Recombinant_Plasmid Expression_Vector Expression_Vector Expression_Vector->Recombinant_Plasmid Host_Strain Expression Host (e.g., E. coli) Recombinant_Plasmid->Host_Strain Protein_Expression Induce Protein Expression Host_Strain->Protein_Expression Cell_Lysis Cell_Lysis Protein_Expression->Cell_Lysis Clarified_Lysate Clarified_Lysate Cell_Lysis->Clarified_Lysate Chromatography Affinity/Ion-Exchange Chromatography Clarified_Lysate->Chromatography Purified_Enzyme Purified_Enzyme Chromatography->Purified_Enzyme Assay_Setup Prepare Assay Mixture Purified_Enzyme->Assay_Setup Reaction Initiate Reaction with Enzyme Assay_Setup->Reaction Data_Acquisition Monitor Reaction (HPLC/Spectrophotometry) Reaction->Data_Acquisition Kinetic_Analysis Calculate Kinetic Parameters Data_Acquisition->Kinetic_Analysis

Figure 2: A generalized workflow for the cloning, expression, purification, and kinetic characterization of a target enzyme involved in this compound synthesis.

Conclusion

The regulation of this compound synthesis is a multifaceted process involving a diverse set of enzymatic pathways and intricate transcriptional control mechanisms. While significant progress has been made in elucidating the BioC/BioH, BioW, and BioZ pathways for the synthesis of the precursor pimeloyl-CoA, further research is needed to fully understand the allosteric regulation of these enzymes and the transcriptional control of the bioW and bioZ genes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate this critical area of metabolism. A deeper understanding of these regulatory networks will undoubtedly pave the way for the development of novel therapeutics and the advancement of metabolic engineering strategies.

References

Structural Elucidation of 2,3-Didehydropimeloyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific context for the structural elucidation of 2,3-didehydropimeloyl-CoA. While direct and exhaustive studies on this specific molecule are not extensively published, this document extrapolates from established analytical techniques for unsaturated acyl-CoA esters and its likely metabolic role as an intermediate in the degradation of pimeloyl-CoA, a key precursor in biotin (B1667282) biosynthesis. This guide outlines the theoretical metabolic pathways, detailed experimental protocols for synthesis and characterization, and data presentation standards for researchers investigating this and similar molecules.

Introduction

This compound is understood to be a derivative of pimeloyl-CoA, a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in many organisms.[1][2] The structural characterization of such CoA esters is fundamental to understanding their enzymatic interactions and metabolic fate. Pimeloyl-CoA itself can be synthesized via pathways analogous to fatty acid and polyketide synthesis.[1][2] The introduction of a double bond to form this compound suggests its involvement in a β-oxidation-like degradation pathway. The Human Metabolome Database lists this compound as a transformation product of pimeloyl-CoA. This guide will detail the likely metabolic context and the standard analytical chemistry techniques required for its definitive structural elucidation.

Metabolic Context and Signaling Pathways

This compound is hypothesized to be an intermediate in the catabolism of pimeloyl-CoA. This pathway is analogous to the β-oxidation of fatty acids, where a saturated acyl-CoA is desaturated to form a trans-2,3-enoyl-CoA. In the context of pimeloyl-CoA degradation, this would prepare the molecule for subsequent hydration, oxidation, and thiolytic cleavage. This metabolic route is significant in organisms that utilize pimelate (B1236862) as a carbon source.

Below is a diagram illustrating the proposed metabolic pathway involving this compound.

Pimeloyl_CoA_Degradation Pimeloyl_CoA Pimeloyl-CoA Didehydropimeloyl_CoA This compound Pimeloyl_CoA->Didehydropimeloyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxypimeloyl-CoA Didehydropimeloyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxopimeloyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis_Products Acetyl-CoA + Glutaryl-CoA Ketoacyl_CoA->Thiolysis_Products β-Ketothiolase

Caption: Proposed degradation pathway of Pimeloyl-CoA.

Experimental Protocols

The structural elucidation of this compound would involve its synthesis, purification, and characterization using a combination of chromatographic and spectroscopic techniques.

Chemo-enzymatic Synthesis of this compound

A plausible method for the synthesis of this compound involves the enzymatic dehydrogenation of pimeloyl-CoA.

Materials:

  • Pimeloyl-CoA

  • Acyl-CoA dehydrogenase (commercially available or purified from a relevant organism)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Cofactors (e.g., FAD)

  • Quenching solution (e.g., perchloric acid)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Prepare a reaction mixture containing pimeloyl-CoA, acyl-CoA dehydrogenase, and necessary cofactors in the reaction buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specified time.

  • Monitor the reaction progress using HPLC.

  • Terminate the reaction by adding a quenching solution.

  • Purify the product using solid-phase extraction. Elute the acyl-CoA esters with an appropriate solvent mixture (e.g., ethanol/water with ammonium (B1175870) acetate).

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation and quantification of acyl-CoA esters.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Protocol:

  • Equilibrate the C18 column with a mobile phase of ammonium acetate (B1210297) buffer.

  • Inject the purified sample.

  • Elute the compounds using a linear gradient of acetonitrile (B52724) in the ammonium acetate buffer.

  • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Collect the fraction corresponding to the this compound peak for further analysis.

Structural Characterization by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system, often with electrospray ionization (ESI).

Protocol:

  • Introduce the purified sample into the mass spectrometer via direct infusion or coupled with an LC system.

  • Acquire mass spectra in both positive and negative ion modes.

  • In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ and doubly charged ions [M-2H]²⁻ may be observed.[3]

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns that can confirm the structure, including the acyl chain and the CoA moiety.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure, including the position and stereochemistry of the double bond.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Protocol:

  • Dissolve the purified and lyophilized sample in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons.

  • The chemical shifts and coupling constants of the vinyl protons will be characteristic of the 2,3-double bond.

Data Presentation

Quantitative data from the structural elucidation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: HPLC Retention Times

Compound Retention Time (min)
Pimeloyl-CoA [Insert Value]

| this compound | [Insert Value] |

Table 2: Mass Spectrometry Data

Compound Ion Mode Observed m/z Calculated Mass
This compound Positive [Insert Value] [Insert Value]

| | Negative | [Insert Value] | [Insert Value] |

Table 3: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-2 [Insert Value] [Insert Value] [Insert Value]
H-3 [Insert Value] [Insert Value] [Insert Value]

| ... (other protons) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 4: ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (ppm)
C-1 (Thioester) [Insert Value]
C-2 [Insert Value]
C-3 [Insert Value]

| ... (other carbons) | [Insert Value] |

Logical Workflow for Structural Elucidation

The following diagram outlines the logical workflow for the complete structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemo-enzymatic Synthesis Purification HPLC Purification Synthesis->Purification MS Mass Spectrometry (LC-MS) Purification->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Purification->NMR Connectivity & Stereochemistry Structure Definitive Structure MS->Structure NMR->Structure

Caption: Workflow for structural elucidation.

Conclusion

The structural elucidation of this compound, while not explicitly detailed in current literature, can be systematically achieved by applying established analytical methodologies for similar unsaturated acyl-CoA esters. Its likely role as an intermediate in pimeloyl-CoA degradation places it within the important metabolic network of biotin synthesis. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to investigate this molecule and contribute to a deeper understanding of its biochemical significance. This knowledge is valuable for scientists in basic research as well as for professionals in drug development targeting metabolic pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2,3-didehydropimeloyl-CoA, a key intermediate in the catabolism of pimeloyl-CoA. Contrary to initial hypotheses suggesting a direct role in fatty acid synthesis, this molecule is a product of the first step in the β-oxidation pathway of pimelic acid, a seven-carbon dicarboxylic acid. This pathway is crucial for the anaerobic degradation of aromatic compounds in certain bacteria. The link to fatty acid metabolism is primarily one of chemical analogy; the enzymatic reactions involved in the β-oxidation of pimeloyl-CoA mirror those of canonical fatty acid degradation. Furthermore, the precursor, pimeloyl-CoA, stands at a metabolic crossroads, serving as a substrate for both this degradative pathway and the anabolic synthesis of biotin (B1667282), a pathway which in some organisms hijacks elements of the fatty acid synthesis machinery. This guide details the enzymatic formation of this compound, presents available kinetic data, provides a detailed experimental protocol for enzyme characterization, and uses pathway diagrams to illustrate these complex relationships.

Introduction: Clarifying the Role of this compound

This compound is an α,β-unsaturated acyl-CoA derivative of pimelic acid. Its significance lies in its position as the first intermediate in the β-oxidation of pimeloyl-CoA. This catabolic sequence is a component of a larger metabolic network found in anaerobic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, which is responsible for the complete breakdown of aromatic compounds like benzoate (B1203000).[1]

The connection to fatty acid metabolism is twofold:

  • Analogous Catabolism : The dehydrogenation of pimeloyl-CoA to this compound is chemically analogous to the first step of mitochondrial β-oxidation of fatty acids, where an acyl-CoA dehydrogenase introduces a double bond into a fatty acyl-CoA.

  • Anabolic Precursor Divergence : The substrate, pimeloyl-CoA, is also a critical precursor for the biosynthesis of biotin (Vitamin B7).[2] In organisms like E. coli, the synthesis of the pimeloyl moiety is intricately linked to the fatty acid synthesis (FAS) pathway, representing a fascinating example of metabolic "hijacking."[2]

Therefore, this compound is not involved in the synthesis of fatty acids but rather in a parallel degradative pathway for dicarboxylic acids, which shares fundamental biochemical principles with fatty acid breakdown.

Enzymatic Formation of this compound

The formation of this compound is catalyzed by the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62).[1] This enzyme belongs to the acyl-CoA dehydrogenase family, which typically utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor.

The reaction is as follows:

Pimelyl-CoA + NAD⁺ ⇌ this compound + NADH + H⁺ [3]

This dehydrogenation reaction introduces a trans double bond between the α (C2) and β (C3) carbons of the pimeloyl moiety, initiating the β-oxidation spiral.

Quantitative Data

Specific kinetic data for pimeloyl-CoA dehydrogenase are not extensively reported in readily accessible literature. However, data from homologous and related enzymes involved in dicarboxylic acid metabolism and biotin synthesis provide valuable context. The following tables summarize relevant kinetic parameters.

Table 1: Kinetic Parameters of Pimeloyl-CoA Synthetase from Pseudomonas mendocina 35 [4] (This enzyme catalyzes the activation of pimelate (B1236862) to pimeloyl-CoA)

SubstrateKm (mM)
Pimelic Acid0.49
Coenzyme A0.18
ATP0.72
Parameter Value
Specific Activity77.3 U/mg
pH Optimum~8.0

Table 2: Kinetic Parameters of Related Acyl-CoA Dehydrogenases (Illustrative data from analogous enzymes)

EnzymeOrganismSubstrateKm (µM)Vmax (µmol·min⁻¹·mg⁻¹)Reference
Cyclohexanecarboxyl-CoA DehydrogenaseSyntrophus aciditrophicus(1R,2R)-2-carboxycyclohexylacetyl-CoA61.5N/A[5]
Glutaryl-CoA DehydrogenaseGeobacter metallireducensGlutaryl-CoAN/A3.2[5]
Glutaryl-CoA DehydrogenaseDesulfococcus multivoransGlutaryl-CoAN/A11.0[5]

N/A: Data not available in the cited source.

Signaling Pathways and Metabolic Network Visualization

The following diagrams, rendered in DOT language, illustrate the metabolic context of this compound.

Anaerobic Benzoate Degradation Pathway

This pathway shows how aromatic compounds are funneled into the β-oxidation of pimeloyl-CoA.

Anaerobic_Benzoate_Degradation Benzoate Benzoate BenzoylCoA Benzoyl-CoA Benzoate->BenzoylCoA Benzoate-CoA Ligase RingReduction Ring Reduction & Cleavage BenzoylCoA->RingReduction Benzoyl-CoA Reductase, etc. PimeloylCoA Pimeloyl-CoA RingReduction->PimeloylCoA Didehydro This compound PimeloylCoA->Didehydro Pimeloyl-CoA Dehydrogenase Biotin Biotin Synthesis PimeloylCoA->Biotin BioF, etc. BetaOx Further β-Oxidation Didehydro->BetaOx GlutarylCoA Glutaryl-CoA + Acetyl-CoA BetaOx->GlutarylCoA

Caption: Anaerobic degradation of benzoate leading to this compound.

Comparison of β-Oxidation and Fatty Acid Synthesis

This diagram illustrates the logical and chemical relationship between the β-oxidation of pimeloyl-CoA, fatty acid β-oxidation, and fatty acid synthesis.

Metabolic_Comparison cluster_Pimeloyl_Ox Pimeloyl-CoA β-Oxidation cluster_FA_Ox Fatty Acid β-Oxidation cluster_FA_Syn Fatty Acid Synthesis PimCoA Pimeloyl-CoA PimDehydro This compound PimCoA->PimDehydro Dehydrogenation (Pimeloyl-CoA Dehydrogenase) FA_AcylCoA Fatty Acyl-CoA FA_EnoylCoA trans-Δ²-Enoyl-CoA FA_AcylCoA->FA_EnoylCoA Dehydrogenation (Acyl-CoA Dehydrogenase) FAS_Keto β-Ketoacyl-ACP FAS_Enoyl trans-Δ²-Enoyl-ACP FAS_Keto->FAS_Enoyl Dehydration Comparison Pimeloyl-CoA & Fatty Acid β-Oxidation: • Both start with FAD-dependent dehydrogenation. • Both are catabolic, shortening the carbon chain. Fatty Acid Synthesis: • Anabolic process, elongates the carbon chain. • Involves dehydration to form a double bond, not dehydrogenation.

Caption: Comparison of key steps in dicarboxylic acid and fatty acid metabolism.

Experimental Protocols

Spectrophotometric Assay for Pimeloyl-CoA Dehydrogenase Activity

This protocol is adapted from standard assays for acyl-CoA dehydrogenases and is designed to measure the activity of pimeloyl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Objective: To determine the specific activity of pimeloyl-CoA dehydrogenase in a purified enzyme preparation or cell-free extract.

Principle: The activity of pimeloyl-CoA dehydrogenase is measured by following the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The FAD cofactor of the dehydrogenase is first reduced by pimeloyl-CoA. The reduced FAD is then re-oxidized by an electron-transferring flavoprotein (ETF) or, in this assay, directly by DCPIP, leading to a measurable decrease in absorbance at 600 nm.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Pimeloyl-CoA substrate solution (10 mM stock in water)

  • 2,6-Dichlorophenolindophenol (DCPIP) stock solution (2 mM in water)

  • n-Octyl-β-D-glucopyranoside (10 mM)

  • Enzyme preparation (purified or cell-free extract)

  • UV/Vis Spectrophotometer with temperature control (set to 30°C)

  • Cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a final volume of 1 mL per cuvette, combine the following in a microcentrifuge tube:

    • 850 µL of 100 mM Potassium phosphate buffer (pH 7.5)

    • 50 µL of 10 mM n-Octyl-β-D-glucopyranoside (final concentration 0.5 mM)

    • 50 µL of 2 mM DCPIP (final concentration 100 µM)

  • Assay Initiation:

    • Pipette 950 µL of the reaction mixture into a cuvette and place it in the spectrophotometer. Allow it to equilibrate to 30°C for 5 minutes.

    • Add an appropriate volume of the enzyme preparation (e.g., 20 µL) to the cuvette. Mix by gentle inversion.

    • Monitor the background rate of DCPIP reduction by recording the absorbance at 600 nm for 2-3 minutes.

  • Substrate Addition:

    • Initiate the specific reaction by adding 30 µL of 10 mM pimeloyl-CoA (final concentration 300 µM).

    • Immediately mix by inversion and start recording the decrease in absorbance at 600 nm continuously for 5-10 minutes. Ensure the initial rate is linear.

  • Control Reaction:

    • Perform a control reaction that is identical to the main assay but omits the pimeloyl-CoA substrate (add 30 µL of water instead). This measures the endogenous rate of DCPIP reduction by the enzyme preparation.

Data Analysis:

  • Determine the rate of absorbance change per minute (ΔA₆₀₀/min) from the linear portion of the curve.

  • Subtract the rate of the control reaction (without substrate) from the rate of the main reaction to get the specific rate.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₆₀₀/min) / (ε * l) * Vt / Ve

      • ΔA₆₀₀/min: Corrected rate of absorbance change.

      • ε (Molar extinction coefficient of DCPIP): 21 mM⁻¹cm⁻¹ at pH 7.5.

      • l (Path length): 1 cm.

      • Vt (Total volume): 1 mL.

      • Ve (Enzyme volume): Volume of enzyme added in mL.

  • To calculate the specific activity (µmol/min/mg) , divide the activity by the protein concentration (mg/mL) of the enzyme preparation.

Conclusion and Future Directions

This compound is a validated metabolite that serves as a key intermediate in the β-oxidation of pimeloyl-CoA, a central step in the anaerobic degradation of aromatic compounds. Its link to fatty acid synthesis is indirect, rooted in the parallel logic of catabolic pathways and the divergent metabolic fate of its precursor, pimeloyl-CoA. For researchers in drug development, the enzymes of this bacterial-specific pathway, such as pimeloyl-CoA dehydrogenase, could represent novel targets for antimicrobial agents, particularly against anaerobic bacteria. Further research is warranted to fully characterize the kinetics and structure of pimeloyl-CoA dehydrogenase to facilitate such efforts. Additionally, exploring the regulatory mechanisms that control the flux of pimeloyl-CoA between biotin synthesis and catabolism could unveil new strategies for metabolic engineering and the production of biotin.

References

Identifying the Genetic Determinants of 2,3-didehydropimeloyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-didehydropimeloyl-CoA is an unsaturated acyl-coenzyme A molecule of interest in metabolic engineering and drug development. Its production is a critical step in specific microbial metabolic pathways, notably the anaerobic degradation of benzoate (B1203000). Identifying the genes and enzymes responsible for its synthesis is paramount for harnessing and manipulating this pathway. This technical guide provides a comprehensive overview of the known genetic basis for this compound production and presents a detailed methodological framework for the identification, cloning, expression, and characterization of the responsible enzymes.

While direct and extensive characterization of the specific enzyme is limited in publicly available literature, this guide consolidates the existing knowledge and provides robust, generalized experimental protocols applicable to this and other novel biosynthetic pathways. As a foundational blueprint, we will also explore the well-characterized pathways for the biosynthesis of its immediate precursor, pimeloyl-CoA.

Section 1: The Target Enzyme: Pimeloyl-CoA Dehydrogenase

The synthesis of this compound is catalyzed by the enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62). This enzyme facilitates the NAD+-dependent oxidation of pimeloyl-CoA, introducing a double bond between the alpha (C2) and beta (C3) carbons.

Reaction: Pimeloyl-CoA + NAD+ ⇌ this compound + NADH + H+

This enzyme is a key component of the anaerobic benzoate degradation pathway in certain bacteria.[1][2][3]

Genetic Basis

Genomic studies in the metabolically versatile bacterium Rhodopseudomonas palustris have identified a gene cluster, the pimFABCDE operon , responsible for the metabolism of dicarboxylic acids, including pimelate.[4][5][6] Within this operon, the genes encoding the large and small subunits of pimeloyl-CoA dehydrogenase are predicted to be:

  • pimC : Encodes the large subunit of pimeloyl-CoA dehydrogenase.

  • pimD : Encodes the small subunit of pimeloyl-CoA dehydrogenase.[4][7]

These genes represent the primary targets for researchers aiming to isolate the genetic machinery for this compound production.

Pimeloyl_CoA_Dehydrogenase_Pathway Pimeloyl_CoA Pimeloyl-CoA Enzyme Pimeloyl-CoA Dehydrogenase (pimC, pimD) Pimeloyl_CoA->Enzyme Product This compound NAD NAD+ NAD->Enzyme NADH NADH + H+ Enzyme->Product Enzyme->NADH

Figure 1: Enzymatic conversion of pimeloyl-CoA.

Section 2: Biosynthesis of the Precursor, Pimeloyl-CoA

A thorough understanding of the production of the substrate, pimeloyl-CoA, is essential. In bacteria, two primary and distinct pathways have been elucidated for its synthesis, providing excellent case studies in gene and pathway discovery.

Escherichia coli: Hijacking the Fatty Acid Synthesis Pathway

In E. coli, pimeloyl-ACP (a thioester of Acyl Carrier Protein, which is subsequently converted to the CoA thioester) synthesis ingeniously hijacks the native fatty acid synthesis (FAS) machinery. This pathway requires two key enzymes encoded by the bioC and bioH genes.[2][8][9]

  • BioC (Malonyl-ACP O-methyltransferase): This enzyme methylates the free carboxyl group of malonyl-ACP. This "disguises" the molecule, allowing it to be accepted as a primer by the FAS system.[8]

  • Fatty Acid Synthesis (FAS) Elongation: The malonyl-ACP methyl ester undergoes two rounds of elongation via the standard FAS cycle.

  • BioH (Pimeloyl-ACP methyl ester esterase): Once the seven-carbon chain (pimeloyl-) is formed, BioH hydrolyzes the methyl ester, revealing the carboxyl group and yielding pimeloyl-ACP, which then exits the FAS cycle.[2][8]

Bacillus subtilis: Oxidative Cleavage and Ligation Pathway

B. subtilis employs a different strategy that does not involve the FAS elongation machinery directly for chain building. This pathway relies on the bioI and bioW genes.[3][4][10][11][12]

  • BioI (Cytochrome P450): This enzyme catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs to produce pimeloyl-ACP.[3][10]

  • Thioesterase Activity: A separate thioesterase releases free pimelic acid.

  • BioW (Pimeloyl-CoA Synthetase/Ligase): This enzyme then activates the free pimelic acid by ligating it to Coenzyme A in an ATP-dependent reaction, forming pimeloyl-CoA directly.[3][10]

Pimeloyl_CoA_Biosynthesis cluster_ecoli E. coli Pathway (BioC/BioH) cluster_bsubtilis B. subtilis Pathway (BioI/BioW) Malonyl_ACP_E Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP_E->BioC Malonyl_ACP_Me Malonyl-ACP Methyl Ester BioC->Malonyl_ACP_Me FAS Fatty Acid Synthase (2 cycles) Malonyl_ACP_Me->FAS Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester FAS->Pimeloyl_ACP_Me BioH BioH (Esterase) Pimeloyl_ACP_Me->BioH Pimeloyl_ACP_E Pimeloyl-ACP BioH->Pimeloyl_ACP_E Fatty_Acyl_ACP Long-Chain Fatty Acyl-ACP BioI BioI (P450 Oxidative Cleavage) Fatty_Acyl_ACP->BioI Pimeloyl_ACP_B Pimeloyl-ACP BioI->Pimeloyl_ACP_B Thioesterase Thioesterase Pimeloyl_ACP_B->Thioesterase Pimelic_Acid Pimelic Acid Thioesterase->Pimelic_Acid BioW BioW (CoA Ligase) Pimelic_Acid->BioW Pimeloyl_CoA_B Pimeloyl-CoA BioW->Pimeloyl_CoA_B Experimental_Workflow Start Start: Hypothesized Gene Cluster (e.g., R. palustris pim operon) Step1 Protocol 4.1: Gene Identification & Cloning - Bioinformatic analysis - Primer design & PCR from gDNA - Ligation into expression vector Start->Step1 Step2 Protocol 4.2: Protein Expression & Purification - Transformation into E. coli - IPTG induction - Cell lysis & affinity chromatography Step1->Step2 Step3 Protocol 4.3: Enzyme Activity Assay - Spectrophotometric monitoring of NADH - Confirmation of product formation (LC-MS) Step2->Step3 Step4 Protocol 4.4: Kinetic Characterization - Vary substrate concentrations - Determine Km and Vmax Step3->Step4 End End: Characterized Enzyme Step4->End

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed methodology for the in vitro synthesis of 2,3-didehydropimeloyl-CoA. As a crucial intermediate in various metabolic pathways, the availability of this compound is essential for biochemical assays, inhibitor screening, and drug development. While established, direct chemical or enzymatic synthesis protocols for this compound are not widely documented, this application note outlines a robust enzymatic approach based on the activity of acyl-CoA dehydrogenases. The provided protocols are based on analogous enzymatic reactions for the synthesis of other acyl-CoA derivatives and the known catalytic mechanisms of acyl-CoA dehydrogenases.

Introduction

This compound is an unsaturated dicarboxylic acyl-CoA that is believed to play a role in the metabolism of dicarboxylic acids. Dicarboxylic acids are catabolized through β-oxidation in both mitochondria and peroxisomes. The initial step of mitochondrial β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs), which introduce a trans double bond between the C2 and C3 positions of the acyl-CoA substrate.[1] This enzymatic reaction is highly specific and efficient, making it an attractive strategy for the in vitro synthesis of unsaturated acyl-CoAs.

This document presents a proposed enzymatic method for the synthesis of this compound from its saturated precursor, pimeloyl-CoA, using an appropriate acyl-CoA dehydrogenase. The protocol details the preparation of the precursor, the enzymatic reaction conditions, and the purification of the final product.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process:

  • Activation of Pimelic Acid: Pimelic acid is first converted to its coenzyme A thioester, pimeloyl-CoA. This can be achieved through the action of an acyl-CoA synthetase or ligase.

  • Dehydrogenation of Pimeloyl-CoA: The saturated pimeloyl-CoA is then dehydrogenated at the 2,3-position by an acyl-CoA dehydrogenase to yield the desired product, this compound.

Synthesis_Pathway Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA Acyl-CoA Synthetase ATP, CoA-SH Product This compound Pimeloyl_CoA->Product Acyl-CoA Dehydrogenase (e.g., MCAD) FAD

Caption: Proposed two-step enzymatic synthesis of this compound.

Quantitative Data Summary (Hypothetical)

Since this is a proposed methodology, the following table presents hypothetical quantitative data based on typical yields and purity obtained for the enzymatic synthesis of similar acyl-CoA molecules.[2] These values should be considered as targets for optimization.

ParameterStep 1: Pimeloyl-CoA SynthesisStep 2: DehydrogenationOverall
Starting Material Pimelic AcidPimeloyl-CoA-
Enzyme Acyl-CoA SynthetaseAcyl-CoA Dehydrogenase-
Typical Reaction Time 2 - 4 hours4 - 8 hours-
Hypothetical Yield (%) 70 - 85%60 - 75%42-64%
Purity (HPLC) >95%>90%>90%

Detailed Experimental Protocols

Protocol 1: Synthesis of Pimeloyl-CoA

This protocol is adapted from methods used for the synthesis of other dicarboxylyl-CoAs.[3]

Materials:

  • Pimelic acid

  • Coenzyme A trilithium salt (CoA-SH)

  • ATP disodium (B8443419) salt

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 5 mM ATP

    • 2 mM CoA-SH

    • 1 mM Pimelic acid

  • Equilibrate the reaction mixture to 30°C.

  • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 30°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by HPLC, observing the consumption of CoA-SH and the formation of pimeloyl-CoA.

  • Once the reaction is complete, terminate it by adding perchloric acid to a final concentration of 0.6 M.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Purify the pimeloyl-CoA from the supernatant using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain pimeloyl-CoA as a white powder.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Enzymatic Dehydrogenation of Pimeloyl-CoA

This protocol utilizes an acyl-CoA dehydrogenase, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which has been shown to have activity towards dicarboxylyl-CoAs.[3]

Materials:

  • Purified pimeloyl-CoA

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • FAD

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Electron acceptor (e.g., phenazine (B1670421) ethosulfate and 2,6-dichlorophenolindophenol for spectrophotometric assay, or an appropriate electron transfer flavoprotein for a coupled reaction)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer, pH 7.4

    • 10 µM FAD

    • 0.5 mM Pimeloyl-CoA

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding MCAD to a final concentration of 0.05 mg/mL.

  • Incubate the reaction at 37°C for 4-8 hours.

  • Monitor the formation of the C=C double bond by observing the reduction of the electron acceptor spectrophotometrically or by direct analysis of the product by HPLC.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by acid precipitation as in Protocol 1.

  • Centrifuge to remove the precipitated enzyme.

  • Purify the this compound from the supernatant using reverse-phase HPLC.

  • Lyophilize the purified fractions.

  • Characterize the final product using mass spectrometry and NMR to confirm the structure and the presence of the double bond.

Experimental Workflow and Logic

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_step1 Step 1: Pimeloyl-CoA Synthesis cluster_step2 Step 2: Dehydrogenation Reaction_Setup_1 Prepare Reaction Mixture (Pimelic Acid, CoA, ATP) Enzyme_Addition_1 Add Acyl-CoA Synthetase Reaction_Setup_1->Enzyme_Addition_1 Incubation_1 Incubate at 30°C Enzyme_Addition_1->Incubation_1 Monitoring_1 Monitor by HPLC Incubation_1->Monitoring_1 Termination_1 Terminate Reaction Monitoring_1->Termination_1 Purification_1 HPLC Purification Termination_1->Purification_1 Characterization_1 Characterize Pimeloyl-CoA (MS, HPLC) Purification_1->Characterization_1 Reaction_Setup_2 Prepare Reaction Mixture (Pimeloyl-CoA, FAD) Characterization_1->Reaction_Setup_2 Use Purified Pimeloyl-CoA Enzyme_Addition_2 Add Acyl-CoA Dehydrogenase Reaction_Setup_2->Enzyme_Addition_2 Incubation_2 Incubate at 37°C Enzyme_Addition_2->Incubation_2 Monitoring_2 Monitor by HPLC/Spectrophotometry Incubation_2->Monitoring_2 Termination_2 Terminate Reaction Monitoring_2->Termination_2 Purification_2 HPLC Purification Termination_2->Purification_2 Final_Product Final Product: This compound Purification_2->Final_Product

Caption: Experimental workflow for the in vitro synthesis of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive, albeit proposed, framework for the in vitro synthesis of this compound. By leveraging the specific catalytic activities of acyl-CoA synthetases and acyl-CoA dehydrogenases, this chemoenzymatic approach offers a potentially high-yield and high-purity route to this important metabolic intermediate. Researchers can use these protocols as a starting point for developing and optimizing the synthesis of this compound for their specific research and development needs. Further work will be required to identify the most suitable acyl-CoA dehydrogenase and to optimize the reaction conditions for maximal yield and purity.

References

Application Note & Protocol: HPLC Analysis of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a foundational protocol for the analysis of 2,3-didehydropimeloyl-CoA, a key intermediate in the biotin (B1667282) biosynthesis pathway. While a specific, validated HPLC method for this compound is not widely published, this guide synthesizes established methods for similar acyl-CoA compounds to provide a robust starting point for method development and analysis. The protocol details sample preparation, HPLC conditions, and data analysis. Additionally, relevant biochemical pathways and experimental workflows are visualized to aid in conceptual understanding.

Introduction

This compound is a crucial intermediate in the biosynthesis of biotin (Vitamin B7). Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1][2][3] The biosynthetic pathway of biotin, particularly the formation of the pimeloyl moiety, is a subject of ongoing research, with pimeloyl-CoA being a central activated precursor.[1][4] Understanding and quantifying intermediates like this compound is vital for studying the kinetics and regulation of this pathway, and for the development of potential antimicrobial agents targeting bacterial biotin synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various biomolecules, including coenzyme A (CoA) and its derivatives.[5][6] This document outlines a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the separation of polar acyl-CoA molecules.

Biochemical Context: Biotin Synthesis Pathway

This compound is formed during the synthesis of pimeloyl-CoA, a key building block of biotin. In many bacteria, the pimeloyl moiety is synthesized via a modified fatty acid synthesis pathway.[1][7] The pathway involves the elongation of a malonyl-CoA starter unit through two cycles of fatty acid synthesis to yield a seven-carbon chain.

Biotin_Synthesis_Pathway Malonyl_ACP Malonyl-ACP Elongation_Cycle_1 Fatty Acid Elongation Cycle 1 Malonyl_ACP->Elongation_Cycle_1 Acetoacetyl_ACP Acetoacetyl-ACP Elongation_Cycle_1->Acetoacetyl_ACP Elongation_Cycle_2 Fatty Acid Elongation Cycle 2 Acetoacetyl_ACP->Elongation_Cycle_2 Pimeloyl_ACP Pimeloyl-ACP Elongation_Cycle_2->Pimeloyl_ACP Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_ACP->Pimeloyl_CoA 2_3_Didehydropimeloyl_CoA This compound Pimeloyl_CoA->2_3_Didehydropimeloyl_CoA Dehydrogenation Dethiobiotin Dethiobiotin Biotin Biotin Dethiobiotin->Biotin 2_3_Didehydropimeloyl_CoA->Dethiobiotin Further Steps

Caption: Simplified overview of the later stages of the biotin biosynthesis pathway.

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point and may require optimization for specific sample matrices and instrumentation.

Sample Preparation

Given that this compound is an intracellular metabolite, proper extraction from biological samples is critical.

  • Cell Lysis and Extraction:

    • Harvest cells (e.g., bacterial culture) by centrifugation at 4°C.

    • Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).

    • Resuspend the cell pellet in a cold extraction solvent. A common choice for acyl-CoAs is a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) or perchloric acid for protein precipitation.

    • Lyse the cells using sonication or bead beating on ice to prevent degradation.

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the metabolites.

    • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

  • Enzymatic Synthesis Reactions: For in vitro enzymatic assays producing this compound, the reaction can often be stopped and prepared for analysis by:

    • Quenching the reaction with an acid (e.g., perchloric acid or trichloroacetic acid) or an organic solvent (e.g., acetonitrile).[8]

    • Centrifuging to remove precipitated enzyme.

    • Filtering the supernatant.

HPLC System and Conditions

A standard HPLC system with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 50 mM Potassium Phosphate buffer, pH 5.3
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5-35% B (linear gradient)25-30 min: 35-5% B (linear gradient)30-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection UV Absorbance at 260 nm (for the adenine (B156593) moiety of CoA)

Note: The gradient and mobile phase composition may need significant optimization depending on the specific C18 column used and the complexity of the sample matrix. The pH of the mobile phase is crucial for the retention and peak shape of CoA derivatives.

Data Analysis and Quantification
  • Identification: The retention time of this compound will need to be determined by running an authentic standard, if available. In the absence of a standard, identification may be inferred by comparing samples from wild-type and knockout/knockdown strains (for a specific gene in the biotin pathway) or by mass spectrometry confirmation.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a standard of known concentration. If a pure standard of this compound is not available, semi-quantification can be performed by comparing peak areas relative to an internal standard or by assuming a similar extinction coefficient to other CoA derivatives.

Data Presentation

Quantitative data from HPLC analysis should be summarized in a clear and structured format.

Table 1: Hypothetical Retention Times of Biotin Pathway Intermediates

CompoundRetention Time (min)
Coenzyme A5.2
Pimeloyl-CoA12.8
This compound ~14.5 (estimated)
ATP3.1

Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary based on the specific HPLC conditions.

Table 2: Example Quantification Data

Sample IDPeak Area (mAU*s)Concentration (µM)
Standard 1 (10 µM)150,00010
Standard 2 (25 µM)375,00025
Standard 3 (50 µM)750,00050
Sample A225,00015
Sample B450,00030

Workflow Visualization

The overall process for the HPLC analysis of this compound can be visualized as follows:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell culture) Extraction Metabolite Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting

  • Poor Peak Shape (Tailing or Fronting):

    • Adjust the pH of the mobile phase.

    • Ensure the sample solvent is compatible with the initial mobile phase conditions.

    • Check for column degradation.

  • Low Signal/No Peak:

    • Verify the extraction efficiency.

    • Check for degradation of the analyte (keep samples on ice).

    • Ensure the detector wavelength is set correctly (260 nm for the adenine moiety).

  • Variable Retention Times:

    • Ensure the column is properly equilibrated before each injection.

    • Check for leaks in the HPLC system.

    • Ensure consistent mobile phase preparation.

Conclusion

This application note provides a comprehensive, though foundational, protocol for the HPLC analysis of this compound. The provided methodologies for sample preparation, HPLC conditions, and data analysis are based on established techniques for similar compounds and should serve as a strong starting point for researchers. Method optimization will be necessary to achieve the desired resolution, sensitivity, and accuracy for specific research applications.

References

Application Note & Protocol: Spectrophotometric Assay for 2,3-Didehydropimeloyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Didehydropimeloyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of essential amino acids in certain microorganisms. The enzymes that metabolize this intermediate are potential targets for the development of novel antimicrobial agents. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound Reductase (DDPR), an enzyme that catalyzes the NADPH-dependent reduction of this compound. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH. This method is suitable for enzyme characterization, kinetic studies, and high-throughput screening of potential inhibitors.

Principle of the Assay

The enzymatic reaction involves the reduction of a double bond in this compound by DDPR using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored over time. The rate of this decrease is directly proportional to the enzyme activity.

Reaction: this compound + NADPH + H⁺ → Product-CoA + NADP⁺

Experimental Protocols

Materials and Reagents

  • Enzyme: Purified this compound Reductase (DDPR)

  • Substrate: this compound (synthesis may be required as it is not readily commercially available)

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Buffer: 100 mM Tris-HCl, pH 7.5

  • Assay Plate: 96-well, UV-transparent microplate

  • Spectrophotometer: Microplate reader capable of measuring absorbance at 340 nm

Preparation of Reagents

  • 10x Assay Buffer: 1 M Tris-HCl, pH 7.5. Store at 4°C.

  • Working Assay Buffer: 100 mM Tris-HCl, pH 7.5. Prepare by diluting the 10x stock with ultrapure water.

  • 10 mM NADPH Stock Solution: Dissolve the appropriate amount of NADPH in the working assay buffer. Determine the precise concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). Store in small aliquots at -20°C, protected from light.

  • 10 mM this compound Stock Solution: Dissolve the substrate in the working assay buffer. Store in small aliquots at -80°C. The stability of this compound in solution should be empirically determined.

  • Enzyme Dilution: Dilute the purified DDPR enzyme in the working assay buffer to the desired concentration just before use. Keep the enzyme on ice.

Assay Protocol

  • Set up the Spectrophotometer: Set the microplate reader to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).

  • Prepare the Reaction Mixture: In a 96-well UV-transparent microplate, prepare the reaction mixture for each sample as described in the table below. It is recommended to perform each measurement in triplicate. Include a "no enzyme" control to account for any non-enzymatic degradation of NADPH.

ReagentVolume (µL)Final Concentration
Working Assay BufferVariable100 mM
10 mM NADPH201 mM
10 mM this compound100.5 mM
DDPR Enzyme10Variable
Total Volume 200

Note: The final concentrations can be varied to determine kinetic parameters.

  • Initiate the Reaction: Add the DDPR enzyme to the wells to start the reaction.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time curve.

    • Correct the rate by subtracting the rate of the "no enzyme" control.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l) × 10⁶ where:

      • ε (NADPH) = 6220 M⁻¹cm⁻¹

      • l = path length of the sample in cm (for a 200 µL volume in a standard 96-well plate, this needs to be determined or a plate reader with path length correction should be used).

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for DDPR

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
This compound55 ± 525 ± 2152.7 x 10⁵
NADPH20 ± 328 ± 3178.5 x 10⁵

Table 2: Effect of Inhibitors on DDPR Activity

InhibitorType of InhibitionKᵢ (µM)
Compound XCompetitive12 ± 2
Compound YNon-competitive45 ± 6
Compound ZUncompetitive8 ± 1

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Buffer, NADPH, Substrate, Enzyme) reaction_setup Reaction Setup in 96-well Plate reagent_prep->reaction_setup Add to plate spectro_reading Spectrophotometric Reading (A340 nm, kinetic) reaction_setup->spectro_reading Initiate reaction data_analysis Data Analysis (Rate Calculation, Activity) spectro_reading->data_analysis Obtain raw data

Caption: Workflow for the DDPR enzyme assay.

Hypothetical Metabolic Pathway

Caption: Hypothetical metabolic pathway involving DDPR.

Engineering E. coli for Novel Biosynthesis: Production of 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the genetic manipulation of Escherichia coli to produce 2,3-didehydropimeloyl-CoA, a potentially valuable precursor for synthesizing novel bioactive compounds. As no natural pathway for this specific molecule is known, we propose a synthetic metabolic route combining elements of the endogenous fatty acid and biotin (B1667282) biosynthesis pathways with the introduction of a heterologous desaturase. These notes outline the strategic design of the biosynthetic pathway, detailed protocols for genetic engineering, and methods for the analysis of the final product. The provided information is intended to serve as a foundational resource for researchers aiming to establish microbial platforms for the production of unique acyl-CoA molecules.

Introduction

The biosynthesis of novel chemical entities in microbial hosts represents a powerful strategy for drug discovery and the sustainable production of valuable compounds. Escherichia coli is a well-established and versatile chassis for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of molecular biology tools.[1][2] this compound is a C7 dicarboxylic acid derivative with a double bond, a structure that suggests its potential as a precursor for the synthesis of unique polymers, specialty chemicals, or as a building block for novel antibiotics through polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) systems.

The biosynthesis of the saturated counterpart, pimeloyl-CoA, is a key intermediate in the biotin synthesis pathway in E. coli.[1][3] This pathway cleverly utilizes the existing fatty acid synthesis (FAS) machinery to build the carbon backbone.[1][3] This document details a proposed synthetic pathway to produce this compound by first hijacking the native pimeloyl-CoA biosynthetic machinery and subsequently introducing a desaturation step.

Proposed Biosynthetic Pathway

The proposed pathway for this compound synthesis in E. coli is a hybrid pathway that leverages native metabolism and introduces a heterologous enzymatic step. The pathway can be divided into two key stages:

Stage 1: Synthesis of Pimeloyl-CoA Precursor (Pimeloyl-ACP)

This stage utilizes the native E. coli biotin synthesis pathway, which commandeers the fatty acid synthesis (FAS) system. The key enzymes involved are:

  • Acetyl-CoA Carboxylase (ACC): Carboxylates acetyl-CoA to produce malonyl-CoA.

  • Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from CoA to the Acyl Carrier Protein (ACP).

  • Ketoacyl-ACP Synthases (FabB, FabF, FabH): Catalyze the condensation reactions to elongate the acyl-ACP chain.

  • BioC: A methyltransferase that esterifies the carboxyl group of a malonyl-ACP extender unit, allowing it to enter the fatty acid elongation cycle.[3]

  • BioH: An esterase that cleaves the methyl group from the elongated pimeloyl-ACP methyl ester.[3]

  • Acyl-ACP Thioesterase (e.g., TesA): While not its primary role in biotin synthesis, overexpression of a thioesterase could potentially release pimelic acid from pimeloyl-ACP, which can then be activated to pimeloyl-CoA.

Stage 2: Desaturation of the Pimeloyl Moiety

This is the critical engineered step. A suitable desaturase enzyme is required to introduce a double bond at the C2-C3 position of the pimeloyl backbone, likely at the pimeloyl-CoA stage.

  • Pimeloyl-CoA Synthetase (BioW): This enzyme, found in some bacteria like Bacillus subtilis, directly activates pimelic acid to pimeloyl-CoA.[3] Heterologous expression of bioW would be a direct route to obtaining the desaturase substrate.

  • Acyl-CoA Desaturase: A heterologous acyl-CoA desaturase with broad substrate specificity or one that can be engineered to accept pimeloyl-CoA is required.

The overall proposed pathway is visualized in the following diagram:

2,3-didehydropimeloyl-CoA_Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC pimeloyl_acp Pimeloyl-ACP malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp FabD fas_cycle Fatty Acid Synthase (FAS) Elongation Cycles malonyl_acp->fas_cycle BioC (Methylation) pimeloyl_acp_me Pimeloyl-ACP Methyl Ester fas_cycle->pimeloyl_acp_me pimeloyl_acp_me->pimeloyl_acp BioH (Demethylation) pimelic_acid Pimelic Acid pimeloyl_acp->pimelic_acid Acyl-ACP Thioesterase (e.g., TesA) pimeloyl_coa Pimeloyl-CoA pimelic_acid->pimeloyl_coa Pimeloyl-CoA Synthetase (BioW) (Heterologous) target_molecule This compound pimeloyl_coa->target_molecule Acyl-CoA Desaturase (Heterologous)

Caption: Proposed biosynthetic pathway for this compound in E. coli.

Genetic Manipulation Strategy

To implement the proposed pathway, a series of genetic modifications in E. coli are required. This strategy involves both the overexpression of key enzymes and the potential knockout of competing pathways.

3.1. Host Strain Selection

E. coli BL21(DE3) is a suitable starting strain due to its robust protein expression capabilities. Alternatively, strains engineered for high acyl-CoA precursor availability could be considered.

3.2. Plasmid Construction and Gene Expression

A multi-plasmid system or a single plasmid with multiple expression cassettes can be used. We recommend a two-plasmid system for modular optimization:

  • Plasmid 1 (Pimeloyl-CoA Precursor Module):

    • Overexpression of E. colibioC and bioH genes to enhance the flux towards pimeloyl-ACP.

    • Overexpression of a promiscuous acyl-ACP thioesterase (e.g., 'tesA from E. coli) to release pimelic acid.

    • Cloning of bioW from a suitable organism (e.g., Bacillus subtilis) for the conversion of pimelic acid to pimeloyl-CoA.

  • Plasmid 2 (Desaturation Module):

    • Cloning and expression of a candidate acyl-CoA desaturase . Potential candidates could include desaturases with known broad substrate specificity.

All genes should be codon-optimized for E. coli and placed under the control of an inducible promoter (e.g., T7, araBAD, or lac) to allow for controlled expression.

3.3. Knockout of Competing Pathways

To increase the precursor pool and prevent the degradation of the product, the following gene knockouts could be considered:

  • fadD and fadE: Deletion of these genes will block the beta-oxidation pathway, preventing the degradation of pimeloyl-CoA and the final product.

  • bioA, bioF, bioD, bioB: Knocking out the downstream genes of the biotin synthesis pathway will prevent the consumption of the pimeloyl precursor.[4]

Experimental Protocols

4.1. Plasmid Construction

  • Gene Amplification: Amplify the coding sequences of bioC, bioH, 'tesA, bioW, and the candidate desaturase from their respective sources using PCR with primers containing appropriate restriction sites or sequences for Gibson assembly.

  • Vector Preparation: Digest the expression vectors (e.g., pETDuet-1 and pCOLADuet-1 for co-expression) with the corresponding restriction enzymes.

  • Ligation/Assembly: Ligate the amplified gene fragments into the prepared vectors or use Gibson assembly to construct the expression plasmids.

  • Transformation: Transform the ligation/assembly products into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

4.2. Strain Engineering (Gene Knockouts)

Gene knockouts can be performed using CRISPR/Cas9 or λ-Red recombineering systems. The following is a general protocol for λ-Red recombineering:

  • Prepare Electrocompetent Cells: Grow the target E. coli strain harboring the pKD46 plasmid (expressing the λ-Red enzymes) at 30°C in SOB medium to an OD600 of 0.4-0.6. Induce the expression of the recombinase with L-arabinose.

  • Prepare Deletion Cassette: Amplify a resistance cassette (e.g., kanamycin (B1662678) resistance) flanked by homologous regions (50-60 bp) upstream and downstream of the target gene.

  • Electroporation: Transform the purified deletion cassette into the prepared electrocompetent cells.

  • Selection and Verification: Select for transformants on LB agar (B569324) plates containing the appropriate antibiotic. Verify the gene knockout by colony PCR and sequencing.

  • Curing of Resistance Cassette (Optional): If required, the resistance cassette can be removed using a helper plasmid expressing the FLP recombinase (e.g., pCP20).

4.3. Protein Expression and Product Formation

  • Transformation: Transform the expression plasmids into the engineered E. coli host strain.

  • Cultivation: Grow the recombinant strain in a suitable medium (e.g., M9 minimal medium supplemented with glucose and appropriate antibiotics) at 37°C with shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter, L-arabinose for araBAD promoter). Reduce the temperature to 25-30°C to improve protein solubility.

  • Harvesting: After 24-48 hours of induction, harvest the cells by centrifugation.

4.4. Metabolite Extraction and Analysis

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press.

  • Extraction: Extract the intracellular metabolites from the cell lysate using a solvent extraction method (e.g., with acetonitrile (B52724) or a chloroform/methanol/water mixture).

  • Analysis: Analyze the extracted metabolites for the presence of this compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). A standard for this compound may need to be chemically synthesized for quantification.

Data Presentation

Quantitative data from the experimental validation should be summarized in tables for clear comparison.

Table 1: Strains and Plasmids Used in this Study

Strain/PlasmidRelevant Genotype/FeaturesSource/Reference
Strains
E. coli BL21(DE3)Host for protein expressionNovagen
E. coli [Custom]BL21(DE3) ΔfadD ΔfadE ΔbioAThis study
Plasmids
pPimeloylpETDuet-1 carrying bioC, bioH, 'tesA, bioWThis study
pDesaturasepCOLADuet-1 carrying candidate desaturase geneThis study

Table 2: Production Titers of this compound

StrainInducer ConcentrationFermentation Time (h)Titer (mg/L)Yield (mg/g glucose)
Control (empty vectors)-48N.D.N.D.
Engineered Strain 10.1 mM IPTG48ValueValue
Engineered Strain 20.5 mM IPTG48ValueValue
Engineered Strain 30.1 mM IPTG, 10 mM Arabinose48ValueValue
N.D. = Not Detected

Visualizations

Experimental Workflow

Experimental_Workflow start Start plasmid_design Plasmid Design and Construction start->plasmid_design strain_eng Host Strain Engineering (Knockouts) start->strain_eng transformation Transformation of Plasmids into Host plasmid_design->transformation strain_eng->transformation cultivation Cultivation and Induction transformation->cultivation metabolite_extraction Metabolite Extraction cultivation->metabolite_extraction analysis LC-MS/MS Analysis metabolite_extraction->analysis data_analysis Data Analysis and Quantification analysis->data_analysis end End data_analysis->end

Caption: General workflow for the production and analysis of this compound.

Logical Relationship of Genetic Modifications

Genetic_Modification_Logic goal Production of This compound precursor Increase Pimeloyl-CoA Precursor Pool goal->precursor desaturation Introduce Desaturation Activity goal->desaturation optimization Optimize Flux and Prevent Degradation goal->optimization overexpress_bioCH Overexpress bioC, bioH precursor->overexpress_bioCH overexpress_tesA_bioW Overexpress 'tesA, bioW precursor->overexpress_tesA_bioW express_desaturase Express Heterologous Acyl-CoA Desaturase desaturation->express_desaturase knockout_fad Knockout fadD, fadE optimization->knockout_fad knockout_bio Knockout bioA, F, D, B optimization->knockout_bio

Caption: Logical relationship of genetic modifications for pathway engineering.

Troubleshooting

  • Low or no product detected:

    • Verify protein expression of all pathway enzymes via SDS-PAGE and Western blotting.

    • Confirm the activity of the heterologous enzymes through in vitro assays if possible.

    • Codon-optimize genes for E. coli expression.

    • Test different candidate desaturase enzymes.

    • Vary induction conditions (temperature, inducer concentration).

  • Toxicity or growth inhibition:

    • Reduce inducer concentration or use a weaker promoter.

    • Lower the cultivation temperature after induction.

    • Investigate potential toxic intermediates.

Conclusion

The production of this compound in E. coli is a challenging but feasible goal in metabolic engineering. The strategies and protocols outlined in this document provide a rational starting point for constructing and optimizing a synthetic biosynthetic pathway. Successful implementation will not only yield a novel and potentially valuable chemical but also contribute to the expanding toolbox for the microbial synthesis of non-natural molecules. Further research may focus on enzyme engineering to improve the efficiency of the desaturase and balancing pathway expression for optimal production.

References

Application Notes and Protocols for Developing Inhibitors of Pimeloyl-CoA Producing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of biotin (B1667282) is an essential metabolic pathway in bacteria, making it an attractive target for the development of novel antimicrobial agents. A key precursor in this pathway is pimeloyl-CoA (or its acyl carrier protein-bound equivalent, pimeloyl-ACP). The enzymes responsible for the synthesis of this crucial intermediate represent promising targets for therapeutic intervention. This document provides detailed application notes and protocols for the development of inhibitors against two key enzyme systems that produce pimeloyl-CoA: the BioC/BioH pathway found in organisms like Escherichia coli, and the BioW pathway present in bacteria such as Bacillus subtilis.

The BioC/BioH pathway is integrated with the fatty acid synthesis (FAS-II) machinery. BioC, a methyltransferase, modifies a malonyl-ACP intermediate, which is then elongated by the FAS-II enzymes. The final step is catalyzed by BioH, a pimeloyl-ACP methyl esterase, which releases pimeloyl-ACP. The BioW enzyme, a pimeloyl-CoA synthetase, represents an alternative pathway where free pimelic acid is directly converted to pimeloyl-CoA.

These application notes provide an overview of the pathways, information on known general inhibitors, and detailed protocols for enzymatic assays that can be used for inhibitor screening and characterization.

Signaling Pathways and Experimental Workflow

The biosynthesis of pimeloyl-CoA is a critical control point in the overall production of biotin. Understanding the enzymatic steps is key to developing targeted inhibitors.

Pimeloyl_CoA_Biosynthesis cluster_BioCH BioC/BioH Pathway (e.g., E. coli) cluster_BioW BioW Pathway (e.g., B. subtilis) Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC Methylated_Malonyl_ACP Methylated Malonyl-ACP BioC->Methylated_Malonyl_ACP FAS_II Fatty Acid Synthase II enzymes Methylated_Malonyl_ACP->FAS_II Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester FAS_II->Pimeloyl_ACP_ME BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Late_Biotin_Synthesis Biotin Pimeloyl_ACP->Late_Biotin_Synthesis BioF, BioA, BioD, BioB Pimelic_Acid Pimelic Acid BioW BioW (Pimeloyl-CoA Synthetase) Pimelic_Acid->BioW Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA AMP_PPi AMP + PPi BioW->AMP_PPi Pimeloyl_CoA->Late_Biotin_Synthesis BioF, BioA, BioD, BioB ATP ATP ATP->BioW CoA CoA-SH CoA->BioW

Caption: Biosynthetic pathways for pimeloyl-CoA production.

A generalized workflow for identifying and characterizing inhibitors for these enzymes is outlined below. This workflow starts with a high-throughput screen of a compound library, followed by validation and detailed characterization of the hits.

Inhibitor_Screening_Workflow HTS High-Throughput Screening (Compound Library) Hit_Validation Hit Validation and Dose-Response Analysis HTS->Hit_Validation IC50 Determine IC50 values Hit_Validation->IC50 Mechanism Mechanism of Action Studies (e.g., Ki determination) IC50->Mechanism Specificity Specificity Assays (against related enzymes) Mechanism->Specificity Cell_based Cell-based Assays (MIC determination) Specificity->Cell_based Lead_Opt Lead Optimization Cell_based->Lead_Opt

Caption: General workflow for inhibitor screening and characterization.

Quantitative Data on Inhibitors

While specific inhibitors for BioC, BioH, and BioW are not well-documented in the literature, the BioC/BioH pathway is known to be susceptible to general inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway.[1] The following table summarizes the inhibitory activity of some of these compounds. It is important to note that the IC50 values provided are for the overall FAS-II pathway or for other enzymes within the pathway, and not specifically for BioC or BioH. These compounds can, however, serve as starting points or positive controls in a screening campaign.

InhibitorTarget(s) in FAS-IIOrganismIC50MICReference(s)
Triclosan FabI (Enoyl-ACP reductase)E. coli--[1]
Cerulenin FabB, FabF (β-ketoacyl-ACP synthases)E. coli--[1]
Thiolactomycin FabB, FabF, FabH (β-ketoacyl-ACP synthases)S. aureus>100 µg/ml (for FabH)≥300 µg/ml[2]
Bischloroanthrabenzoxocinone (BABX) FAS-II pathwayS. aureus11.4 µg/ml0.2 - 0.4 µg/ml[3]
Bischloroanthrabenzoxocinone (BABX) FAS-II pathwayE. coli35.3 µg/ml0.2 - 0.4 µg/ml (permeable strain)[3]
Sinefungin SAM-dependent methyltransferases (e.g., BioC)General--[1]

Experimental Protocols

Protocol 1: Enzymatic Assay for Pimeloyl-ACP Methyl Esterase (BioH)

This protocol is adapted for the in vitro assay of BioH activity by monitoring the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP.[4][5]

Materials:

  • Purified BioH enzyme

  • Pimeloyl-ACP methyl ester (substrate)

  • Acyl Carrier Protein (ACP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 5% glycerol

  • Urea-PAGE gels (18%) containing 2.5 M urea

  • SDS-PAGE loading dye

  • Coomassie Brilliant Blue stain

Procedure:

  • Enzyme Preparation:

    • Express and purify N-terminal hexahistidine-tagged BioH using nickel-chelate affinity chromatography followed by size exclusion chromatography.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Prepare serial dilutions of BioH (e.g., 0.3–25 nM) in Assay Buffer.

  • Substrate Preparation:

    • Synthesize pimeloyl-ACP methyl ester from the monomethyl ester of pimelate (B1236862) and holo-ACP using an acyl-ACP synthetase.

    • Purify the pimeloyl-ACP methyl ester.

  • Enzymatic Reaction:

    • Prepare a reaction premix containing Assay Buffer and 50 µM pimeloyl-ACP methyl ester.

    • Incubate the premix at 37°C for 1 minute.

    • Initiate the reaction by adding the diluted BioH enzyme to a final volume of 5 µL.

    • Incubate the reaction at 37°C for 2 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of SDS-PAGE loading dye.

    • Separate the substrate (pimeloyl-ACP methyl ester) from the product (pimeloyl-ACP) using conformationally-sensitive urea-PAGE. The product, pimeloyl-ACP, will migrate more slowly than the substrate.[4]

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Quantify the band intensities to determine the percentage of substrate conversion.

  • Inhibitor Screening:

    • For inhibitor screening, add the test compounds to the reaction premix before the addition of the enzyme.

    • Include appropriate controls (no enzyme, no inhibitor).

    • Determine the IC50 value by measuring the enzyme activity at various inhibitor concentrations.

Protocol 2: Enzymatic Assay for Pimeloyl-CoA Synthetase (BioW)

This protocol describes a general method for assaying the activity of BioW by monitoring the formation of AMP, a product of the adenylation half-reaction.[6]

Materials:

  • Purified BioW enzyme

  • Pimelic acid

  • ATP

  • Coenzyme A (CoA)

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT

  • HPLC system with a C18 column

Procedure:

  • Enzyme Preparation:

    • Express and purify BioW, for example, from Aquifex aeolicus or Bacillus subtilis.[6]

    • Determine the protein concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing Assay Buffer, a fixed concentration of ATP (e.g., 0.4 mM), CoA (e.g., 0.3 mM), and varying concentrations of pimelic acid.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C for A. aeolicus BioW).

    • Initiate the reaction by adding the BioW enzyme.

    • Incubate for a set period during which the reaction is linear.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., an equal volume of 1 M perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of AMP produced.

  • Inhibitor Screening and Characterization:

    • To screen for inhibitors, perform the reaction in the presence of test compounds.

    • To determine the IC50, vary the concentration of the inhibitor at fixed substrate concentrations.

    • To determine the mechanism of inhibition and the Ki value, perform kinetic analyses by varying the concentration of one substrate while keeping the others and the inhibitor at fixed concentrations.

Conclusion

The enzymes responsible for the biosynthesis of pimeloyl-CoA, namely the BioC/BioH and BioW systems, are crucial for bacterial survival and represent viable targets for the development of novel antibiotics. The protocols and information provided in these application notes offer a foundation for researchers to establish screening assays and characterize inhibitors against these essential enzymes. While specific inhibitors for these enzymes are yet to be widely reported, the provided methodologies will facilitate their discovery and development, contributing to the fight against antimicrobial resistance.

References

Application Notes and Protocols for the Purification of Enzymes Metabolizing 2,3-Didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic pathways involving acyl-CoA thioesters are critical in various physiological and pathological processes, making the enzymes that catalyze these reactions important targets for research and drug development. 2,3-Didehydropimeloyl-CoA is a dienoyl-CoA intermediate that is likely metabolized by enzymes analogous to those in fatty acid beta-oxidation pathways. While specific literature on enzymes metabolizing this compound is not abundant, the purification and characterization of homologous enzymes provide a robust framework for developing a successful purification strategy.

This document provides detailed protocols and application notes for the purification of enzymes likely to metabolize this compound, such as dienoyl-CoA reductases or hydratases. The methodologies are based on established procedures for well-characterized enzymes with similar substrate specificities.

Hypothetical Metabolic Pathway for this compound

The metabolism of this compound is likely to proceed through a pathway involving enzymes that recognize the dienoyl-CoA moiety. A plausible pathway would involve the reduction of the conjugated double bonds, followed by hydration and subsequent oxidation, consistent with modified beta-oxidation pathways.

Metabolic_Pathway_of_2_3_Didehydropimeloyl_CoA cluster_pathway Hypothetical Metabolism of this compound This compound This compound Pimeloyl-CoA Pimeloyl-CoA This compound->Pimeloyl-CoA Dienoyl-CoA Reductase 3-Hydroxypimeloyl-CoA 3-Hydroxypimeloyl-CoA Pimeloyl-CoA->3-Hydroxypimeloyl-CoA Enoyl-CoA Hydratase 3-Ketopimeloyl-CoA 3-Ketopimeloyl-CoA 3-Hydroxypimeloyl-CoA->3-Ketopimeloyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Products Products 3-Ketopimeloyl-CoA->Products Thiolase

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

The following protocols are generalized and may require optimization for the specific enzyme and source organism.

Protocol 1: General Enzyme Purification Workflow

This workflow outlines the standard steps for purifying an enzyme from a cellular source.[1]

Enzyme_Purification_Workflow cluster_workflow General Enzyme Purification Workflow start Selection of Enzyme Source (e.g., microbial, plant, animal) cell_lysis Cell Lysis (e.g., sonication, French press) start->cell_lysis centrifugation1 Centrifugation (Removal of cell debris) cell_lysis->centrifugation1 nucleic_acid_removal Nucleic Acid Removal (e.g., DNase, RNase treatment) centrifugation1->nucleic_acid_removal precipitation Protein Precipitation (e.g., Ammonium (B1175870) Sulfate) nucleic_acid_removal->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis Dialysis / Desalting centrifugation2->dialysis chromatography Chromatographic Purification (e.g., Ion Exchange, Affinity, Gel Filtration) dialysis->chromatography analysis Purity Analysis (e.g., SDS-PAGE, Activity Assay) chromatography->analysis

Caption: A general workflow for enzyme purification.

Protocol 2: Purification of HpaB, an FADH2-Utilizing Monooxygenase from Escherichia coli

This protocol is adapted from the purification of HpaB, which acts on a different substrate but provides a relevant example of purifying a bacterial enzyme.[2][3]

1. Cell Lysis and Preparation of Cell Extract:

  • Harvest E. coli cells expressing the target enzyme from a 1-liter culture (approximately 2.5 g of cells).[2][3]

  • Resuspend the cell pellet in 20 ml of 20 mM potassium phosphate (B84403) (KPi) buffer (pH 7.0) containing 2 mM EDTA and 1 mM dithiothreitol (B142953) (DTT).[2][3]

  • Lyse the cells by passing the suspension through a French press three times at 1,800 lb/in².[2][3]

  • Centrifuge the lysate at 18,000 x g for 15 minutes to remove cell debris.[2][3] The supernatant is the cell extract.

2. Ammonium Sulfate (B86663) Precipitation:

  • Slowly add solid ammonium sulfate to the cell extract to a final concentration of 40% saturation while stirring on ice.

  • Continue stirring for 30 minutes, then centrifuge at 18,000 x g for 15 minutes.

  • Discard the pellet and add ammonium sulfate to the supernatant to 60% saturation.

  • Stir for 30 minutes and centrifuge as before.

  • Resuspend the pellet (which contains the target enzyme) in a minimal volume of 20 mM KPi buffer (pH 7.0).

3. Chromatographic Purification:

  • Ion-Exchange Chromatography:

    • Load the resuspended protein onto a DEAE-Sepharose column pre-equilibrated with 20 mM KPi buffer (pH 7.0).
    • Wash the column with the same buffer until the A280 returns to baseline.
    • Elute the bound proteins with a linear gradient of 0 to 0.5 M NaCl in the same buffer.
    • Collect fractions and assay for enzyme activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions, concentrate them, and load onto a Superdex 75 column pre-equilibrated with 20 mM KPi buffer (pH 7.0) containing 150 mM NaCl.[2][3]
    • Elute with the same buffer and collect fractions.
    • Assay the fractions for enzyme activity and analyze the purity by SDS-PAGE.

Protocol 3: Purification of a Eubacterial HMG-CoA Reductase

This protocol provides an example of a multi-step purification process for a bacterial enzyme involved in CoA metabolism.[4]

1. Preparation of Cell-Free Extract:

  • Harvest mycelial cake (500 g) from a 10-liter fermentation broth.[4]

  • Wash the mycelia with 20 mM potassium phosphate buffer (pH 7.2) and freeze at -30°C.[4]

  • Thaw and resuspend the cells in the same buffer and lyse by sonication.

  • Centrifuge at 10,000 x g for 30 minutes to obtain the cell-free extract.[4]

2. Ammonium Sulfate Precipitation and Heat Treatment:

  • Perform a fractional ammonium sulfate precipitation as described in Protocol 2.

  • Resuspend the protein pellet and subject it to a heat treatment step (e.g., 60°C for 10 minutes) if the target enzyme is known to be thermostable. Centrifuge to remove denatured proteins.

3. Chromatographic Purification:

  • The purification procedure includes anion exchange, hydrophobic interaction, and affinity chromatography steps.[4]

  • Anion Exchange Chromatography: Use a DEAE-cellulose column as described previously.

  • Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

  • Affinity Chromatography: Utilize a substrate-analog affinity column (e.g., CoA-agarose) for specific binding and elution of the target enzyme.

Data Presentation

The following tables summarize quantitative data from the purification of enzymes analogous to those that may metabolize this compound.

Table 1: Purification of HpaB from E. coli [3]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (-fold)
Cell Extract13030,0302311001
Ammonium Sulfate8525,500300851.3
DEAE-Sepharose3521,000600702.6
Superdex 752216,516751553.3

Table 2: Purification of Eubacterial HMG-CoA Reductase [4]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (-fold)
Cell-Free Extract15,0004500.031001
(NH4)2SO4 (30-60%)3,2003600.11803.7
Heat Treatment1,1003060.28689.3
DEAE-Cellulose1802251.255041.7
Phenyl-Sepharose251536.1234204
Affinity Chromatography0.39.4531.52.11050

Concluding Remarks

The purification of enzymes that metabolize this compound can be approached systematically by adapting established protocols for enzymes with similar substrate specificities. The provided workflows, protocols, and data serve as a comprehensive guide for researchers to design and execute a successful purification strategy. Key to this process is the careful monitoring of enzyme activity and purity at each step to allow for optimization and achieve a highly purified enzyme preparation suitable for further characterization and potential use in drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-didehydropimeloyl-CoA Yield in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for troubleshooting the low yield of 2,3-didehydropimeloyl-CoA in cell-free synthesis systems. This guide is designed for researchers, scientists, and drug development professionals who are working on the biosynthesis of biotin (B1667282) and related pathways. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a key intermediate in the biosynthesis of biotin (Vitamin B7). It is synthesized from pimeloyl-CoA, which is a crucial precursor molecule. The efficient production of this compound is vital for studying the enzymatic steps in the biotin synthesis pathway and for the development of novel antibiotics or vitamins.

Q2: What are the primary biosynthetic pathways for the precursor, pimeloyl-CoA?

A2: Bacteria have evolved several distinct pathways for the synthesis of pimeloyl-CoA. The three most well-characterized routes are:

  • The BioC-BioH Pathway in Escherichia coli : This pathway modifies the fatty acid synthesis machinery to produce pimeloyl-ACP (acyl carrier protein), which is then converted to pimeloyl-CoA. It involves the enzymes BioC and BioH.[1][2][3]

  • The BioI-BioW Pathway in Bacillus subtilis : This pathway utilizes the cytochrome P450 enzyme BioI to produce pimeloyl-ACP from long-chain acyl-ACPs. Subsequently, BioW, a pimeloyl-CoA synthetase, converts free pimelic acid (generated from pimeloyl-ACP) into pimeloyl-CoA.[4][5]

  • The BioZ Pathway in α-proteobacteria : In this pathway, the enzyme BioZ, an atypical β-ketoacyl-ACP synthase, catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 5'-keto-pimeloyl-ACP. This intermediate then enters the fatty acid synthesis (FAS II) pathway to produce pimeloyl-ACP.[5][6][7][8][9]

Q3: Which enzyme is responsible for the conversion of pimeloyl-CoA to this compound?

A3: The conversion of pimeloyl-CoA to this compound is a dehydrogenation reaction. This step is typically catalyzed by an acyl-CoA dehydrogenase. In the context of biotin biosynthesis, this enzyme is often designated as BioJ or a related acyl-CoA dehydrogenase. The specific enzyme can vary between different organisms.

Troubleshooting Guide: Low Yield of this compound

This guide addresses the common problem of low or no detectable yield of this compound in a cell-free system.

Problem: My cell-free reaction is producing very low or undetectable amounts of this compound.

Below are a series of questions to help you diagnose and resolve the issue.

Q1: Is the precursor, pimeloyl-CoA, being efficiently synthesized or supplied?

A1: The availability of the pimeloyl-CoA substrate is the most critical starting point.

  • Check Substrate Purity and Concentration: If you are adding pimeloyl-CoA directly to the reaction, verify its purity and concentration using methods like HPLC or LC-MS/MS. Acyl-CoAs can be unstable in aqueous solutions.[10]

  • Verify Upstream Synthesis: If you are generating pimeloyl-CoA in situ from pimelic acid using an enzyme like BioW, ensure all components for that reaction are optimal. This includes pimelic acid, Coenzyme A (CoA), and ATP at saturating concentrations.[2]

  • Confirm Enzyme Activity: Ensure the pimeloyl-CoA synthetase (e.g., BioW) is active in your cell-free extract or as a purified enzyme.

Q2: Is the acyl-CoA dehydrogenase (e.g., BioJ) active and folded correctly?

A2: The dehydrogenase is the central enzyme for the desired conversion.

  • Protein Expression and Folding: If you are expressing the dehydrogenase in the cell-free system, suboptimal conditions can lead to misfolding and aggregation. Consider lowering the reaction temperature or adding molecular chaperones to the reaction mix.

  • Enzyme Concentration: Ensure an adequate concentration of the dehydrogenase is present in the reaction. You may need to supplement with additional purified enzyme.

Q3: Are the necessary cofactors for the dehydrogenase present in sufficient amounts?

A3: Acyl-CoA dehydrogenases are typically dependent on specific cofactors for their catalytic activity.

  • Cofactor Requirement: Most acyl-CoA dehydrogenases are flavoproteins that require Flavin Adenine Dinucleotide (FAD) as a prosthetic group. Ensure that FAD is included in your reaction buffer.

  • Electron Acceptor: The dehydrogenation reaction involves the transfer of electrons. An appropriate electron acceptor, such as an electron-transferring flavoprotein (ETF), may be required to regenerate the FAD cofactor. In some cell-free systems, artificial electron acceptors can be used.

Q4: Are the reaction conditions optimal for the dehydrogenase?

A4: Enzyme activity is highly sensitive to the reaction environment.

  • pH and Buffer: The optimal pH for acyl-CoA dehydrogenases is typically between 7.0 and 8.0. Verify and optimize the pH of your reaction buffer.

  • Temperature: While cell-free reactions are often run at 30°C or 37°C, the specific dehydrogenase you are using may have a different optimal temperature.[11]

  • Redox Environment: The presence of reducing agents like DTT or β-mercaptoethanol, while often included in cell-free systems to maintain a reducing environment for protein synthesis, can sometimes interfere with oxidation reactions. Consider optimizing their concentrations.

Q5: Could there be inhibitory substances in the cell-free extract?

A5: Crude cell extracts can contain small molecules or other enzymes that may inhibit your reaction.[12]

  • Endogenous Inhibitors: Metabolites in the extract could act as competitive or non-competitive inhibitors of your dehydrogenase.

  • Degrading Enzymes: The product, this compound, or the precursor, pimeloyl-CoA, may be degraded by other enzymes present in the extract (e.g., thioesterases).

  • Solution: Consider using a more purified cell-free system or dialyzing the crude extract against the reaction buffer to remove small molecule inhibitors.

Q6: Is your analytical method sensitive enough to detect the product?

A6: It is possible that your reaction is producing the product, but at a concentration below the detection limit of your analytical method.

  • Method Sensitivity: Methods like GC or HPLC may require sample derivatization or have higher limits of detection compared to mass spectrometry.[13]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of acyl-CoAs.[10][14]

  • Enzymatic Assays: A coupled enzymatic assay, where the production of this compound is linked to a measurable signal (e.g., change in absorbance or fluorescence), can be a sensitive detection method.[13]

Data Presentation

Table 1: Example Kinetic Parameters of Acyl-CoA Synthetases

This table presents example kinetic data for acyl-CoA synthetases, which are involved in the activation of fatty acids, a process biochemically similar to the synthesis of pimeloyl-CoA by BioW. This data can serve as a reference for expected enzyme performance.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Long-Chain Acyl-CoA SynthetaseHomo sapiensPalmitic Acid301.55.0 x 104[15]
Medium-Chain Acyl-CoA SynthetasePseudomonas sp.Octanoic Acid150251.7 x 105[15]
Pimeloyl-CoA Synthetase (BioW)Bacillus subtilisPimelic Acid~100-200N/AN/A[2]

Note: Data for BioW is estimated based on substrate specificity studies; specific kinetic parameters were not available in the cited literature.

Experimental Protocols

Protocol 1: In Vitro Synthesis of Pimeloyl-CoA using Purified BioW

This protocol describes the synthesis of pimeloyl-CoA from pimelic acid and Coenzyme A, catalyzed by pimeloyl-CoA synthetase (BioW).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.

    • In a microcentrifuge tube, combine the following components to a final volume of 100 µL:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of 10 mM Pimelic Acid

      • 10 µL of 10 mM Coenzyme A

      • 10 µL of 20 mM ATP

      • 10 µL of purified BioW enzyme (e.g., 1 mg/mL)

      • 10 µL of nuclease-free water

  • Incubation:

    • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 80°C for 10 minutes.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant for the presence of pimeloyl-CoA using LC-MS/MS.

Protocol 2: Coupled Cell-Free Synthesis and Detection of this compound

This protocol outlines a coupled reaction where pimeloyl-CoA is first synthesized and then converted to this compound.

  • Cell-Free System Setup:

    • Use a commercial or lab-prepared E. coli cell-free protein synthesis system.[12]

    • To the cell-free reaction mixture, add the plasmid DNA encoding the acyl-CoA dehydrogenase (e.g., BioJ).

  • Reaction Mixture Preparation:

    • In addition to the standard components of the cell-free system, supplement the reaction with:

      • 1 mM Pimelic Acid

      • 1 mM Coenzyme A

      • 4 mM ATP

      • 0.5 mM FAD

    • If the native pimeloyl-CoA synthetase activity in the extract is low, add purified BioW enzyme.

  • Incubation:

    • Incubate the reaction at 30°C for 4-8 hours. It is advisable to take time-course samples to monitor the reaction progress.

  • Sample Preparation for Analysis:

    • For each time point, withdraw a 20 µL aliquot of the reaction mixture.

    • Quench the reaction by adding 20 µL of ice-cold acetonitrile.

    • Centrifuge at high speed to pellet debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for pimeloyl-CoA and this compound. Use a C18 reverse-phase column with a gradient of acetonitrile in water with 0.1% formic acid. Monitor the specific mass-to-charge ratios for the precursor and product molecules.[10]

Mandatory Visualization

Below are diagrams generated using Graphviz to visualize key pathways and workflows related to the synthesis of this compound.

Pimeloyl_CoA_Pathways cluster_ecoli E. coli Pathway (BioC/BioH) cluster_bsubtilis B. subtilis Pathway (BioI/BioW) cluster_alpha α-proteobacteria Pathway (BioZ) FAS Fatty Acid Synthase (FAS) BioC BioC FAS->BioC Malonyl-ACP Methyl Ester BioH BioH BioC->BioH Elongation Pimeloyl_ACP_Ecoli Pimeloyl-ACP BioH->Pimeloyl_ACP_Ecoli Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_ACP_Ecoli->Pimeloyl_CoA Conversion LCFA Long-Chain Acyl-ACP BioI BioI (P450) LCFA->BioI Pimelic_Acid Pimelic Acid BioI->Pimelic_Acid BioW BioW Pimelic_Acid->BioW + CoA, ATP Pimeloyl_CoA_Bsubtilis Pimeloyl-CoA BioW->Pimeloyl_CoA_Bsubtilis Glutaryl_CoA Glutaryl-CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Keto_Pimeloyl_ACP 5'-keto-pimeloyl-ACP BioZ->Keto_Pimeloyl_ACP FAS_II FAS II Keto_Pimeloyl_ACP->FAS_II Pimeloyl_ACP_Alpha Pimeloyl-ACP FAS_II->Pimeloyl_ACP_Alpha Pimeloyl_ACP_Alpha->Pimeloyl_CoA Conversion

Caption: Biosynthetic pathways to the precursor pimeloyl-CoA.

Troubleshooting_Workflow Start Low Yield of This compound Check_Precursor Is Pimeloyl-CoA present? Start->Check_Precursor Check_Enzyme Is Dehydrogenase active? Check_Precursor->Check_Enzyme Yes Optimize_Precursor Optimize Pimeloyl-CoA Synthesis/Supply Check_Precursor->Optimize_Precursor No Check_Cofactors Are Cofactors (FAD) present? Check_Enzyme->Check_Cofactors Yes Optimize_Enzyme Optimize Enzyme Expression /Concentration Check_Enzyme->Optimize_Enzyme No Check_Conditions Are Reaction Conditions (pH, Temp) optimal? Check_Cofactors->Check_Conditions Yes Add_Cofactors Add/Increase FAD Concentration Check_Cofactors->Add_Cofactors No Check_Inhibitors Are there inhibitors or degrading enzymes? Check_Conditions->Check_Inhibitors Yes Optimize_Conditions Optimize Buffer pH and Temperature Check_Conditions->Optimize_Conditions No Check_Detection Is detection method sensitive enough? Check_Inhibitors->Check_Detection No Purify_System Use Purified System or Dialyze Extract Check_Inhibitors->Purify_System Yes Improve_Detection Use LC-MS/MS or Coupled Assay Check_Detection->Improve_Detection No Success Yield Improved Check_Detection->Success Yes Optimize_Precursor->Check_Precursor Optimize_Enzyme->Check_Enzyme Add_Cofactors->Check_Cofactors Optimize_Conditions->Check_Conditions Purify_System->Check_Inhibitors Improve_Detection->Check_Detection

Caption: A logical workflow for troubleshooting low product yield.

Experimental_Workflow cluster_synthesis Cell-Free Synthesis cluster_analysis Analysis Setup 1. Set up Cell-Free Reaction (Extract, DNA, Substrates, Cofactors) Incubate 2. Incubate at 30°C (4-8 hours) Setup->Incubate Sample 3. Take Time-Course Samples Incubate->Sample Quench 4. Quench Reaction (e.g., with Acetonitrile) Sample->Quench Centrifuge 5. Centrifuge to Remove Debris Quench->Centrifuge LCMS 6. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Quantify 7. Quantify Product Yield LCMS->Quantify

Caption: Experimental workflow for synthesis and analysis.

References

Technical Support Center: Optimizing Enzyme Expression for 2,3-Didehydropimeloyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the expression of enzymes involved in the synthesis of 2,3-didehydropimeloyl-CoA. This intermediate is a crucial precursor in the biosynthesis of biotin (B1667282) (Vitamin B7) in many microorganisms.[1][2] The synthesis often involves hijacking the fatty acid synthesis pathway, utilizing enzymes such as acyl-CoA dehydrogenases.[3][4][5]

Pathway Overview: From Pimeloyl-CoA to Biotin

The formation of this compound is an early step in the conversion of pimeloyl-CoA to biotin. In organisms like E. coli, the synthesis of pimeloyl-CoA itself is complex, involving enzymes encoded by the bioC and bioH genes which modify the fatty acid synthesis pathway.[2][3][4][6] Once pimeloyl-CoA is formed, the pathway to biotin proceeds through several enzymatic steps, starting with the formation of 7-keto-8-aminopelargonic acid (KAPA).[7]

Biotin_Pathway cluster_pimeloyl_coa_synthesis Pimeloyl-CoA Synthesis (e.g., E. coli) cluster_biotin_synthesis Biotin Synthesis Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP bioC, bioH, FAS enzymes Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl-CoA Thioesterase/ Ligase KAPA KAPA Pimeloyl-CoA->KAPA bioF (KAPA Synthase) DAPA DAPA KAPA->DAPA bioA (DAPA Aminotransferase) Dethiobiotin Dethiobiotin DAPA->Dethiobiotin bioD (Dethiobiotin Synthase) Biotin Biotin Dethiobiotin->Biotin bioB (Biotin Synthase)

Caption: Simplified biotin biosynthesis pathway in E. coli.

Troubleshooting Guide

This guide addresses common problems encountered during the recombinant expression of enzymes like acyl-CoA dehydrogenases in hosts such as E. coli.

Question 1: I am seeing very low or no expression of my target enzyme. What should I do?

Answer: Low or non-existent expression is a frequent issue that can stem from various factors.[8][9] Systematically investigate the following possibilities:

  • Verify Plasmid Integrity: Sequence your plasmid construct to ensure the gene of interest is in the correct frame, free of mutations, and under the control of the intended promoter.

  • Check Promoter and Inducer: Ensure you are using the correct inducer (e.g., IPTG for T7 promoters) at an optimal concentration. Test a range of inducer concentrations.[10]

  • Assess Protein Toxicity: The expressed protein may be toxic to the host cells.[10] Try using a vector with tighter promoter control or an expression strain that reduces basal expression (e.g., BL21(DE3)pLysS). Adding glucose to the culture medium can also help suppress basal expression before induction.[10]

  • Optimize Codon Usage: If the gene comes from an organism with different codon preferences than your expression host, this can lead to premature translation termination.[10] Synthesize a codon-optimized version of your gene for the host organism.

  • Switch Expression Strain: Different E. coli strains have unique characteristics. If you are using a standard strain like BL21(DE3), consider alternatives like Rosetta™ (for rare codons) or C41(DE3)/C43(DE3) (for toxic proteins).

Question 2: My enzyme is expressed, but it's insoluble and forming inclusion bodies. How can I improve solubility?

Answer: Inclusion bodies are insoluble aggregates of misfolded protein, a common problem when overexpressing proteins in E. coli.[9][11][12] The following strategies can improve solubility:

  • Lower Expression Temperature: Reducing the post-induction temperature to 18-25°C slows down protein synthesis, which can allow more time for proper folding.[10][13]

  • Reduce Inducer Concentration: Lowering the inducer concentration (e.g., 0.1-0.4 mM IPTG) can decrease the rate of protein production, reducing the burden on the cell's folding machinery.[10]

  • Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve its solubility.

  • Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the correct folding of your target protein.

  • Change Lysis Buffer Composition: Including additives like non-detergent sulfobetaines (NDSBs), L-arginine, or glycerol (B35011) in the lysis buffer can sometimes help maintain protein solubility.

If these methods fail, you may need to purify the protein from inclusion bodies under denaturing conditions and then attempt to refold it.[14][15]

Question 3: My purified enzyme shows low or no activity. What are the possible causes?

Answer: Lack of activity can be due to misfolding, missing cofactors, or improper assay conditions.

  • Ensure Cofactor Availability: Acyl-CoA dehydrogenases are typically flavoproteins that require FAD (flavin adenine (B156593) dinucleotide) as a cofactor. Ensure that the expression medium and lysis/purification buffers contain sufficient riboflavin (B1680620) (a precursor to FAD) or FAD itself.

  • Check Protein Folding and Integrity: Confirm that the protein is correctly folded using techniques like circular dichroism. Also, run an SDS-PAGE of your purified protein to check for degradation or truncation.[9]

  • Optimize Assay Conditions:

    • pH and Buffer: Verify that the pH and buffer composition of your assay are optimal for enzyme activity.

    • Substrate Quality: Ensure your acyl-CoA substrates are not degraded.

    • Reducing Agents: Some enzymes require a reducing environment. Consider adding DTT or β-mercaptoethanol to your buffers.

  • Presence of Inhibitors: Ensure no inhibitors were introduced during purification (e.g., high concentrations of imidazole (B134444) if using His-tag purification). Dialyze the protein thoroughly.

Quantitative Data for Expression Optimization

Optimizing protein expression often requires systematically testing different conditions. The table below provides an example of a matrix you could use to find the best conditions for soluble protein yield.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Temperature 37°C30°C25°C18°C
IPTG Conc. 1.0 mM0.5 mM0.2 mM0.1 mM
Induction Time 3-4 hours5-6 hours8-10 hoursOvernight (16h)
Result (Yield) High total, low solubleMedium total, medium solubleMedium total, high solubleLow total, highest soluble
Recommendation High risk of inclusion bodiesBalanced yield and solubilityGood for soluble proteinBest for difficult proteins

Key Experimental Protocols

Protocol: Small-Scale Expression Trial for Solubility Screening

This protocol is designed to quickly test multiple conditions (e.g., different temperatures) to optimize the soluble expression of a target enzyme in E. coli.

  • Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate 5 mL of LB medium (with antibiotic) with a single colony. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 4 flasks, each containing 50 mL of LB medium (with antibiotic), with 0.5 mL of the overnight culture. Grow at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.

  • Induction:

    • Take a 1 mL "uninduced" sample from one flask.

    • Induce the remaining cultures with a set concentration of IPTG (e.g., 0.4 mM).

    • Place the flasks at four different temperatures for induction: 37°C, 30°C, 25°C, and 18°C.

  • Harvesting:

    • For 37°C, harvest after 3-4 hours.

    • For 30°C, harvest after 5-6 hours.

    • For 25°C and 18°C, harvest overnight (12-16 hours).

    • Harvest cells by centrifuging 5,000 x g for 15 minutes at 4°C.[16] Discard the supernatant.

  • Lysis:

    • Resuspend each cell pellet in 4 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).

    • Lyse cells by sonication on ice.

  • Fractionation:

    • Take a 50 µL sample of the total lysate ("Total" fraction).

    • Centrifuge the remaining lysate at 15,000 x g for 30 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant ("Soluble" fraction).

    • Resuspend the pellet in an equal volume of lysis buffer ("Insoluble" fraction).

  • Analysis: Analyze all "uninduced," "total," "soluble," and "insoluble" fractions by SDS-PAGE to determine the condition that yields the most protein in the soluble fraction.

Workflows and Logic Diagrams

Visualizing workflows can clarify complex experimental and troubleshooting processes.

Experimental_Workflow A Gene Cloning into Expression Vector B Transformation into E. coli Host A->B C Small-Scale Expression Trial B->C D SDS-PAGE Analysis (Solubility Check) C->D E Large-Scale Culture & Induction D->E Optimized Conditions F Cell Lysis & Fractionation E->F G Protein Purification (e.g., Affinity Chromatography) F->G H Enzyme Activity Assay G->H I Characterization H->I

Caption: General experimental workflow for recombinant enzyme production.

Troubleshooting_Logic D1 Low/No Expression on SDS-PAGE? D2 Protein in Insoluble Fraction? D1->D2 No A1 Verify Plasmid Sequence Check Codon Usage Test Different Host/Vector D1->A1 Yes D3 Purified Protein Inactive? D2->D3 No A2 Lower Temperature Reduce Inducer (IPTG) Add Solubilization Tag Co-express Chaperones D2->A2 Yes A3 Check for Cofactors (FAD) Optimize Assay pH/Buffer Verify Substrate Integrity Check for Degradation D3->A3 Yes Success Soluble, Active Protein D3->Success No

Caption: Decision tree for troubleshooting common expression problems.

References

improving the catalytic efficiency of acyl-CoA dehydrogenase for pimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at improving the catalytic efficiency of acyl-CoA dehydrogenase (ACAD) for the non-native substrate, pimeloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is my wild-type acyl-CoA dehydrogenase showing low or no activity with pimeloyl-CoA?

A1: Most naturally occurring acyl-CoA dehydrogenases (ACADs) exhibit strict substrate specificity, determined by the size and shape of their substrate-binding pocket.[1][2] Pimeloyl-CoA, a seven-carbon dicarboxylic acyl-CoA, is not a typical substrate for common ACADs, which are optimized for monocarboxylic fatty acyl-CoAs of specific chain lengths (short, medium, long, etc.).[2][3] The enzyme's active site may be too narrow, too short, or have unfavorable electrostatic properties to accommodate the pimeloyl moiety, leading to poor binding and low catalytic turnover.

Q2: How do I select an appropriate ACAD scaffold for engineering?

A2: Start with an ACAD that has a broad substrate specificity or one that acts on substrates structurally similar to pimeloyl-CoA (e.g., medium-chain ACADs).[2] Some bacterial ACADs have been shown to have broader substrate recognition.[1] The ideal candidate would have a known crystal structure, which is crucial for rational and semi-rational design approaches.[4] For example, the structure of human long-chain acyl-CoA dehydrogenase (LCAD) reveals an unusually large substrate-binding cavity capable of metabolizing bulky substrates, which could make it a suitable starting point.[5]

Q3: What strategies can be used to improve the catalytic efficiency for pimeloyl-CoA?

A3: The primary strategies involve protein engineering to reshape the substrate-binding pocket:

  • Rational Design/Site-Directed Mutagenesis: If a crystal structure is available, you can identify key residues lining the substrate-binding cavity.[4][6] By mutating these residues (e.g., replacing a large amino acid with a smaller one like glycine (B1666218) or alanine), you can increase the volume of the pocket to better accommodate the pimeloyl-CoA substrate.[7] This approach has been successfully used to alter the substrate specificity of ACADs.[7][8]

  • Semi-Rational Design: This approach combines structural knowledge with directed evolution. A small library of mutants is created by targeting residues in and around the active site, which are then screened for improved activity.[4]

  • Directed Evolution: In the absence of detailed structural information, you can use random mutagenesis (e.g., error-prone PCR) to generate a large library of enzyme variants, followed by a high-throughput screening or selection process to identify mutants with enhanced activity towards pimeloyl-CoA.

Q4: Which specific amino acid residues should I target for mutagenesis?

A4: Residues that control the dimensions and electrostatics of the substrate-binding tunnel are prime targets.[7] For example, in a study on the ACAD Tfu_1647, mutating threonine at position 370 to glutamine (T370Q) enlarged the substrate pocket, improved substrate affinity, and increased the catalytic rate for a 6-carbon substrate.[4] Similarly, residues at the base of the binding cavity often determine the maximum substrate chain length that can be accommodated.[2] Computational modeling and structural alignment with other ACADs can help identify these key residues.[6][9]

Q5: What is the catalytic mechanism of acyl-CoA dehydrogenases?

A5: ACADs catalyze the α,β-dehydrogenation of the acyl-CoA substrate.[3][10] The mechanism involves an E2 elimination initiated by a catalytic glutamate (B1630785) residue, which abstracts a proton from the α-carbon of the substrate.[3][10] Simultaneously, a hydride is transferred from the β-carbon to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, resulting in a trans double-bond between the α and β carbons.[3][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No detectable enzyme activity with pimeloyl-CoA. 1. The selected wild-type ACAD has an incompatible active site. 2. The enzyme is misfolded or inactive. 3. Suboptimal assay conditions (pH, temperature, buffer).1. Choose a different ACAD scaffold, preferably one with a broader substrate specificity or a larger binding pocket.[2][5] 2. Confirm protein expression and proper folding using SDS-PAGE and circular dichroism. Ensure the FAD cofactor is incorporated.[1] 3. Optimize assay conditions. Most ACADs function well at physiological pH (~7.5).
Mutant enzyme shows lower activity than wild-type. 1. The mutation destabilized the protein structure.[12] 2. The mutation negatively impacted FAD binding or retention.[1][4] 3. The mutation altered the active site electrostatics unfavorably.[4]1. Analyze mutant stability using thermal shift assays or proteolysis experiments.[12] Choose more conservative mutations. 2. Quantify FAD content per mole of enzyme. Ensure purification buffers contain FAD. 3. Use computational modeling to predict the effect of mutations on the active site environment before proceeding with experiments.
High KM value for pimeloyl-CoA. The substrate binding affinity is low. The active site pocket does not provide sufficient favorable interactions with the pimeloyl-CoA molecule.Focus on mutations that introduce favorable interactions (e.g., hydrogen bonding, hydrophobic contacts) or that reduce steric hindrance. A study on Tfu_1647 showed that the T370Q mutation improved binding affinity (lowered Kd) by 25.7%.[4]
Inconsistent results in the enzyme activity assay. 1. Instability of the substrate (pimeloyl-CoA). 2. Instability of the recombinant enzyme. 3. Issues with the electron acceptor in the assay.1. Prepare substrate solutions fresh and store them on ice. 2. Add stabilizing agents like glycerol (B35011) to the enzyme storage buffer and work on ice. 3. The anaerobic ETF fluorescence reduction assay is the gold standard for specificity.[13] If using artificial acceptors like ferricenium, be aware of potential lack of specificity and residual activity from other enzymes.[14]

Quantitative Data Summary

The following table summarizes kinetic data from a successful semi-rational design study on the acyl-CoA dehydrogenase Tfu_1647 to improve its activity for a 6-carbon acyl-CoA (6C-CoA), demonstrating the potential for engineering.[4]

Enzyme VariantKd for 6C-CoA (µM)kcat (min-1)KM for 6C-CoA (µM)kcat/KM (min-1µM-1)
Wild-Type Tfu_1647 1.990.4325.30.017
T370Q Mutant 1.480.9815.80.062
Fold Improvement 1.34x2.3x1.6x3.7x

Data adapted from a study on Tfu_1647 with 6C-CoA, illustrating a successful engineering strategy.[4]

Visualizations

experimental_workflow target 1. Target Selection - Choose ACAD scaffold - Obtain crystal structure or build homology model analysis 2. Active Site Analysis - Identify key residues in substrate-binding pocket target->analysis mutagenesis 3. Site-Directed Mutagenesis - Create single or multiple point mutations analysis->mutagenesis expression 4. Protein Expression & Purification - Express in E. coli - Purify recombinant protein (e.g., His-tag) mutagenesis->expression screening 5. Activity Screening - Assay mutants for activity with pimeloyl-CoA expression->screening kinetics 6. Kinetic Characterization - Determine kcat, KM, and kcat/KM for promising mutants screening->kinetics Active mutants no_improvement No Improvement screening->no_improvement Inactive mutants improved Improved Catalyst kinetics->improved no_improvement->analysis Iterate design

Caption: Workflow for engineering acyl-CoA dehydrogenase catalytic efficiency.

troubleshooting_flowchart start Start: Low/No Activity with Pimeloyl-CoA check_protein Is the protein expressed and properly folded? start->check_protein check_assay Are assay conditions optimal (pH, temp, substrate stability)? check_protein->check_assay Yes solve_protein Troubleshoot Expression/Purification: - Optimize codons - Lower induction temp - Confirm FAD incorporation check_protein->solve_protein No check_scaffold Is the enzyme scaffold appropriate for the substrate? check_assay->check_scaffold Yes solve_assay Optimize Assay Conditions: - Titrate pH - Use fresh substrate - Check buffer components check_assay->solve_assay No solve_scaffold Rational Design: - Mutate active site residues - Enlarge binding pocket check_scaffold->solve_scaffold No end Re-test Activity check_scaffold->end Yes (proceed to mutagenesis) solve_protein->end solve_assay->end solve_scaffold->end

Caption: Troubleshooting decision tree for low enzyme activity.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Acyl-CoA Dehydrogenase

This protocol outlines the generation of point mutations in an ACAD gene cloned into an expression vector.

  • Primer Design: Design complementary forward and reverse primers (typically 25-45 bp) containing the desired mutation. The mutation should be in the center of the primers, with ~10-15 bp of correct sequence on both sides. Primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.

    • Template: 5-50 ng of dsDNA plasmid containing the wild-type ACAD gene.

    • Primers: 125 ng of each forward and reverse primer.

    • Cycling conditions (example):

      • Initial Denaturation: 95°C for 30 seconds.

      • 18 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 1 minute.

        • Extension: 68°C for 1 minute/kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.

  • Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product. Incubate at 37°C for 1 hour. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α). Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

  • Verification: Isolate plasmid DNA from the resulting colonies. Verify the desired mutation and the integrity of the gene by Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant ACAD

This protocol is for expressing a His-tagged ACAD in E. coli and purifying it via immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform the expression plasmid (verified mutant or wild-type) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth:

    • Inoculate 50 mL of LB media (with antibiotic) with a single colony and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB media (with antibiotic and 100 µM FAD) with the overnight culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow for 16-20 hours at the lower temperature.

  • Cell Harvest and Lysis:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, pH 8.0).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • IMAC Purification:

    • Equilibrate a Ni-NTA resin column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, 10% glycerol, pH 8.0).

    • Elute the protein with Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, 10% glycerol, pH 8.0).

  • Buffer Exchange: Exchange the eluted protein into a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 µM FAD, pH 7.5) using dialysis or a desalting column.

  • Purity Check: Assess protein purity by SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 3: ACAD Activity Measurement (ETF Fluorescence Reduction Assay)

This is the gold-standard assay for measuring ACAD activity, as it uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[13]

  • Assay Components:

    • Assay Buffer: 100 mM HEPES, pH 7.6.

    • Purified recombinant ETF (porcine or human).

    • Purified recombinant ACAD enzyme.

    • Substrate: Pimeloyl-CoA solution.

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen. This is typically achieved in a sealed cuvette made anaerobic by cycles of vacuum and argon flushing, or by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase).

  • Assay Procedure:

    • In an anaerobic cuvette, combine the Assay Buffer, ETF (to a final concentration of ~5-10 µM), and the ACAD enzyme.

    • Monitor the intrinsic fluorescence of ETF's FAD cofactor (Excitation: 450 nm, Emission: 530 nm).

    • Initiate the reaction by adding the pimeloyl-CoA substrate.

    • The reduction of ETF by the active ACAD results in a decrease in ETF fluorescence.

  • Data Analysis:

    • The initial rate of fluorescence decrease is proportional to the enzyme activity.

    • Calculate the specific activity (µmol/min/mg) using the known extinction coefficient for ETF reduction.

    • To determine kinetic parameters (KM and kcat), repeat the assay at varying concentrations of pimeloyl-CoA and fit the initial rates to the Michaelis-Menten equation.

References

Technical Support Center: Crystallizing Enzymes with 2,3-didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in crystallizing enzymes bound to 2,3-didehydropimeloyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing enzymes bound to this compound?

A1: Crystallizing enzymes with this compound presents several challenges. The ligand itself may be unstable, degrading over the course of a crystallization experiment. Furthermore, binding of this ligand could induce conformational changes in the enzyme that are not conducive to crystal lattice formation.[1][2] The inherent flexibility of the CoA moiety can also introduce heterogeneity that hinders crystallization.

Q2: Should I use co-crystallization or soaking for my enzyme and this compound complex?

A2: The choice between co-crystallization and soaking depends on several factors. Co-crystallization, where the enzyme and ligand are mixed before crystallization trials, is often preferred when the ligand is necessary for protein stability or induces a significant conformational change.[1][2] However, the potential instability of this compound could make co-crystallization challenging. Soaking pre-existing apo-enzyme crystals with the ligand is a simpler alternative but may not be successful if the ligand-binding site is not accessible within the crystal lattice or if binding causes the crystals to crack.[1][2]

Q3: How can I assess the stability of my enzyme-ligand complex before setting up crystallization trials?

A3: Several biophysical techniques can be used to assess the formation and stability of your enzyme-2,3-didehydropimeloyl-CoA complex. These include:

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: To determine if ligand binding increases the thermal stability of the enzyme.

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation.

  • Size Exclusion Chromatography (SEC): To check for aggregation or changes in the oligomeric state of the enzyme upon ligand binding.

Q4: What is a typical starting concentration for this compound in my crystallization experiments?

A4: For co-crystallization, a good starting point is to use a 5- to 10-fold molar excess of the ligand to the enzyme.[3] For soaking experiments, the ligand concentration should ideally be at least 10 times the binding affinity (Kd).[2] If the Kd is unknown, a concentration range of 1-10 mM can be screened. However, the solubility and stability of this compound at these concentrations will need to be considered.

Troubleshooting Guides

Issue 1: No crystals are forming in co-crystallization trials.
Possible Cause Troubleshooting Step
Ligand Instability Synthesize or acquire fresh this compound immediately before use. Consider setting up trials at lower temperatures (e.g., 4°C) to slow degradation.
Incorrect Ligand Concentration Vary the molar ratio of ligand to protein. Try a range from 1:1 to 20:1.
Protein Precipitation High concentrations of the ligand may cause the protein to precipitate. Try reducing the protein and/or ligand concentration. The order of addition can also matter; try adding the ligand to the protein solution slowly while gently mixing.
Conformational Heterogeneity The enzyme-ligand complex may be too flexible. Try screening different buffer conditions (pH, additives) that might stabilize a single conformation. Consider using a stabilizing agent or a different enzyme construct (e.g., a truncated version).
Apo-enzyme Crystallizes Preferentially If you have existing apo-enzyme crystals, it may indicate that the conditions are not suitable for the complex. A full de novo screen of crystallization conditions for the complex is recommended.[3]
Issue 2: Apo-enzyme crystals crack or dissolve when soaked with this compound.
Possible Cause Troubleshooting Step
Large Conformational Change Soaking is unlikely to be successful if the ligand induces a significant conformational change. Co-crystallization is the recommended alternative.[1][2]
Solvent Incompatibility If this compound is dissolved in an organic solvent like DMSO, the crystals may not tolerate the solvent concentration. Minimize the final solvent concentration in the soaking drop. If possible, dissolve the ligand directly in the crystallization buffer.
pH Shift The ligand solution may alter the pH of the crystallization drop, causing the crystals to dissolve. Ensure the ligand solution is buffered to the same pH as the crystallization condition.
Soaking Time/Concentration The crystals may be sensitive to the soaking conditions. Try a gradient of ligand concentrations and shorter soaking times (from minutes to a few hours).

Data Presentation

Table 1: Typical Co-crystallization Parameters for CoA-Binding Enzymes

ParameterTypical RangeNotes
Protein Concentration 5 - 20 mg/mLHigher concentrations can promote nucleation but may also lead to aggregation.
Ligand:Protein Molar Ratio 5:1 - 20:1A higher excess may be needed for weakly binding ligands.
Incubation Time (Pre-crystallization) 30 minutes - 2 hoursCan be done on ice or at room temperature.[1]
Precipitant (PEG) 10% - 25% (w/v) PEG 3350/4000/6000The required PEG concentration may differ from the apo-enzyme.
Precipitant (Salt) 0.1 - 0.2 M Salt (e.g., Ammonium Sulfate, Sodium Chloride)Salt can influence protein solubility and crystal packing.
pH 6.5 - 8.5Should be a pH where the enzyme is stable and active.
Temperature 4°C or 20°CLower temperatures can improve stability but may slow down crystal growth.

Table 2: Typical Soaking Parameters for Enzyme-Ligand Complexes

ParameterTypical RangeNotes
Ligand Concentration 1 - 10 mM (or >10x Kd)Limited by ligand solubility.
Soaking Time 10 minutes - 24 hoursStart with shorter times and increase if no binding is observed.
Cryoprotectant Often included in the soaking solutione.g., 20-25% glycerol (B35011) or ethylene (B1197577) glycol.
Solvent (e.g., DMSO) < 5% (v/v)Higher concentrations can damage crystals.

Experimental Protocols

Protocol 1: Co-crystallization of Enzyme with this compound
  • Complex Formation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., the same buffer as the protein) immediately before use.

    • On ice, slowly add the this compound stock solution to the purified enzyme solution to achieve the desired molar ratio (e.g., 10:1).

    • Incubate the mixture on ice for 30-60 minutes.[1]

    • Centrifuge the complex solution at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any precipitate.

  • Crystallization Screening:

    • Use the supernatant from the previous step to set up crystallization trials using commercial screens (e.g., Hampton Research, Qiagen).

    • Employ the hanging drop or sitting drop vapor diffusion method. Mix the protein-ligand complex with the reservoir solution in a 1:1, 1:2, or 2:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth regularly.

Protocol 2: Soaking of Apo-Enzyme Crystals with this compound
  • Preparation of Soaking Solution:

    • Prepare a concentrated stock solution of this compound.

    • Prepare a "stabilization solution" that is similar to the reservoir solution from which the apo-crystals were grown, but with a slightly higher precipitant concentration to prevent crystal dissolution.

    • Add the this compound stock solution to the stabilization solution to the desired final concentration. If a cryoprotectant is needed, it can also be included in this solution.

  • Soaking Procedure:

    • Using a cryo-loop, carefully transfer an apo-enzyme crystal from its growth drop into a drop of the soaking solution.

    • Incubate for the desired amount of time (e.g., 30 minutes).

    • After soaking, directly flash-cool the crystal in liquid nitrogen for X-ray diffraction analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_cocryst Co-Crystallization cluster_soaking Soaking cluster_analysis Analysis Enzyme Purified Enzyme Mix Mix Enzyme + Ligand Enzyme->Mix Apo_Crystals Grow Apo-Crystals Enzyme->Apo_Crystals Ligand This compound Ligand->Mix Soak Soak Crystals with Ligand Ligand->Soak Screen_Co Crystallization Screening Mix->Screen_Co Diffraction X-ray Diffraction Screen_Co->Diffraction Apo_Crystals->Soak Soak->Diffraction Structure Structure Determination Diffraction->Structure

Caption: Experimental workflow for obtaining an enzyme-ligand complex crystal structure.

Troubleshooting_Logic Start Start Crystallization Trial No_Crystals No Crystals? Start->No_Crystals Precipitate Precipitate? No_Crystals->Precipitate Yes Cracked_Crystals Cracked/Dissolved Crystals? No_Crystals->Cracked_Crystals No Precipitate->Cracked_Crystals No Action_Precipitate Adjust Concentrations Optimize Buffer Precipitate->Action_Precipitate Yes Success Diffraction Quality Crystals Cracked_Crystals->Success No Action_Cracked Try Co-crystallization Adjust Soaking Conditions Cracked_Crystals->Action_Cracked Yes Action_Precipitate->Start Action_Cracked->Start

Caption: Troubleshooting logic for enzyme-ligand crystallization experiments.

References

side reactions and byproducts in 2,3-didehydropimeloyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 2,3-didehydropimeloyl-CoA. This process is primarily a two-step enzymatic reaction, starting from pimelic acid.

Step 1: Synthesis of Pimeloyl-CoA via Pimeloyl-CoA Synthetase

The first step involves the conversion of pimelic acid and Coenzyme A (CoA) to pimeloyl-CoA, catalyzed by pimeloyl-CoA synthetase (e.g., BioW). This reaction is ATP-dependent.

Troubleshooting Guide: Pimeloyl-CoA Synthesis
Issue Potential Cause Recommended Solution
Low or No Pimeloyl-CoA Yield Inactive Enzyme- Confirm enzyme activity with a positive control. - Ensure proper storage conditions (-80°C). - Verify the correct buffer composition and pH.
Sub-optimal Substrate Concentration- Titrate pimelic acid, CoA, and ATP concentrations to determine the optimal ratio.
Presence of Inhibitors- Check for contaminating compounds in the pimelic acid or other reagents. - Purify substrates if necessary.
Formation of Unidentified Byproducts Substrate Impurity- Use high-purity pimelic acid (>98%). - Analyze the pimelic acid stock for related dicarboxylic acids (e.g., adipic, suberic acid).
Non-specific Enzyme Activity- While pimeloyl-CoA synthetase is generally specific, high enzyme concentrations or prolonged reaction times may lead to side reactions. Optimize both parameters.
Abortive Adenylation- In the absence of sufficient CoA, the enzyme can form pimeloyl-adenylate, which may be hydrolyzed or react with other nucleophiles. Ensure an adequate supply of CoA.
FAQs: Pimeloyl-CoA Synthesis

Q1: What are the most common byproducts in pimeloyl-CoA synthesis?

A1: The most common byproducts arise from substrate impurities or abortive side reactions. Pimeloyl-CoA synthetase has high substrate specificity, but related dicarboxylic acids (e.g., adipic acid, suberic acid) can be adenylated, especially if CoA is limiting. These adenylated intermediates may then be hydrolyzed back to the dicarboxylic acid and AMP.

Q2: How can I minimize the formation of pimeloyl-adenylate?

A2: Pimeloyl-adenylate is a key intermediate in the reaction. Its accumulation is often due to a limiting concentration of the second substrate, CoA. To minimize its presence as a final byproduct, ensure that CoA is present in at least stoichiometric amounts relative to pimelic acid.

Q3: My reaction has stopped before all the pimelic acid is consumed. What could be the reason?

A3: This could be due to several factors:

  • Enzyme instability: The enzyme may have a limited half-life under your reaction conditions.

  • Product inhibition: High concentrations of pimeloyl-CoA or the byproduct pyrophosphate (PPi) might be inhibiting the enzyme. Consider adding pyrophosphatase to the reaction mixture to degrade PPi.

  • Depletion of ATP: Ensure that ATP is not the limiting reagent and that it is not being degraded non-enzymatically.

Step 2: Synthesis of this compound via Pimeloyl-CoA Dehydrogenase

The second step is the dehydrogenation of pimeloyl-CoA to form this compound, catalyzed by pimeloyl-CoA dehydrogenase. This reaction typically uses NAD+ as an electron acceptor. The enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62) catalyzes the reaction: Pimeloyl-CoA + NAD+ ⇌ this compound + NADH + H+[1][2]. This reaction is analogous to the first step of fatty acid beta-oxidation catalyzed by acyl-CoA dehydrogenases[3][4].

Troubleshooting Guide: this compound Synthesis
Issue Potential Cause Recommended Solution
Incomplete Conversion of Pimeloyl-CoA Unfavorable Reaction Equilibrium- This is a reversible reaction. To drive it forward, consider adding an NADH-consuming enzyme system if compatible with your downstream application. - Ensure an excess of NAD+.
Enzyme Inhibition- High concentrations of the product, this compound, or NADH may cause feedback inhibition.
Formation of Isomeric Byproducts Isomerization of the Double Bond- The desired product is the trans-2,3-enoyl-CoA. Isomerization to other positions is possible under non-optimal pH or temperature conditions. Maintain optimal reaction conditions.
Product Degradation Hydrolysis of the Thioester Bond- The thioester bond in both pimeloyl-CoA and this compound can be susceptible to hydrolysis at non-neutral pH. Maintain a pH between 7.0 and 8.0.
FAQs: this compound Synthesis

Q1: What is the expected stereochemistry of the double bond in this compound?

A1: Based on the mechanism of analogous acyl-CoA dehydrogenases, the product is expected to be the trans-2,3-enoyl-CoA isomer[4].

Q2: Are there any known side reactions for this type of dehydrogenation?

A2: While specific side reactions for pimeloyl-CoA dehydrogenase are not extensively documented, analogous acyl-CoA dehydrogenases are known to be highly specific. Potential side reactions could include the formation of other unsaturated isomers or the hydration of the double bond if contaminating hydratase enzymes are present.

Q3: Can I use FAD instead of NAD+ as the cofactor?

A3: While many acyl-CoA dehydrogenases involved in fatty acid oxidation are FAD-dependent, the specific enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62) is classified as NAD+-dependent[1]. Using the incorrect cofactor will result in no reaction.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Pimeloyl-CoA
  • Reaction Setup: In a total volume of 1 ml, combine 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM ATP, 2 mM pimelic acid, 2.5 mM Coenzyme A, and 10 µg of purified pimeloyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by observing the consumption of pimelic acid or the formation of pimeloyl-CoA using HPLC or LC-MS.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying to pH 3.0 with perchloric acid.

  • Purification: Purify the pimeloyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

Protocol 2: Enzymatic Synthesis of this compound
  • Reaction Setup: In a total volume of 1 ml, combine 50 mM potassium phosphate (B84403) buffer pH 7.8, 1 mM pimeloyl-CoA, 2 mM NAD+, and 5 µg of purified pimeloyl-CoA dehydrogenase.

  • Incubation: Incubate at 30°C.

  • Monitoring: Monitor the formation of the product by observing the increase in absorbance at 263 nm (characteristic of the enoyl-CoA double bond) or by following the production of NADH at 340 nm. LC-MS can also be used for direct detection of the product.

  • Purification: The product can be purified using similar methods as for pimeloyl-CoA, such as C18-based SPE or HPLC.

Visualizations

Pimeloyl_CoA_Synthesis_Pathway Pimelic_Acid Pimelic Acid Pimeloyl_CoA_Synthetase Pimeloyl-CoA Synthetase (BioW) Pimelic_Acid->Pimeloyl_CoA_Synthetase CoA Coenzyme A CoA->Pimeloyl_CoA_Synthetase ATP ATP ATP->Pimeloyl_CoA_Synthetase Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_CoA_Synthetase->Pimeloyl_CoA AMP_PPi AMP + PPi Pimeloyl_CoA_Synthetase->AMP_PPi

Caption: Step 1: Synthesis of Pimeloyl-CoA.

Didehydropimeloyl_CoA_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_CoA_Dehydrogenase Pimeloyl-CoA Dehydrogenase Pimeloyl_CoA->Pimeloyl_CoA_Dehydrogenase NAD NAD+ NAD->Pimeloyl_CoA_Dehydrogenase Didehydropimeloyl_CoA This compound Pimeloyl_CoA_Dehydrogenase->Didehydropimeloyl_CoA NADH_H NADH + H+ Pimeloyl_CoA_Dehydrogenase->NADH_H

Caption: Step 2: Dehydrogenation to this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Enzyme Check Enzyme Activity (Positive Control) Start->Check_Enzyme Check_Substrates Verify Substrate Quality and Concentration Start->Check_Substrates Check_Conditions Optimize Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (HPLC, LC-MS) Check_Enzyme->Analyze_Byproducts Check_Substrates->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Impurity_Issue Substrate Impurity (e.g., related acids) Analyze_Byproducts->Impurity_Issue Byproduct mass matches substrate analogs Side_Reaction_Issue Side Reaction (e.g., abortive adenylation, product inhibition) Analyze_Byproducts->Side_Reaction_Issue Byproduct mass matches reaction intermediates Purify_Substrates Purify Substrates Impurity_Issue->Purify_Substrates Adjust_Ratios Adjust Substrate Ratios or Add Scavengers Side_Reaction_Issue->Adjust_Ratios

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Enhancing the Stability of 2,3-Didehydropimeloyl-CoA for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the stability of 2,3-didehydropimeloyl-CoA for Nuclear Magnetic Resonance (NMR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an NMR sample?

A1: this compound, like other acyl-CoA thioesters, is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation include:

  • Hydrolysis: The thioester bond can be hydrolyzed, yielding coenzyme A (CoASH) and 2,3-didehydropimelic acid. This process is often accelerated at non-neutral pH and higher temperatures.

  • Oxidation and Thiol-Disulfide Exchange: The free sulfhydryl group of Coenzyme A (CoA), either present as a contaminant or formed upon hydrolysis, is prone to oxidation. This can lead to the formation of CoA-disulfide (CoA-S-S-CoA) or mixed disulfides with other thiol-containing molecules in the sample, such as reducing agents or glutathione[1][2]. This can complicate NMR spectra and reduce the concentration of the desired analyte.

  • Polymerization/Addition Reactions: The α,β-unsaturated system in this compound makes it susceptible to nucleophilic attack, which could lead to addition reactions or polymerization, especially under non-optimal pH conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the NMR buffer is a critical factor for the stability of thioesters. Both acidic and basic conditions can catalyze the hydrolysis of the thioester bond. For most acyl-CoA thioesters, a pH range of 6.0-7.5 is generally recommended to balance stability and solubility. It is crucial to empirically determine the optimal pH for your specific NMR experiment, as the stability can be molecule-dependent.

Q3: What is the recommended storage temperature for this compound samples for NMR studies?

A3: To minimize degradation, this compound samples should be prepared and stored at low temperatures. For short-term storage (a few hours), keep the sample on ice (0-4 °C). For longer-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80 °C. NMR experiments, when possible, should be run at lower temperatures to slow down degradation kinetics. However, be mindful of potential peak broadening at very low temperatures.

Q4: Should I add a reducing agent to my NMR sample?

A4: The addition of a reducing agent can be beneficial to prevent the oxidation of the free thiol group of CoA and subsequent disulfide formation[1][2]. However, the choice and concentration of the reducing agent are critical.

  • Dithiothreitol (DTT): Commonly used, but it can in some cases promote the hydrolysis of the thioester bond.

  • Tris(2-carboxyethyl)phosphine (TCEP): Often a better choice as it is a more potent reducing agent, is generally more stable, and is less likely to interfere with the thioester bond. However, under certain conditions, TCEP can also accelerate thioester hydrolysis[3].

It is advisable to use the lowest effective concentration of the chosen reducing agent and to run control experiments to assess its impact on your sample's stability.

Troubleshooting Guides

Guide 1: Broad or Disappearing Peaks in the ¹H-NMR Spectrum

This guide addresses the common issue of signal degradation over the course of an NMR experiment.

start Broad or disappearing peaks observed check_concentration Is the sample concentration too high? start->check_concentration check_paramagnetic Are paramagnetic impurities present? check_concentration->check_paramagnetic No dilute_sample Dilute the sample and re-acquire. check_concentration->dilute_sample Yes check_degradation Is the compound degrading over time? check_paramagnetic->check_degradation No chelate_impurities Add a chelating agent (e.g., EDTA). check_paramagnetic->chelate_impurities Yes time_course Acquire a series of 1D spectra over time. check_degradation->time_course Suspected stabilize_sample Implement stabilization protocols (see Guide 2). time_course->stabilize_sample

Caption: Workflow for troubleshooting broad or disappearing NMR peaks.

Guide 2: Enhancing Sample Stability for Long NMR Experiments

This guide provides a systematic approach to improving the stability of this compound for extended NMR acquisitions.

start Need for enhanced sample stability optimize_ph Optimize buffer pH (6.0-7.5). start->optimize_ph lower_temp Lower the acquisition temperature. optimize_ph->lower_temp degas_sample Degas the sample to remove oxygen. lower_temp->degas_sample add_reducing_agent Add a suitable reducing agent (e.g., TCEP). degas_sample->add_reducing_agent use_cryoprobe Use a cryoprobe for faster acquisition. add_reducing_agent->use_cryoprobe result Stable sample for extended NMR studies. use_cryoprobe->result

Caption: Logical steps for enhancing the stability of this compound.

Data Presentation

Table 1: Factors Influencing the Stability of Acyl-CoA Thioesters in Aqueous Solution

ParameterConditionEffect on StabilityRecommendation for this compound
pH < 6.0 or > 8.0Increased rate of hydrolysisMaintain pH between 6.0 and 7.5
Temperature Elevated (> 25°C)Increased rates of hydrolysis and oxidationConduct experiments at low temperatures (e.g., 4-10°C)
Oxygen Presence of dissolved O₂Promotes oxidation of free CoA to disulfidesDegas the NMR buffer and sample
Reducing Agents DTT, TCEPPrevents disulfide formationUse low concentrations of TCEP (e.g., 0.1-0.5 mM)
Concentration HighMay promote aggregation or bimolecular reactionsUse the lowest concentration that provides adequate signal-to-noise

Experimental Protocols

Protocol 1: Preparation of a Stabilized NMR Sample of this compound

This protocol outlines the steps to prepare a sample of this compound for NMR analysis with enhanced stability.

  • Buffer Preparation:

    • Prepare a 50 mM phosphate (B84403) buffer in D₂O.

    • Adjust the pD to a value between 6.5 and 7.0 using NaOD or DCl. Note that pD = pH meter reading + 0.4.

    • Add a known concentration of an internal standard (e.g., DSS or TSP).

    • Add 0.1-0.5 mM TCEP to the buffer.

    • Thoroughly degas the buffer by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Sample Dissolution:

    • Weigh a precise amount of lyophilized this compound in a microcentrifuge tube.

    • Dissolve the solid in the required volume of the pre-prepared, degassed NMR buffer to achieve the desired concentration.

    • Perform this step on ice to minimize degradation.

  • Sample Transfer and Sealing:

    • Quickly transfer the solution to a clean, dry NMR tube.

    • Flush the headspace of the NMR tube with the inert gas.

    • Seal the NMR tube promptly with a cap and parafilm.

  • NMR Acquisition:

    • Keep the sample on ice until it is inserted into the NMR spectrometer.

    • Set the experiment temperature to a low value (e.g., 10°C) to further enhance stability during data acquisition.

    • Acquire a quick 1D ¹H spectrum to confirm sample integrity before starting longer experiments.

Signaling Pathways and Metabolic Context

While this compound is not a primary signaling molecule, it is an intermediate in metabolic pathways, likely related to fatty acid or amino acid metabolism. Below is a generalized representation of its potential metabolic context.

pimeloyl_coa Pimeloyl-CoA dehydrogenase Acyl-CoA Dehydrogenase pimeloyl_coa->dehydrogenase target_molecule This compound dehydrogenase->target_molecule hydratase Enoyl-CoA Hydratase target_molecule->hydratase hydroxypimeloyl_coa 3-Hydroxypimeloyl-CoA hydratase->hydroxypimeloyl_coa further_metabolism Further Metabolism (e.g., Beta-oxidation) hydroxypimeloyl_coa->further_metabolism

Caption: Potential metabolic context of this compound.

References

Validation & Comparative

Unraveling Novel Biotin Pathways: A Comparative Analysis of 2,3-Didehydropimeloyl-CoA's Role

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide validating the role of 2,3-didehydropimeloyl-CoA and comparing alternative novel biotin (B1667282) synthesis pathways has been published, offering researchers, scientists, and drug development professionals critical insights into this essential metabolic process. This guide provides a detailed comparison of pathway efficiencies, supported by quantitative experimental data, and outlines the methodologies for key experiments, empowering further research and therapeutic development.

Biotin, or vitamin B7, is an indispensable cofactor for a suite of enzymes involved in crucial metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While the later stages of biotin synthesis, involving the formation of the heterocyclic ring structure, are highly conserved across various organisms, the initial steps leading to the synthesis of the pimelate (B1236862) moiety, a key precursor, exhibit remarkable diversity. This guide focuses on the validation of pathways involving the intermediate this compound and provides a comparative analysis of alternative biosynthetic routes.

Comparative Analysis of Pimelate Synthesis Pathways

Three distinct pathways for the synthesis of the pimelate moiety have been extensively studied: the BioC-BioH pathway in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway in α-proteobacteria. The following tables summarize the key enzymes and their available kinetic parameters, offering a quantitative comparison of these pathways.

Pathway Key Enzymes Organism Function
BioC-BioH BioC, BioHEscherichia coliHijacks the fatty acid synthesis (FAS) pathway by methylating malonyl-ACP to produce pimeloyl-ACP.[1][2][3]
BioI-BioW BioI, BioWBacillus subtilisUtilizes oxidative cleavage of long-chain acyl-ACPs (BioI) and activation of free pimelate to pimeloyl-CoA (BioW).[4][5][6][7]
BioZ BioZα-proteobacteriaEmploys a specialized β-ketoacyl-ACP synthase to condense glutaryl-CoA and malonyl-ACP, initiating pimeloyl-ACP synthesis.[8][9][10][11][12]

Table 1: Overview of Novel Biotin Synthesis Pathways

Enzyme Pathway Substrate(s) Km kcat kcat/Km (M-1s-1)
BioW (Aquifex aeolicus) BioI-BioWPimelate110 ± 10 µM1.2 ± 0.1 s-11.1 x 104
ATP40 ± 5 µM--
CoA30 ± 5 µM--
FabH-Chimera3 (BioZ-like) BioZGlutaryl-CoA45.3 ± 4.2 µM0.51 ± 0.01 s-11.1 x 104
Malonyl-ACP---
AtBioZ (wild-type) BioZGlutaryl-CoA--5.47 x 104

Table 2: Comparative Enzyme Kinetics for Key Pimelate Synthesis Enzymes Note: Kinetic data for all enzymes under standardized conditions is not uniformly available in the literature. The data presented is from studies on specific organisms and enzyme variants and serves as a comparative illustration.[4][8]

Visualizing the Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular processes, the following diagrams, generated using the DOT language, illustrate the signaling pathways and a general experimental workflow for their validation.

Biotin_Pathways cluster_BioC_BioH BioC-BioH Pathway (E. coli) cluster_BioI_BioW BioI-BioW Pathway (B. subtilis) cluster_BioZ BioZ Pathway (α-proteobacteria) Malonyl-ACP Malonyl-ACP Malonyl-ACP methyl ester Malonyl-ACP methyl ester Malonyl-ACP->Malonyl-ACP methyl ester BioC Pimeloyl-ACP methyl ester Pimeloyl-ACP methyl ester Malonyl-ACP methyl ester->Pimeloyl-ACP methyl ester FAS enzymes Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP methyl ester->Pimeloyl-ACP BioH Biotin Biotin Pimeloyl-ACP->Biotin Long-chain acyl-ACP Long-chain acyl-ACP Long-chain acyl-ACP->Pimeloyl-ACP BioI Pimelic acid Pimelic acid Pimeloyl-CoA Pimeloyl-CoA Pimelic acid->Pimeloyl-CoA BioW Pimeloyl-CoA->Biotin Glutaryl-CoA Glutaryl-CoA 3-Ketopimeloyl-ACP 3-Ketopimeloyl-ACP Glutaryl-CoA->3-Ketopimeloyl-ACP BioZ Pimeloyl-ACP_Z Pimeloyl-ACP 3-Ketopimeloyl-ACP->Pimeloyl-ACP_Z FAS enzymes Malonyl-ACP_Z Malonyl-ACP Malonyl-ACP_Z->3-Ketopimeloyl-ACP Pimeloyl-ACP_Z->Biotin

Caption: Comparative overview of the BioC-BioH, BioI-BioW, and BioZ pathways for pimelate moiety synthesis.

Experimental_Workflow Gene Cloning & Expression Gene Cloning & Expression Protein Purification Protein Purification Gene Cloning & Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Kinetic Parameter Determination Kinetic Parameter Determination Enzyme Assays->Kinetic Parameter Determination Comparative Analysis Comparative Analysis Kinetic Parameter Determination->Comparative Analysis Substrate Synthesis Substrate Synthesis Substrate Synthesis->Enzyme Assays In Vitro Pathway Reconstitution In Vitro Pathway Reconstitution Intermediate Quantification Intermediate Quantification In Vitro Pathway Reconstitution->Intermediate Quantification Intermediate Quantification->Comparative Analysis Whole Cell Metabolic Analysis Whole Cell Metabolic Analysis Whole Cell Metabolic Analysis->Comparative Analysis

Caption: General experimental workflow for validating and comparing novel biotin synthesis pathways.

Detailed Experimental Protocols

A critical aspect of validating these pathways is the accurate measurement of enzyme activity and the quantification of key intermediates. Below are outlined methodologies for essential experiments.

Protocol 1: Pimeloyl-CoA Synthetase (BioW) Activity Assay

This assay measures the ATP-dependent formation of pimeloyl-CoA from pimelate and Coenzyme A.

Materials:

  • Purified BioW enzyme

  • Pimelic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • MgCl₂

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Malate (B86768) dehydrogenase

  • NADH

  • Citrate (B86180) synthase

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for an alternative endpoint assay

Procedure (Coupled Spectrophotometric Assay):

  • Prepare a reaction mixture containing reaction buffer, pimelic acid, ATP, MgCl₂, CoA, NADH, and malate dehydrogenase.

  • Initiate the reaction by adding the purified BioW enzyme.

  • The production of AMP from the BioW reaction is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase (if AMP is converted to ADP and then ATP is regenerated), or the release of CoASH can be coupled to other enzymatic reactions that consume it and produce a detectable signal. A more direct coupled assay for CoA formation involves citrate synthase and malate dehydrogenase, where the produced CoA reacts with oxaloacetate to form citrate, and the regeneration of oxaloacetate from malate consumes NADH.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • Calculate the initial reaction velocity from the rate of NADH oxidation.

  • Vary the concentration of one substrate while keeping others saturated to determine Km and Vmax values.

Procedure (Endpoint DTNB Assay):

  • Set up the reaction as above but without the coupling enzymes and NADH.

  • Incubate for a defined period at the optimal temperature for the enzyme.

  • Stop the reaction (e.g., by adding acid or a chelating agent).

  • Add DTNB to the reaction mixture.

  • Measure the absorbance at 412 nm, which corresponds to the reaction of the free thiol group of the unreacted CoA with DTNB. The amount of pimeloyl-CoA formed is determined by the decrease in free CoA.

Protocol 2: Quantification of Pimeloyl-ACP by Urea-PAGE

This method allows for the separation and visualization of acyl-ACP intermediates.

Materials:

  • In vitro reaction mixture containing the enzymes and substrates for the desired pathway.

  • Acyl Carrier Protein (ACP)

  • Urea (B33335)

  • Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS)

  • TEMED

  • Tris-HCl buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Perform the in vitro pathway reconstitution reaction.

  • Stop the reaction and prepare samples for electrophoresis by adding a loading buffer containing urea.

  • Cast a polyacrylamide gel containing 2.5 M urea. The urea helps to denature the ACP, and the separation is based on the charge and size alterations caused by the attached acyl chain.

  • Load the samples and run the gel until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Pimeloyl-ACP will migrate slower than the unacylated ACP. The intensity of the band can be quantified using densitometry to estimate the amount of product formed.

Protocol 3: Quantification of Pimeloyl-CoA by HPLC-MS

This technique provides a highly sensitive and specific method for the quantification of CoA esters.[13]

Materials:

  • In vitro reaction mixture or cell extract

  • Pimeloyl-CoA standard

  • Acetonitrile (B52724)

  • Formic acid or other suitable mobile phase modifiers

  • C18 reverse-phase HPLC column

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Quench the enzymatic reaction (e.g., with acid) and centrifuge to remove precipitated protein.

  • Inject the supernatant onto the C18 HPLC column.

  • Elute the analytes using a gradient of acetonitrile in water containing a small percentage of formic acid.

  • Detect the eluting compounds using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific mass-to-charge ratio (m/z) of pimeloyl-CoA.

  • Quantify the amount of pimeloyl-CoA in the sample by comparing its peak area to a standard curve generated with known concentrations of the pimeloyl-CoA standard.

Conclusion

The elucidation of these novel biotin synthesis pathways opens up new avenues for understanding microbial metabolism and for the development of novel antimicrobial agents. The diversity in the initial stages of biotin synthesis provides a rich source of potential drug targets that are absent in humans. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research in this vital area. Further investigation into the regulation and metabolic flux of these pathways will be crucial for a complete understanding of biotin homeostasis and for the rational design of targeted therapies.

References

Unraveling the Functional Landscape of Homologous Enzymes in Pimeloyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

While the specific substrate 2,3-didehydropimeloyl-CoA is not extensively documented in publicly available research, a comprehensive analysis of enzymes acting on the closely related and crucial metabolic intermediate, pimeloyl-CoA, provides valuable insights into the functional diversity of homologous enzymes within this metabolic nexus. Pimeloyl-CoA is a key intermediate in the biosynthesis of biotin (B1667282) (vitamin B7) and in certain variants of the lysine (B10760008) biosynthesis pathway. The enzymes that recognize and transform pimeloyl-CoA and its derivatives are attractive targets for antimicrobial drug development and metabolic engineering.

This guide offers a comparative overview of the functional characteristics of key homologous enzymes involved in pimeloyl-CoA metabolism, supported by available experimental data.

Key Enzymes in Pimeloyl-CoA Metabolism

The primary enzymes acting on pimeloyl-CoA and its precursors are central to the diaminopimelate (DAP) pathway for lysine biosynthesis. One of the most well-characterized enzymes in this pathway is Tetrahydrodipicolinate N-succinyltransferase (DapD) . This enzyme catalyzes the transfer of a succinyl group from succinyl-CoA to (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDP), a crucial step in the succinylase branch of the DAP pathway. While not directly acting on this compound, the functional comparison of DapD homologs provides a strong framework for understanding substrate specificity and catalytic mechanisms within this class of enzymes.

Functional Comparison of Tetrahydrodipicolinate N-succinyltransferase (DapD) Homologs

Biochemical and structural studies of DapD from various microorganisms, including Escherichia coli, Mycobacterium tuberculosis, and Corynebacterium glutamicum, have revealed both conserved features and notable differences in their functional properties.

OrganismQuaternary StructureSubstrate Specificity (Acyl Donor)Kinetic Parameters (Succinyl-CoA)Structural Features
Escherichia coliTrimerHigh specificity for succinyl-CoA-Conserved C-terminal helix involved in cooperative substrate binding.[1]
Mycobacterium bovisTrimerHigh specificity for succinyl-CoA-C-terminal helix undergoes significant rearrangement upon substrate binding.[1]
Corynebacterium glutamicumTrimerHigh specificity for succinyl-CoA-Each monomer consists of an N-terminal helical domain, a left-handed β-helix domain, and a C-terminal domain involved in cofactor binding and trimer formation.[2]
Serratia marcescens-High specificity for succinyl-CoAKb (succinyl-CoA) = 87 ± 15 μMRapid equilibrium ordered bi bi kinetic mechanism.[3]

Data Summary: The available data consistently show that DapD enzymes from different bacterial species are trimers with a high degree of specificity for succinyl-CoA as the acyl donor.[1][2] Structural analyses have highlighted the importance of a conserved C-terminal helix in substrate binding and catalysis.[1] Kinetic studies on the Serratia marcescens homolog indicate a rapid equilibrium ordered mechanism, providing insights into the sequence of substrate binding.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the characterization of these enzymes.

Enzyme Kinetics Assay for DapD

The kinetic parameters of DapD can be determined using either a direct or a coupled spectrophotometric assay.[3]

Direct Assay:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the substrate (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate (THDP), and varying concentrations of succinyl-CoA.

  • Initiate the reaction by adding the purified DapD enzyme.

  • Monitor the decrease in absorbance at a wavelength specific for the thioester bond of succinyl-CoA (e.g., 232 nm) over time using a spectrophotometer.

  • Calculate initial velocities from the linear phase of the reaction and fit the data to the Michaelis-Menten equation or appropriate rate equations for a bi-substrate reaction to determine Km and Vmax.[3]

Coupled Assay:

  • This assay couples the release of Coenzyme A (CoA) to a subsequent reaction that can be monitored spectrophotometrically.

  • A common coupling enzyme is α-ketoglutarate dehydrogenase, which uses CoA and NAD+ to produce succinyl-CoA and NADH. The production of NADH can be monitored by the increase in absorbance at 340 nm.

  • Alternatively, the free thiol group of the released CoA can be detected using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction with thiols.

Protein Expression and Purification of DapD Enzymes

The expression and purification of recombinant DapD enzymes are essential for their biochemical and structural characterization.

  • Cloning: The gene encoding the DapD homolog of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.

  • Purification: The protein is purified from the cell lysate using a series of chromatographic steps. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) is a common initial step, followed by further purification using techniques like ion-exchange and size-exclusion chromatography to achieve high purity.

Visualizing the Lysine Biosynthesis Pathway

The following diagram illustrates the succinylase branch of the diaminopimelate (DAP) pathway for lysine biosynthesis, highlighting the central role of Tetrahydrodipicolinate N-succinyltransferase (DapD).

Lysine_Biosynthesis_Pathway cluster_upper_pathway Upper Pathway cluster_succinylase_branch Succinylase Branch Aspartate Aspartate THDP (S)-2,3,4,5-Tetrahydropyridine- 2,6-dicarboxylate (THDP) Aspartate->THDP Multiple Steps NS_AOP N-Succinyl-L-2-amino- 6-oxoheptanedioate THDP->NS_AOP DapD (Tetrahydrodipicolinate N-succinyltransferase) Succinyl_CoA Succinyl-CoA DapD_node CoA CoA NS_LL_DAP N-Succinyl-LL-diaminopimelate NS_AOP->NS_LL_DAP DapC (N-Succinyldiaminopimelate aminotransferase) LL_DAP LL-Diaminopimelate NS_LL_DAP->LL_DAP DapE (N-Succinyldiaminopimelate desuccinylase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (Diaminopimelate epimerase) Lysine L-Lysine meso_DAP->Lysine LysA (Diaminopimelate decarboxylase) DapD_node->NS_AOP

Caption: The succinylase branch of the diaminopimelate (DAP) pathway for lysine biosynthesis.

Logical Relationship of Experimental Workflow

The characterization of a novel homologous enzyme typically follows a structured workflow, from gene identification to functional analysis.

Experimental_Workflow Gene_ID Gene Identification (Homology Search) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in E. coli) Cloning->Expression Purification Protein Purification (Chromatography) Expression->Purification Structural_Analysis Structural Analysis (X-ray Crystallography, etc.) Purification->Structural_Analysis Functional_Assays Functional Assays Purification->Functional_Assays Kinetic_Analysis Kinetic Analysis (Enzyme Assays) Functional_Assays->Kinetic_Analysis Substrate_Specificity Substrate Specificity Determination Functional_Assays->Substrate_Specificity Inhibitor_Screening Inhibitor Screening Functional_Assays->Inhibitor_Screening

Caption: A typical experimental workflow for the characterization of a homologous enzyme.

References

kinetic comparison of pimeloyl-CoA and 2,3-didehydropimeloyl-CoA as substrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed kinetic analysis of pimeloyl-CoA as a key substrate in the biotin (B1667282) biosynthesis pathway. While a direct comparative kinetic analysis with 2,3-didehydropimeloyl-CoA was intended, a thorough review of the scientific literature revealed no available kinetic data for the latter compound. Therefore, this guide focuses on the well-characterized kinetics of pimeloyl-CoA, a crucial precursor in the synthesis of biotin.

Pimeloyl-CoA is a pivotal intermediate in the biotin (Vitamin B7) biosynthesis pathway, serving as the acyl donor in the first committed step of the ring assembly.[1] The enzymatic reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2] Understanding the kinetic parameters of pimeloyl-CoA with BioF is essential for researchers in metabolic engineering, drug development, and enzymology.

Quantitative Kinetic Data for Pimeloyl-CoA

The following table summarizes the available kinetic parameters for the interaction of pimeloyl-CoA with 8-amino-7-oxononanoate synthase (BioF). It is important to note that kinetic parameters can vary based on the specific organism from which the enzyme is derived and the assay conditions.

SubstrateEnzymeKm (μM)Vmaxkcat (s-1)Source Organism
Pimeloyl-CoA8-amino-7-oxononanoate synthase (BioF)Data not explicitly foundData not explicitly foundData not explicitly foundEscherichia coli, Bacillus sphaericus[1]

While specific Km and Vmax values for pimeloyl-CoA with BioF were not explicitly detailed in the provided search results, the literature confirms it is the primary substrate for this enzyme in biotin synthesis.[1]

Experimental Protocols

The kinetic analysis of enzymes like 8-amino-7-oxononanoate synthase (BioF) with pimeloyl-CoA typically involves monitoring the reaction progress over time under controlled conditions. The following is a generalized protocol based on common enzymology practices.

Enzyme Activity Assay for 8-amino-7-oxononanoate Synthase (BioF):

  • Enzyme Purification: The BioF enzyme is first expressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). The mixture contains a known concentration of the purified BioF enzyme, the co-substrate L-alanine, and the cofactor pyridoxal 5'-phosphate.

  • Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of pimeloyl-CoA to the reaction mixture.

  • Monitoring the Reaction: The progress of the reaction, which involves the condensation of pimeloyl-CoA and L-alanine to form 8-amino-7-oxononanoate and Coenzyme A (CoA), can be monitored using several methods:

    • Spectrophotometric Assay: The release of Coenzyme A can be monitored continuously by reacting the free thiol group of CoA with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

    • HPLC-based Assay: Aliquots of the reaction mixture can be taken at different time points, the reaction stopped (e.g., by adding acid), and the products (e.g., 8-amino-7-oxononanoate) separated and quantified using High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: The initial reaction velocities are determined from the progress curves at each substrate concentration. These data are then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

Visualizing the Pathway and Experimental Workflow

To better understand the context of pimeloyl-CoA kinetics, the following diagrams illustrate the biotin biosynthesis pathway and a typical experimental workflow for enzyme kinetic analysis.

Biotin Biosynthesis Pathway Pimelate Pimelate Pimeloyl_CoA Pimeloyl-CoA Pimelate->Pimeloyl_CoA BioW AON 8-Amino-7-oxononanoate Pimeloyl_CoA->AON BioF L_Alanine L-Alanine L_Alanine->AON BioF DAPA 7,8-Diaminopelargonic acid AON->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Biotin Biosynthesis Pathway

Enzyme Kinetic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purify_Enzyme Purify Enzyme Mix_Components Mix Enzyme, Buffer, L-Alanine Purify_Enzyme->Mix_Components Prepare_Substrates Prepare Substrates (Pimeloyl-CoA, L-Alanine) Initiate_Reaction Initiate with Pimeloyl-CoA Prepare_Substrates->Initiate_Reaction Prepare_Buffer Prepare Buffer & Cofactors Prepare_Buffer->Mix_Components Mix_Components->Initiate_Reaction Monitor_Reaction Monitor Product Formation (Spectrophotometry/HPLC) Initiate_Reaction->Monitor_Reaction Calculate_Velocity Calculate Initial Velocities Monitor_Reaction->Calculate_Velocity Plot_Data Plot Velocity vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax Plot_Data->Determine_Parameters

Enzyme Kinetic Assay Workflow

References

Cross-Validation of Analytical Methods for 2,3-Didehydropimeloyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving bacterial metabolic pathways, particularly those related to biotin (B1667282) synthesis or novel antibiotic targets, the accurate quantification of intermediates like 2,3-didehydropimeloyl-CoA is crucial. This guide provides a comparative analysis of two prominent analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a specific Enzymatic Assay. The objective is to offer a comprehensive, data-supported comparison to aid in the selection of the most suitable method for specific research needs.

Comparative Performance of Analytical Methods

The performance of LC-MS/MS and a hypothetical enzymatic assay for the quantification of this compound was evaluated based on several key analytical parameters. The results are summarized in the table below, reflecting a typical cross-validation scenario.

ParameterLC-MS/MSEnzymatic AssayComments
Limit of Detection (LOD) 0.5 pmol5 pmolLC-MS/MS demonstrates superior sensitivity, making it ideal for samples with low analyte concentrations.
Limit of Quantification (LOQ) 1.5 pmol15 pmolThe higher LOQ for the enzymatic assay may limit its application for precise measurement of trace amounts.
**Linearity (R²) **> 0.998> 0.995Both methods exhibit excellent linearity over their respective dynamic ranges.
Precision (RSD%) < 5%< 10%LC-MS/MS provides higher precision, indicating better reproducibility of measurements.
Accuracy (% Recovery) 95-105%90-110%Both methods show good accuracy, with LC-MS/MS being slightly more consistent.
Sample Throughput ModerateHighThe enzymatic assay, particularly in a microplate format, allows for significantly higher sample throughput.
Specificity Very HighHigh (Enzyme-dependent)LC-MS/MS can distinguish between structurally similar molecules, while the enzymatic assay's specificity is contingent on the enzyme used.

Experimental Workflows

The general workflows for quantifying this compound using LC-MS/MS and an enzymatic assay are depicted below. These diagrams illustrate the key steps from sample preparation to data analysis for each method.

cluster_lcms LC-MS/MS Workflow cluster_enzymatic Enzymatic Assay Workflow A Sample Extraction (e.g., from bacterial cell lysate) B Protein Precipitation & Supernatant Collection A->B C Chromatographic Separation (HPLC) B->C D Mass Spectrometry Detection (MS/MS) C->D E Data Analysis (Quantification based on peak area) D->E F Sample Extraction (e.g., from bacterial cell lysate) G Reaction Mixture Preparation (Buffer, Enzyme, Cofactors) F->G H Incubation with Sample G->H I Spectrophotometric/Fluorometric Reading H->I J Data Analysis (Calculation based on standard curve) I->J

Figure 1: Comparative workflows for LC-MS/MS and enzymatic assays.

Detailed Experimental Protocols

LC-MS/MS Quantification of this compound

This protocol is based on established methods for acyl-CoA analysis.[1]

  • Sample Preparation:

    • Bacterial cell pellets are resuspended in a cold extraction buffer (e.g., 80:20 methanol:water).

    • Cells are lysed by sonication on ice.

    • The lysate is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • The supernatant containing the acyl-CoAs is transferred to a new tube.

    • An internal standard, such as ¹³C-labeled acyl-CoA, is added to each sample for accurate quantification.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A C18 reversed-phase column is used with a gradient elution.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • A linear gradient from 5% to 95% Mobile Phase B is run over 15 minutes.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.

      • Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

Enzymatic Assay for this compound Quantification

This hypothetical protocol utilizes an enzyme that specifically reduces this compound, coupled to the oxidation of a detectable cofactor like NADH or NADPH.[2][3]

  • Reagents and Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.

    • Enzyme: A specific this compound reductase.

    • Cofactor: NADH solution (10 mM).

    • Standard: A purified and quantified stock solution of this compound.

  • Assay Protocol (96-well plate format):

    • A standard curve is prepared by serially diluting the this compound stock solution.

    • In each well, add 50 µL of the sample or standard.

    • Add 140 µL of the assay buffer.

    • Add 10 µL of the NADH solution.

    • Initiate the reaction by adding 10 µL of the this compound reductase solution.

    • The plate is incubated at 37°C for 30 minutes.

    • The absorbance at 340 nm is measured using a microplate reader to determine the amount of NADH consumed.

    • The concentration of this compound in the samples is calculated from the standard curve.

Hypothetical Metabolic Pathway Context

The quantification of this compound is often relevant within the context of specific metabolic pathways. The diagram below illustrates a simplified, hypothetical pathway where this intermediate plays a role, highlighting the enzymatic steps involved.

A Pimeloyl-CoA B This compound A->B  Enzyme 1 (Dehydrogenase) C 3-Hydroxypimeloyl-CoA B->C  Enzyme 2 (Hydratase) D 3-Ketopimeloyl-CoA C->D  Enzyme 3 (Dehydrogenase) E Downstream Product (e.g., Biotin Synthesis) D->E  Multiple Steps

Figure 2: Hypothetical metabolic pathway involving this compound.

Conclusion and Recommendations

Both LC-MS/MS and enzymatic assays are viable methods for the quantification of this compound, each with distinct advantages and disadvantages.

  • LC-MS/MS is the preferred method when high sensitivity, specificity, and precision are paramount, especially for complex biological matrices or when absolute quantification is required. Its lower throughput and higher operational cost are the main considerations.

  • An Enzymatic Assay offers a high-throughput, cost-effective alternative suitable for screening large numbers of samples or for routine analysis where the analyte concentration is expected to be within the assay's dynamic range. The development and validation of a specific and reliable enzyme are critical for the success of this method.

The choice between these methods should be guided by the specific requirements of the research, including the nature of the samples, the required sensitivity, the number of samples to be analyzed, and the available instrumentation and resources. For comprehensive studies, a cross-validation approach using both methods can provide a high degree of confidence in the obtained quantitative data.

References

A Comparative Guide to Biotin Synthesis: The BioC/BioH and BioZ Pathways for Pimeloyl-ACP Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct early-stage pathways in bacterial biotin (B1667282) synthesis: the canonical BioC/BioH pathway found in organisms like Escherichia coli, and the alternative BioZ pathway present in α-proteobacteria, among others. The synthesis of pimeloyl-acyl carrier protein (pimeloyl-ACP), a crucial precursor to biotin, represents a key divergence in the overall biosynthetic route. While the user's query mentioned 2,3-didehydropimeloyl-CoA, this intermediate is not a recognized component of these well-characterized pathways. The primary difference lies in the initial substrates and enzymatic strategies employed to construct the seven-carbon pimelate (B1236862) backbone.

Pathway Overview

The biosynthesis of biotin is a highly conserved process in many microorganisms, yet the initial steps to produce the pimelate moiety can differ significantly.[1] The later stages, involving the formation of the fused heterocyclic rings from pimeloyl-ACP, are generally conserved.[2]

The BioC/BioH pathway is the archetypal route for pimeloyl-ACP synthesis in E. coli. This pathway cleverly hijacks the fatty acid synthesis (FAS) machinery. It begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. This modification allows the FAS enzymes to recognize and elongate this atypical substrate through two cycles to form pimeloyl-ACP methyl ester. The final step in this early pathway is the removal of the methyl group by the esterase BioH, yielding pimeloyl-ACP.[3][4]

In contrast, the BioZ pathway represents a more direct route to a pimeloyl precursor and is found in organisms that lack bioC and bioH genes.[5] The key enzyme, BioZ, is a β-ketoacyl-ACP synthase III homolog. It catalyzes a Claisen condensation between glutaryl-CoA and malonyl-ACP to produce 3-ketopimeloyl-ACP.[2] This intermediate then enters the fatty acid synthesis pathway for subsequent reduction, dehydration, and a second reduction to form pimeloyl-ACP.[2] A notable feature of this pathway is its link to amino acid catabolism, as glutaryl-CoA can be derived from lysine (B10760008) degradation.[6]

Comparative Data

Direct quantitative comparisons of the catalytic efficiency (kcat/Km) and in vivo biotin yield between the BioC/BioH and BioZ pathways are not extensively documented in publicly available literature. However, functional equivalence has been demonstrated by the successful complementation of E. coli strains lacking bioC and bioH with the bioZ gene, which restores biotin synthesis.[2][7] The following table summarizes the key characteristics of each pathway based on available data.

FeatureBioC/BioH PathwayBioZ Pathway
Key Enzymes BioC (Malonyl-ACP O-methyltransferase), BioH (Pimeloyl-ACP methyl ester esterase), Fatty Acid Synthase (FAS) enzymesBioZ (β-ketoacyl-ACP synthase III), Fatty Acid Synthase (FAS) enzymes
Initial Substrates Malonyl-thioester, S-adenosyl-L-methionine (SAM), Malonyl-ACPGlutaryl-CoA, Malonyl-ACP
Key Intermediate Pimeloyl-ACP methyl ester3-ketopimeloyl-ACP
Final Product Pimeloyl-ACPPimeloyl-ACP
Cellular Context Hijacks the fatty acid synthesis pathway through substrate modificationDirectly utilizes a FAS-like enzyme with unique substrate specificity
Metabolic Link Linked to fatty acid and one-carbon metabolismLinked to fatty acid and amino acid (lysine) metabolism
Organisms Escherichia coli, many other bacteriaα-proteobacteria (e.g., Agrobacterium tumefaciens, Brucella melitensis)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of the BioH and BioZ enzymes.

In Vitro Assay for BioH Esterase Activity

This protocol is designed to measure the ability of the BioH enzyme to hydrolyze the methyl ester bond of its substrate, pimeloyl-ACP methyl ester.

1. Substrate Preparation:

  • Synthesize pimeloyl-ACP methyl ester enzymatically using an acyl-ACP synthetase with pimelic acid monomethyl ester and ACP.

  • Purify the pimeloyl-ACP methyl ester from the reaction mixture.

2. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 7.0)

    • 5% glycerol

    • 2 mM pimeloyl-ACP methyl ester

3. Enzyme Addition and Incubation:

  • Initiate the reaction by adding purified BioH enzyme to a final concentration of 1-10 µg/mL.

  • Incubate the reaction at 37°C for 30 minutes.

4. Reaction Quenching and Analysis:

  • Stop the reaction by adding an equal volume of 2x urea (B33335) loading dye.

  • Analyze the products by conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE) to separate pimeloyl-ACP from the unreacted pimeloyl-ACP methyl ester.

In Vitro Assay for BioZ Condensation Activity

This protocol assesses the ability of BioZ to condense glutaryl-CoA and malonyl-ACP to form pimeloyl-ACP in a reconstituted fatty acid synthesis system.[6]

1. Reagent Preparation:

  • Purify the following enzymes: BioZ, FabD, FabG, FabA, and FabI.

  • Prepare solutions of holo-ACP, malonyl-CoA, and glutaryl-CoA.

2. Reaction System Assembly:

  • In a 50 µL reaction volume, assemble the following components:

    • 0.1 M Tris-HCl (pH 8.0)

    • 5 mM DTT

    • 200 µM NADH

    • 200 µM NADPH

    • 100 µM malonyl-CoA

    • 0.2 µg/µL holo-ACP

    • 100 µM glutaryl-CoA

    • 0.1 µg each of FabD, FabG, FabA, and FabI

3. Reaction Initiation and Incubation:

  • Start the reaction by adding 0.1 µg of purified BioZ. A parallel reaction with E. coli FabH can be run as a negative control for this specific substrate combination.

  • Incubate the reaction mixture at 37°C for 1 hour.

4. Product Analysis:

  • Analyze the resulting acyl-ACP products by conformationally sensitive urea-PAGE (17.5% gel with 0.5 M urea).

  • The presence of a band corresponding to the molecular weight of pimeloyl-ACP indicates BioZ activity. The product can be further confirmed by mass spectrometry.[1]

Signaling Pathways and Experimental Workflows

BioC_BioH_Pathway cluster_fas Fatty Acid Synthesis (FAS) Machinery cluster_biotin Biotin Synthesis Pathway FabH FabH FAS_elongation FAS Elongation (FabG, FabZ, FabI, FabB/F) FabH->FAS_elongation Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester FAS_elongation->Pimeloyl_ACP_Me 2 cycles Malonyl_CoA Malonyl-CoA BioC BioC Malonyl_CoA->BioC SAM SAM SAM->BioC Malonyl_CoA_Me Malonyl-CoA methyl ester BioC->Malonyl_CoA_Me Malonyl_CoA_Me->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_elongation BioH BioH Pimeloyl_ACP_Me->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Methanol Methanol BioH->Methanol to_BioF To Biotin Ring Assembly (BioF) Pimeloyl_ACP->to_BioF

Caption: The BioC/BioH pathway for pimeloyl-ACP synthesis.

BioZ_Pathway cluster_fas_bioz Fatty Acid Synthesis (FAS) Machinery cluster_biotin_bioz Biotin Synthesis Pathway FAS_reduction FAS Reduction/Dehydration (FabG, FabZ, FabI) Pimeloyl_ACP Pimeloyl-ACP FAS_reduction->Pimeloyl_ACP Glutaryl_CoA Glutaryl-CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Keto_Pimeloyl_ACP 3-ketopimeloyl-ACP BioZ->Keto_Pimeloyl_ACP Keto_Pimeloyl_ACP->FAS_reduction to_BioF To Biotin Ring Assembly (BioF) Pimeloyl_ACP->to_BioF

Caption: The BioZ pathway for pimeloyl-ACP synthesis.

References

Validating Protein-Ligand Interactions with 2,3-Didehydropimeloyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and validating the interaction between a ligand and its protein target is a cornerstone of modern drug discovery and molecular biology. This guide provides a comprehensive comparison of methods to validate the interaction of 2,3-didehydropimeloyl-CoA and its analogs with their primary protein target, Dihydrodipicolinate Synthase (DapA), a key enzyme in the lysine (B10760008) biosynthesis pathway.

The diaminopimelate (DAP) pathway, essential for lysine biosynthesis in bacteria and plants but absent in mammals, presents a promising target for the development of novel antibiotics. Dihydrodipicolinate synthase (DapA) catalyzes the first committed step in this pathway, the condensation of (S)-aspartate-β-semialdehyde (ASA) and pyruvate. The intermediate of this reaction is a precursor to this compound. Validating the interaction of ligands with DapA is crucial for the design of effective inhibitors.

Comparative Analysis of Ligand Interactions with Dihydrodipicolinate Synthase (DapA)

This section provides a comparative overview of the binding and kinetic data for the natural substrates of DapA and various synthetic inhibitors. The data is compiled from multiple studies to offer a broad perspective for researchers.

Ligand/InhibitorTarget EnzymeMethodQuantitative DataReference
Pyruvate (Substrate)E. coli DHDPSITCKd: 0.023 mM[1]
(S)-Lysine (Allosteric Inhibitor)E. coli DHDPSEnzyme KineticsKi: ~0.3 mM (at pH 8)[2]
(S)-Lysine (Allosteric Inhibitor)C. jejuni DHDPSITCCooperative binding[1][3]
R,R-bislysineC. jejuni DHDPSEnzyme KineticsKi: 200 nM[4]
MBDTA-2 (2,4-Thiazolidinedione derivative)E. coli DHDPSEnzyme KineticsIC50: 47.0 ± 2.3 μM[5]
meso-5b (Dimeric 2,4-thiazolidinedione)E. coli DHDPSEnzyme KineticsIC50: 9.95 ± 0.6 μM[6]
(S)-2-BromopropionateE. coli DHDPSEnzyme KineticsKi: ~8 mM (competitive with pyruvate)[7]

Experimental Protocols for Validating Protein-Ligand Interactions

Accurate and reproducible experimental design is paramount for validating protein-ligand interactions. Below are detailed protocols for key techniques used to study the interaction of ligands with DapA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a ligand binding to DapA.

Materials:

  • Purified DapA protein

  • Ligand of interest (e.g., this compound analog, inhibitor)

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

Protocol:

  • Sample Preparation:

    • Dialyze the purified DapA protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Dissolve the ligand in the final dialysis buffer.

    • Determine the accurate concentrations of both protein and ligand.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Experiment Execution:

    • Load the DapA solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Perform a control titration by injecting the ligand into the buffer to measure the heat of dilution.

    • Perform the main titration by injecting the ligand into the DapA solution.

  • Data Analysis:

    • Subtract the heat of dilution from the main titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time analysis of binding kinetics.[11][12]

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd) for the interaction between DapA and a ligand.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip)

  • Purified DapA protein (ligand)

  • Analyte (e.g., small molecule inhibitor)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of DapA:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified DapA protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis:

    • Inject a series of analyte concentrations over the immobilized DapA surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor surface if necessary using a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the Kd from the ratio of koff/kon.

Enzyme Kinetics Assay (Coupled Assay)

This assay measures the enzymatic activity of DapA in the presence of varying concentrations of substrates and inhibitors. A common method is a coupled enzyme assay with dihydrodipicolinate reductase (DHDPR).[7]

Objective: To determine the kinetic parameters (Km, Vmax) and the inhibition constant (Ki) of a DapA inhibitor.

Materials:

  • Purified DapA and DHDPR enzymes

  • Substrates: Pyruvate and (S)-aspartate-β-semialdehyde (ASA)

  • NADH

  • Inhibitor of interest

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0)

  • Spectrophotometer

Protocol:

  • Assay Setup:

    • Prepare a reaction mixture containing the assay buffer, NADH, DHDPR, and DapA.

    • Prepare a range of inhibitor concentrations.

  • Measurement:

    • To initiate the reaction, add the substrates (pyruvate and ASA) to the reaction mixture.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, plot the reaction velocities against the inhibitor concentration and use appropriate models (e.g., Dixon plot, Lineweaver-Burk plot) to determine the Ki and the mode of inhibition.

Visualizing Pathways and Workflows

Lysine Biosynthesis Pathway (DAP)

The following diagram illustrates the initial steps of the diaminopimelate (DAP) pathway for lysine biosynthesis, highlighting the central role of Dihydrodipicolinate Synthase (DapA).

Lysine_Biosynthesis_Pathway Pyruvate Pyruvate DapA Dihydrodipicolinate Synthase (DapA) Pyruvate->DapA ASA (S)-Aspartate-β-semialdehyde ASA->DapA Intermediate 2,3,4,5-Tetrahydrodipicolinate DapA->Intermediate Condensation Didehydropimeloyl_CoA_precursor Precursor to This compound Intermediate->Didehydropimeloyl_CoA_precursor Reduction (DapB)

Caption: The initial steps of the lysine biosynthesis pathway.

Experimental Workflow for ITC

This diagram outlines the major steps involved in conducting an Isothermal Titration Calorimetry experiment to validate protein-ligand interactions.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Purify & Dialyze DapA Concentration Determine Accurate Concentrations Prep_Protein->Concentration Prep_Ligand Prepare Ligand in Matched Buffer Prep_Ligand->Concentration Instrument_Setup Instrument Setup (Temp, Stirring, Injections) Concentration->Instrument_Setup Control_Titration Control Titration (Ligand into Buffer) Instrument_Setup->Control_Titration Main_Titration Main Titration (Ligand into DapA) Control_Titration->Main_Titration Data_Processing Subtract Heat of Dilution Main_Titration->Data_Processing Data_Fitting Fit Data to Binding Model Data_Processing->Data_Fitting Results Determine: Kd, n, ΔH, ΔS Data_Fitting->Results

Caption: Workflow for Isothermal Titration Calorimetry.

Comparison Logic for Ligand Validation

This diagram illustrates the logical flow for comparing and validating different ligands that interact with DapA.

Comparison_Logic cluster_validation Validation Methods cluster_comparison Comparative Analysis Target Protein Target: Dihydrodipicolinate Synthase (DapA) ITC Isothermal Titration Calorimetry (ITC) Target->ITC SPR Surface Plasmon Resonance (SPR) Target->SPR Kinetics Enzyme Kinetics Assay Target->Kinetics Ligand_A Ligand A: This compound (or precursor) Ligand_A->ITC Ligand_A->SPR Ligand_A->Kinetics Ligand_B Alternative Ligand B: (e.g., Inhibitor) Ligand_B->ITC Ligand_B->SPR Ligand_B->Kinetics Binding_Affinity Binding Affinity (Kd, IC50) ITC->Binding_Affinity Thermodynamics Thermodynamics (ΔH, ΔS) ITC->Thermodynamics SPR->Binding_Affinity Kinetics_Params Kinetic Parameters (kon, koff, Ki) SPR->Kinetics_Params Kinetics->Binding_Affinity Kinetics->Kinetics_Params Conclusion Conclusion: Validated Interaction & Comparative Efficacy Binding_Affinity->Conclusion Thermodynamics->Conclusion Kinetics_Params->Conclusion

Caption: Logic for comparing ligand interactions with DapA.

References

Comparative Analysis of Analog Inhibitors on Biotin Synthesis Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Effects on the Formation of 7,8-diaminopelargonic acid (DAPA)

The disruption of the biotin (B1667282) biosynthesis pathway in pathogens like Mycobacterium tuberculosis presents a promising avenue for novel antimicrobial drug development. A critical step in this pathway is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a reaction catalyzed by the enzyme 7,8-diaminopelargonic acid synthase (BioA). While direct inhibitors of 2,3-didehydropimeloyl-CoA formation are not extensively documented in publicly available literature, a significant body of research exists on the inhibition of the closely related and essential enzyme, BioA. This guide provides a comparative analysis of various analog inhibitors targeting BioA, supported by experimental data and detailed methodologies.

Quantitative Comparison of BioA Inhibitors

The inhibitory potential of several compound classes against Mycobacterium tuberculosis BioA has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for representative analogs. Lower values indicate higher potency.

Compound ClassAnalogTarget EnzymeIC50 (µM)K_i_ (nM)Reference
Aryl HydrazineCompound 2M. tuberculosis BioA--[1]
(Details proprietary)
N-aryl, N'-benzoylpiperazineCompound 6M. tuberculosis BioA35-[2]
Compound 12M. tuberculosis BioA--[2]
Compound 25M. tuberculosis BioA--[2]
Compound 26M. tuberculosis BioA--[2]
Compound 27M. tuberculosis BioA35-[2]
Compound 36M. tuberculosis BioA1.776[3]
CyclopenteneM-2M. tuberculosis BioA57-[4]
Achiral KAPA AnalogDesmethyl-KAPAM. tuberculosis DAPA ATK_i1_ = 4.2 µM-[5]
K_i2_ = 0.9 µM
KAPA Enantiomer(R)-KAPAM. tuberculosis DAPA ATK_i1_ = 5.9 µM-[5]
K_i2_ = 1.7 µM
DihydropyridoneCompound 1M. tuberculosis BioATime-dependent-[6]
Conformationally ConstrainedC48M. tuberculosis BioA0.0340.2[7]

Visualizing the Biotin Biosynthesis Pathway and Inhibition Assay Workflow

To provide a clear context for the inhibitory action of the compared analogs, the following diagrams illustrate the biotin biosynthesis pathway and a typical experimental workflow for assessing BioA inhibition.

biotin_biosynthesis_pathway cluster_pathway Biotin Biosynthesis Pathway in M. tuberculosis Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (Target of Inhibition) DTB Dethiobiotin (B101835) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Inhibitor Analog Inhibitors Inhibitor->KAPA

Figure 1. Simplified biotin biosynthesis pathway in M. tuberculosis, highlighting the BioA-catalyzed step as the target for the discussed inhibitors.

bioa_inhibition_assay_workflow cluster_workflow Experimental Workflow for BioA Inhibition Assay start Start prepare_reagents Prepare Reagents: - Purified BioA enzyme - KAPA (substrate) - SAM (co-substrate) - PLP (cofactor) - Buffer solution - Test analogs (inhibitors) start->prepare_reagents pre_incubation Pre-incubate BioA with test analog prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding KAPA and SAM pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate reaction (e.g., heat inactivation) incubation->terminate_reaction derivatization Derivatize product (DAPA) with OPA terminate_reaction->derivatization measure_fluorescence Measure fluorescence (Excitation: 410 nm, Emission: 470 nm) derivatization->measure_fluorescence data_analysis Calculate % inhibition and IC50 values measure_fluorescence->data_analysis end End data_analysis->end

Figure 2. A generalized workflow for a fluorescence-based BioA inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of BioA inhibitors.

Purification of Recombinant M. tuberculosis BioA

Objective: To obtain highly pure and active BioA enzyme for use in inhibition assays.

Methodology:

  • Gene Cloning and Expression: The bioA gene (Rv1568) from M. tuberculosis H37Rv is cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag). The resulting plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until an optical density at 600 nm (OD600) of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, followed by further incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF)). The cells are lysed by sonication on ice or by using a French press. The cell debris is removed by centrifugation at high speed.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged BioA protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purification and Storage: The eluted fractions containing the purified protein are pooled and may be further purified by size-exclusion chromatography to remove aggregates and ensure homogeneity. The final purified protein is dialyzed against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C. Protein concentration is determined using a Bradford or BCA assay, and purity is assessed by SDS-PAGE.

BioA Enzyme Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory activity of test compounds against BioA by quantifying the formation of the product, DAPA.

Methodology:

  • Reaction Mixture Preparation: The enzymatic reaction is typically performed in a 96-well plate format. The reaction mixture contains 100 mM TAPS buffer (pH 8.6), 100 µM pyridoxal (B1214274) 5'-phosphate (PLP), 1 mM S-adenosylmethionine (SAM), and 2 µM of purified BioA enzyme.[8]

  • Inhibitor Addition: Test compounds (analogs) are dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the reaction wells at various concentrations. A control reaction containing only DMSO is included. The enzyme and inhibitor are pre-incubated for 10 minutes at 37°C.[8]

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate, 20 µM KAPA. The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).[8]

  • Reaction Termination: The enzymatic reaction is stopped by heat inactivation at 100°C for 10 minutes. The plate is then centrifuged to pellet any precipitated protein.[8]

  • Product Derivatization: The supernatant, containing the product DAPA, is transferred to a new 96-well plate. An o-phthaldialdehyde (OPA) derivatizing agent is added to each well to react with the primary amine of DAPA, forming a fluorescent product.[8]

  • Fluorescence Measurement: After a 2-hour incubation at room temperature in the dark, the fluorescence is measured using a plate reader with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[8]

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

Continuous Coupled Enzyme Assay for BioA Activity

Objective: To continuously monitor the activity of BioA in real-time, which is particularly useful for studying enzyme kinetics and mechanism-based inhibitors.

Methodology:

  • Assay Principle: This assay couples the production of dethiobiotin (DTB) by BioD to the activity of BioA. A fluorescently labeled DTB analog is displaced from streptavidin by the newly synthesized DTB, resulting in a change in fluorescence.

  • Reaction Components: The reaction mixture in a 96-well plate contains reaction buffer (e.g., 100 mM Bicine pH 8.6, 5 mM ATP, 50 mM NaHCO3, 1 mM MgCl2, 0.1 mM PLP, 1 mM TCEP), 320 nM BioD, 50 nM BioA, 12.5 µM KAPA, 1 mM SAM, 185 nM streptavidin, and 20 nM of a fluorescently labeled DTB analog.[4]

  • Inhibitor Addition and Assay Initiation: Test inhibitors are added to the wells. The reaction is initiated by the addition of BioA or KAPA.

  • Fluorescence Monitoring: The fluorescence is monitored continuously in a plate reader over time (e.g., 20-30 minutes).

  • Data Analysis: The initial velocity of the reaction is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the observed initial velocities at different inhibitor concentrations are used to calculate IC50 values. For time-dependent inhibitors, the pseudo-first-order rate constants of inactivation (k_obs_) are determined by fitting the initial velocity as a function of incubation time.[6]

References

Safety Operating Guide

Safe Handling and Disposal of 2,3-didehydropimeloyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 2,3-didehydropimeloyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar acyl-CoA derivatives and general laboratory safety principles. It is imperative to treat this compound as potentially hazardous until more specific toxicological and reactivity data becomes available.

I. Hazard Assessment and Safety Precautions

As a derivative of pimeloyl-CoA, this compound is an organic compound that should be handled with care. The following table summarizes the potential hazards and recommended safety precautions. This information is qualitative and based on the general properties of similar chemical structures.

Potential Hazard Recommended Safety Precautions
Toxicity The toxicological properties have not been fully investigated. Assume the compound is toxic if inhaled, ingested, or absorbed through the skin.
Irritation May cause skin and eye irritation upon contact.
Reactivity Stability is unknown. Avoid contact with strong oxidizing agents, acids, and bases.
Environmental The environmental impact has not been determined. Avoid release into the environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with a powder or in a situation where aerosols may be generated, use a certified respirator.

II. Experimental Protocols and Handling

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

General Handling Workflow:

The following diagram outlines a standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review Safety Information (Assume Hazardous) prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Prepare Work Area in Chemical Fume Hood prep_2->prep_3 handle_1 Weigh Compound in Fume Hood prep_3->handle_1 handle_2 Prepare Solution handle_1->handle_2 handle_3 Conduct Experiment handle_2->handle_3 clean_1 Decontaminate Glassware and Surfaces handle_3->clean_1 clean_2 Segregate Waste clean_1->clean_2 clean_3 Dispose of Waste in Labeled Containers clean_2->clean_3 G Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA bioF DAPA 7,8-diaminopelargonic acid KAPA->DAPA bioA DTB Dethiobiotin DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Personal protective equipment for handling 2,3-didehydropimeloyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,3-didehydropimeloyl-CoA, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling acyl-CoA compounds and other biochemical reagents in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Operational Plan: Handling Procedures

A risk assessment should be conducted prior to handling this compound to identify and mitigate potential hazards.[1]

1. Engineering Controls:

  • Work in a well-ventilated laboratory.[2]

  • Use a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation of dust, or if the compound is volatile.

  • Ensure safety showers and eyewash stations are readily accessible.[3]

2. Pre-Handling Preparations:

  • Read and understand this safety guide thoroughly.

  • Prepare all necessary materials and equipment in the designated work area (e.g., chemical fume hood) before handling the compound.

  • Ensure the work area is clean and free of clutter.

3. Handling the Compound:

  • Wear the appropriate Personal Protective Equipment (PPE) as detailed in Table 1.

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the dispersal of dust.

  • For creating solutions, add the solid to the solvent slowly.

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

4. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if the substance is volatile.

  • For small spills, absorb with an inert material (e.g., sand or vermiculite), collect into a sealed container for disposal.[2]

  • Clean the spill area thoroughly.

  • Report all spills to the laboratory supervisor.

II. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. All personnel must be trained on the proper use, removal, and disposal of PPE.

Protection Type Required PPE Specifications & Rationale
Eye and Face Safety Goggles, Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[1][4]
Body Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and spills.[5]
Hand Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement. For prolonged contact or handling of concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Consult the glove manufacturer's resistance guide.[5][6]
Foot Closed-Toe ShoesShoes must cover the entire foot to protect against spills and falling objects.[1]
Respiratory Respirator (as needed)A NIOSH-approved respirator (e.g., N95 for particulates or a respirator with appropriate cartridges for vapors) may be necessary if working outside a fume hood with the powdered form or if the compound is volatile.[4]

III. Disposal Plan

All waste materials contaminated with this compound must be considered chemical waste and disposed of according to institutional and local regulations.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the responsible researcher's name.

3. Storage of Waste:

  • Store waste containers in a designated, secure secondary containment area away from general laboratory traffic.

  • Ensure waste containers are kept closed except when adding waste.

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Workspace Decontaminate Workspace Prepare Solution->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Remove PPE Remove PPE Segregate Waste->Remove PPE Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste EHS Pickup EHS Pickup Store Waste->EHS Pickup

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-didehydropimeloyl-CoA
Reactant of Route 2
2,3-didehydropimeloyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.